2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-7(17)16-11(13(18)19)5-8-6-15-12-9(8)3-2-4-10(12)14/h2-4,6,11,15H,5H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKMVRUWPPZUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, also known as N-acetyl-7-chloro-DL-tryptophan. Halogenated tryptophan derivatives are of significant interest in medicinal chemistry and drug development due to their potential to modulate biological activity and improve pharmacokinetic profiles.[1][2] This document details a robust two-step synthetic pathway commencing from the commercially available precursor, 7-chloroindole. We provide field-proven, step-by-step experimental protocols for the synthesis of the key intermediate, 7-chloro-DL-tryptophan, and its subsequent acetylation to yield the target compound. The guide further outlines a systematic workflow for the structural and purity confirmation of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The rationale behind critical experimental choices is discussed, offering researchers and drug development professionals the foundational knowledge for successful synthesis, optimization, and analysis.
Introduction
The Indole Scaffold in Medicinal Chemistry
The indole ring system is a privileged bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring.[3] It is a core structural motif in a vast number of natural products and synthetic compounds with profound biological activities.[4] Most notably, it forms the side chain of the essential amino acid tryptophan, making it a fundamental building block in proteins and a precursor to important biomolecules like the neurotransmitter serotonin and the hormone melatonin.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it an exceptional scaffold for designing molecules that can interact with a wide array of biological targets.
Significance of Halogenated Tryptophan Derivatives
The strategic introduction of halogen atoms, particularly chlorine, onto pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Chlorinated tryptophan derivatives, such as 7-chloro-tryptophan, are valuable intermediates for synthesizing complex natural products and novel therapeutic agents.[1] They are integral to the development of compounds with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.
Profile of this compound
The target compound, this compound (N-acetyl-7-chloro-tryptophan), is a derivative of the non-proteinogenic amino acid 7-chloro-tryptophan. The N-acetylation of amino acids is a common modification that can alter their biological properties and cell permeability. The parent compound, N-acetyl-tryptophan, is known to act as a stabilizer in protein therapeutic formulations and exhibits neuroprotective effects.[5][6] The addition of a chlorine atom at the 7-position of the indole ring is anticipated to modulate these properties, making the title compound a compelling candidate for investigation in drug discovery programs.
Retrosynthetic Analysis and Strategy
The synthetic strategy for N-acetyl-7-chloro-DL-tryptophan is designed for efficiency and reliability, utilizing readily accessible starting materials. The retrosynthetic analysis reveals a logical disconnection at the amide bond, pointing to 7-chloro-DL-tryptophan as the immediate precursor. This intermediate can be synthesized from 7-chloroindole by introducing the alanine side chain at the C3 position.
Caption: Retrosynthetic pathway for the target compound.
This approach involves two primary transformations:
-
Side-Chain Installation: Formation of the C3-substituted alanine side chain on the 7-chloroindole ring to produce 7-chloro-DL-tryptophan.
-
N-Acetylation: Acetylation of the primary amine of 7-chloro-DL-tryptophan to yield the final product.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of the target compound.
Materials and Instrumentation
-
Reagents: 7-Chloroindole (97% or higher), DL-Serine, acetic anhydride, sodium hydroxide, hydrochloric acid, ethyl acetate, methanol, and anhydrous solvents were procured from commercial suppliers and used without further purification.
-
Instrumentation: Reactions were monitored by Thin-Layer Chromatography (TLC) on silica gel plates. Product purification was performed using flash column chromatography. Structural characterization was carried out using a 400 MHz NMR spectrometer and an ESI-MS instrument. Purity was assessed using an HPLC system with a C18 column.
Overall Synthetic Workflow
The diagram below illustrates the sequential process from starting material to the final, characterized product.
Caption: Overall experimental workflow.
Step 1: Synthesis of 2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid (7-chloro-DL-tryptophan)
This procedure adapts the classic reaction of an indole with serine in the presence of acetic acid.
-
Reaction Setup: To a solution of 7-chloroindole (1.52 g, 10 mmol) in glacial acetic acid (50 mL), add DL-serine (1.58 g, 15 mmol).
-
Reaction Execution: Heat the mixture to reflux (approximately 118°C) with vigorous stirring under a nitrogen atmosphere for 24 hours. The progress of the reaction should be monitored by TLC (Mobile phase: Dichloromethane:Methanol 9:1).
-
Workup: After cooling to room temperature, the acetic acid is removed under reduced pressure. The resulting residue is dissolved in a minimal amount of hot water and the solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7 is reached.
-
Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted 7-chloroindole. The crude product is dried under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture.
Scientific Rationale: The C3 position of the indole ring is nucleophilic and can react with an electrophilic species derived from serine under acidic conditions, effectively installing the desired amino acid side chain. Acetic acid serves as both the solvent and the acid catalyst.
Step 2: Synthesis of this compound
This protocol is based on the well-established method of acetylating amino acids using acetic anhydride in a basic medium.[7]
-
Reaction Setup: Suspend the synthesized 7-chloro-DL-tryptophan (2.39 g, 10 mmol) in deionized water (40 mL) in a flask placed in an ice bath (0-5°C).
-
pH Adjustment: Slowly add 2M sodium hydroxide solution dropwise while stirring until the solid completely dissolves and the pH of the solution is adjusted to approximately 11.
-
Acetylation: While maintaining the temperature at 0-5°C and the pH at 11 (by concurrent addition of 2M NaOH), add acetic anhydride (1.12 mL, 12 mmol) dropwise over 30 minutes.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.
-
Workup and Isolation: Cool the reaction mixture again in an ice bath and acidify to a pH of ~3 by the slow addition of 2M hydrochloric acid. A white precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water (3 x 25 mL), and dry under vacuum at 50°C to yield the final product.
Scientific Rationale: The amino group of tryptophan is deprotonated under basic conditions, rendering it a potent nucleophile. This nucleophilic amine readily attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is maintained at a high pH to ensure the amine remains deprotonated and reactive. Acidification at the end protonates the carboxylate, causing the final product to precipitate out of the aqueous solution.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | - |
| Molecular Weight | 280.71 g/mol | [8] |
| Appearance | Expected to be a white to off-white solid | - |
| CAS Number | 852391-55-0 ((S)-enantiomer) | [8] |
| IUPAC Name | This compound | [9] |
Spectroscopic and Chromatographic Data (Expected)
The following table summarizes the expected analytical data for the final product.
| Analysis Method | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.0 (s, 1H, indole N-H), δ ~8.1 (d, 1H, amide N-H), δ 7.6-7.0 (m, 4H, aromatic & C2-H), δ ~4.5 (m, 1H, α-CH), δ ~3.2 (m, 2H, β-CH₂), δ ~1.8 (s, 3H, acetyl CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~173 (carboxyl C=O), δ ~169 (amide C=O), δ ~135-110 (aromatic/indole carbons), δ ~54 (α-C), δ ~28 (β-C), δ ~22 (acetyl CH₃) |
| ESI-MS | [M-H]⁻ calculated for C₁₃H₁₂ClN₂O₃⁻: 279.05; found: m/z ~279.1. [M+H]⁺ calculated for C₁₃H₁₄ClN₂O₃⁺: 281.07; found m/z ~281.1 |
| IR (KBr, cm⁻¹) | ~3300 (N-H, O-H stretch), ~3000 (C-H stretch), ~1710 (carboxyl C=O stretch), ~1650 (amide I C=O stretch), ~1550 (amide II N-H bend) |
| HPLC | Purity >95% (UV detection at 280 nm) |
Characterization Workflow Diagram
Caption: Systematic workflow for compound characterization.
Discussion and Scientific Rationale
Rationale for Synthetic Route Selection
The chosen two-step synthesis is advantageous due to its operational simplicity and reliance on established, high-yielding chemical transformations. Starting with the commercially available 7-chloroindole avoids the complexities of synthesizing the substituted indole core. The N-acetylation of the intermediate amino acid is a robust and nearly quantitative reaction, ensuring a high overall yield for the sequence. This pathway provides a reliable method for accessing the target compound in quantities suitable for further research and development.
Critical Parameters and Optimization
-
Step 1 (Side-Chain Addition): The reaction temperature and duration are critical. Insufficient heating may lead to low conversion, while prolonged heating at high temperatures can cause decomposition. Monitoring by TLC is crucial to determine the optimal reaction time.
-
Step 2 (Acetylation): Precise control of pH and temperature is paramount. The pH must be kept high enough (~11) to ensure the amine is nucleophilic, but not so high as to cause significant hydrolysis of the acetic anhydride or the product. The low temperature (0-5°C) helps to control the exothermic nature of the reaction and minimize side reactions.
Safety Considerations
Standard laboratory safety protocols should be followed.
-
7-Chloroindole may cause skin, eye, and respiratory irritation.[10]
-
Acetic anhydride is corrosive and a lachrymator.
-
Glacial acetic acid is corrosive.
-
Strong acids (HCl) and bases (NaOH) are corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Applications and Future Directions
Given the diverse biological activities of tryptophan derivatives, this compound represents a valuable molecule for biological screening.[11] Its structural similarity to N-acetyl-tryptophan suggests potential applications as an excipient to prevent oxidation in biopharmaceutical formulations.[5] Furthermore, the presence of the 7-chloro-indole moiety, a feature found in various bioactive compounds, makes it a candidate for screening in anticancer, antiviral, and anti-inflammatory assays.[4][12]
Future research could focus on:
-
Chiral Resolution: The described synthesis produces a racemic mixture. Resolving the enantiomers would be a critical next step, as biological activity is often stereospecific.
-
Biological Evaluation: Screening the compound against a panel of cancer cell lines, viral targets, or inflammatory pathway enzymes.
-
Analogue Synthesis: Using this synthetic framework to create a library of related compounds with different halogen substitutions or N-acyl groups to establish structure-activity relationships (SAR).
References
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- Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6.
- Human Metabolome Database. (2021, September 14). Showing metabocard for N-Acetyltryptophan (HMDB0013713).
- Amiard, G., Heyms, R., & Velluz, L. (1957). Process of resolving dl-acyl tryptophan compounds and products obtained thereby. U.S. Patent No. 2,797,226. Google Patents.
- Sigma-Aldrich. (n.d.). 7-Chloroindole 97.
- Zhang, Y., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology.
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- Tradeindia. (n.d.). This compound - Cas No: 77290-47-2.
- Ajinomoto Co., Inc. (1994). Production of n-acetyl-dl-tryptophan. Japanese Patent No. JPH0656775A. Google Patents.
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- Wikipedia. (n.d.). Indole.
- MDPI. (n.d.). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties.
- Journal of Pharmaceutical Sciences. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations.
- SpectraBase. (n.d.). (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid.
- ChemSynthesis. (n.d.). 6-chloro-1H-indole.
- PubMed Central. (2022, September 6). Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties.
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An In-depth Technical Guide to Novel Synthesis Methods for Chloro-Substituted Indolepropanoic Acid Derivatives
Abstract
Chloro-substituted indolepropanoic acids represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent anti-inflammatory agents and antioxidants.[1][2] The strategic placement of a chlorine atom on the indole ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, receptor binding affinity, and overall efficacy. Consequently, the development of robust, efficient, and versatile synthetic routes to access these valuable derivatives is a critical endeavor in modern drug discovery. This guide provides a comprehensive overview of both classical and novel methodologies for the synthesis of chloro-substituted indolepropanoic acids, moving beyond simple procedural lists to explain the underlying chemical logic and rationale behind each approach. We will explore foundational strategies such as the Fischer indole synthesis, delve into methods for constructing the propanoic acid side chain on a pre-formed indole core, and survey advanced catalytic and asymmetric techniques that represent the cutting edge of the field. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to equip researchers with the practical and theoretical knowledge required to select and implement the optimal synthetic strategy for their specific research and development goals.
Foundational Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely applied methods for constructing the indole nucleus.[3][4] Its enduring utility lies in its ability to form the core heterocyclic structure from readily available arylhydrazines and carbonyl compounds.
Mechanistic Rationale
The reaction proceeds by heating a substituted phenylhydrazone in the presence of an acid catalyst, which can be either a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[3][4][5] The core of the mechanism involves several key transformations:
-
Hydrazone Formation: The initial step is the condensation of a chloro-substituted phenylhydrazine with a suitable carbonyl compound—in this case, a precursor to the propanoic acid side chain, such as levulinic acid or its ester—to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[3][3]-sigmatropic rearrangement, which is the key bond-forming step that establishes the C2-C3 bond of the future indole ring.
-
Cyclization & Aromatization: The resulting diimine intermediate undergoes cyclization and subsequent elimination of ammonia to yield the energetically favorable aromatic indole ring.[3]
Experimental Protocol: Synthesis of 3-(5-chloro-1H-indol-3-yl)propanoic acid
This protocol outlines the synthesis using the Fischer methodology, a robust choice for producing this specific scaffold.
Step 1: Hydrazone Formation
-
To a stirred solution of (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Stir the mixture for 15 minutes at room temperature to liberate the free hydrazine.
-
Add levulinic acid (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC until the starting materials are consumed.
-
Cool the mixture to room temperature and pour it into cold water. The precipitated hydrazone is collected by filtration, washed with water, and dried under vacuum.
Step 2: Indolization
-
The dried hydrazone from Step 1 is added portion-wise to a pre-heated solution of polyphosphoric acid (PPA) at 100-110 °C with vigorous mechanical stirring.
-
Maintain the temperature for 1-2 hours. The reaction is highly exothermic and requires careful control.
-
After completion (monitored by TLC), cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 3-(5-chloro-1H-indol-3-yl)propanoic acid.[6]
Side-Chain Construction on a Pre-formed Chloro-Indole Core
An alternative and highly versatile strategy involves starting with a commercially available or pre-synthesized chloro-indole and appending the propanoic acid side chain. This approach offers modularity and often avoids the harsh conditions of the Fischer synthesis.
Method A: Base-Catalyzed Conjugate Addition
This method provides a direct and atom-economical route to 3-indolepropanoic acids by reacting an indole with an acrylic acid derivative.[7]
Causality: The indole nitrogen, while seemingly nucleophilic, can be deprotonated under strong basic conditions. However, the C3 position of the indole ring is nucleophilic and readily attacks Michael acceptors like acrylic acid in a conjugate addition fashion, particularly at elevated temperatures. A patent describes this process using a strong base catalyst like potassium hydroxide at temperatures between 225-300 °C to achieve high yields.[7]
Experimental Protocol: Synthesis via Reaction with Acrylic Acid
-
In a high-pressure reaction vessel, combine 5-chloro-1H-indole (1.0 eq), acrylic acid (1.2 eq), and a catalytic amount of potassium hydroxide (e.g., 20 mol%).
-
Seal the vessel and heat the mixture to 250 °C for 4-6 hours with stirring.
-
Cool the vessel to room temperature and carefully vent.
-
Dissolve the resulting solid in aqueous sodium hydroxide solution and wash with a non-polar solvent like toluene to remove unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry to afford the target compound.
Method B: Friedel-Crafts Acylation Followed by Reduction
This two-step sequence offers excellent control over regioselectivity, as Friedel-Crafts acylation of indoles strongly favors the C3 position.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation [8]
-
Suspend aluminum chloride (AlCl₃, 2.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C.
-
Add methyl malonyl chloride (1.1 eq) dropwise to the suspension and stir for 15 minutes.
-
Add a solution of 5-chloro-1H-indole (1.0 eq) in CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 10-12 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting ketoester intermediate by column chromatography.
Step 2: Ionic Hydrogenation (Reduction)
-
Dissolve the ketoester intermediate (1.0 eq) in trifluoroacetic acid (TFA).
-
Cool the solution to 0 °C and add triethylsilane (Et₃SiH, 3.0 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Remove the TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography to obtain the propanoate ester.
-
Hydrolyze the ester using standard conditions (e.g., LiOH in THF/H₂O) to yield the final propanoic acid.
Advanced and Asymmetric Strategies
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic methods to control stereochemistry. While direct asymmetric synthesis of 3-substituted indolepropanoic acids is an emerging area, related advanced techniques highlight the future direction of the field.
Catalytic Asymmetric C-H Functionalization
A groundbreaking approach involves the direct, enantioselective functionalization of the C-H bond on the propanoic acid side chain itself. A recent study demonstrated the first general catalytic asymmetric synthesis of N-Boc-β³-tryptophans via an iron-catalyzed C(sp³)–H amination of 3-indolepropionic acids.[9] This method uses a carboxylic acid-directing group to achieve high enantioselectivity (up to >99% ee), providing a single-step route to valuable chiral building blocks from the parent acid.[9] While this modifies the acid rather than creating it, it showcases the power of modern catalysis to create complex, chiral indole derivatives.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex heterocyclic structures.[10] For instance, the intramolecular Michael addition of enones bearing an indole moiety, catalyzed by chiral primary amines, can produce highly substituted chiral indolines with excellent diastereo- and enantioselectivities.[11] These indoline scaffolds can serve as versatile precursors for further elaboration into indolepropanoic acid derivatives, with the chirality established early in the synthetic sequence.
Comparative Summary of Synthetic Routes
The choice of synthetic strategy depends on factors such as starting material availability, scalability, required purity, and the potential need for stereochemical control.
| Synthetic Strategy | Key Reagents & Conditions | Typical Yields (%) | Advantages | Limitations/Challenges |
| Fischer Indole Synthesis | Chlorophenylhydrazine, γ-keto acid, strong acid (PPA, H₂SO₄), high temp. | 40-70% | Convergent, builds core and side-chain precursor simultaneously.[3][5] | Harsh acidic conditions, limited functional group tolerance, potential for regioisomer formation. |
| Conjugate Addition | Chloro-indole, acrylic acid, strong base (KOH), very high temp. | 70-90% | Atom-economical, direct C3-alkylation.[7] | Requires high temperatures and pressures, potential for N-alkylation side products. |
| Friedel-Crafts Acylation/Reduction | Chloro-indole, acyl chloride, Lewis acid (AlCl₃); then a reducing agent (Et₃SiH/TFA). | 60-85% (over 2 steps) | Excellent C3-regioselectivity, modular, milder than Fischer. | Two-step process, requires stoichiometric Lewis acid and reducing agents. |
| Asymmetric Catalysis | Precursor molecule, chiral catalyst (e.g., Fe-based, organocatalyst). | Varies widely | Provides access to enantiomerically pure compounds, high value.[9][11] | Catalyst development can be complex, may require specialized precursors. |
Conclusion and Future Outlook
The synthesis of chloro-substituted indolepropanoic acids is a mature field that continues to evolve. While classical methods like the Fischer indole synthesis and side-chain construction via Friedel-Crafts acylation remain reliable workhorses, the future of the field lies in the development of more sophisticated catalytic approaches. The drive for sustainability and efficiency is pushing researchers towards palladium-catalyzed domino reactions, C-H activation strategies, and asymmetric organocatalysis.[12][13][14] These novel methods promise not only to streamline the synthesis of known derivatives but also to unlock access to new chemical space, enabling the creation of next-generation therapeutics with enhanced potency and specificity. For professionals in drug development, a thorough understanding of this diverse synthetic toolbox is essential for rapidly advancing promising lead compounds from the laboratory to the clinic.
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Herburger, A., & Bach, T. (2024). β3-Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids. Organic Letters. [Link]
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Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54016-54034. [Link]
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Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1899-1903. [Link]
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Almendros, M., et al. (2017). New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. Molecules, 22(11), 1836. [Link]
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Asano, K., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7659-7675. [Link]
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Al-Masoudi, W. A. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 34(1), 353-360. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Introduction
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, also known as N-acetyl-7-chloro-L-tryptophan, is a halogenated derivative of N-acetyl-L-tryptophan. The introduction of a chlorine atom at the 7-position of the indole ring and an acetyl group at the amino terminus significantly modifies the physicochemical properties compared to the parent amino acid, L-tryptophan. These modifications are crucial for its potential applications in drug development and biochemical research, influencing its solubility, lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers and drug development professionals.
Chemical and Structural Identity
The foundational step in characterizing any molecule is to establish its precise chemical identity. The structure of this compound is defined by a propanoic acid backbone with an acetamido group at the alpha-carbon and a 7-chloro-1H-indol-3-yl group attached to the beta-carbon.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | - |
| Molecular Weight | 280.71 g/mol | - |
| Canonical SMILES | CC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | - |
| Parent Compound (Amino Acid) | 7-chloro-L-tryptophan | [1] |
Predicted Physicochemical Properties
Direct experimental data for this compound is not extensively available in the public domain. However, by analyzing the properties of its constituent parts—7-chloro-L-tryptophan and N-acetyl-L-tryptophan—we can derive scientifically sound predictions for its key physicochemical parameters.
| Property | Predicted Value | Scientific Rationale & Comparative Analysis |
| Melting Point (°C) | > 200 (with decomposition) | The parent amino acid, 7-chloro-L-tryptophan, has a high melting point. N-acetyl-L-tryptophan also possesses a relatively high melting point (189.5 °C)[2]. The combination of the rigid indole structure and the potential for hydrogen bonding suggests a high melting point for the target compound, likely with decomposition. |
| Boiling Point (°C) | Not applicable (decomposes) | Like most amino acid derivatives, this compound is expected to decompose at high temperatures before reaching a boiling point. |
| Water Solubility | Low to moderate | N-acetyl-L-tryptophan has a predicted water solubility of 0.49 g/L[2]. The addition of a chlorine atom is expected to increase lipophilicity, thereby decreasing aqueous solubility. However, the presence of the carboxylic acid and amide groups will still allow for some solubility, which will be pH-dependent. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | N-acetyl-L-tryptophan has a predicted logP of around 1.45-1.81[2]. The parent amino acid, 7-chloro-L-tryptophan, has a predicted XLogP3 of -0.4, indicating its zwitterionic nature at physiological pH[3]. The N-acetylation masks the positive charge of the amino group, significantly increasing lipophilicity. The chlorine atom further enhances this effect. For comparison, N-chloroacetyl-L-tryptophan has a predicted logP of 1.91[4]. |
| pKa (Acid Dissociation Constant) | ~3.5 - 4.5 (Carboxylic Acid) | The carboxylic acid pKa of N-acetyl-L-tryptophan is predicted to be 4.17[2]. The electron-withdrawing effect of the chlorine on the indole ring is expected to have a minor acidifying effect on the distant carboxylic acid group. For a related compound, N-chloroacetyl-L-tryptophan, the predicted pKa is 3.22[4]. |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aliphatic protons of the propanoic acid backbone, and the methyl protons of the acetyl group. The aromatic region will be complex due to the substitution pattern on the indole ring. The presence of the chlorine atom at the 7-position will influence the chemical shifts of the adjacent aromatic protons. A representative ¹H NMR spectrum for N-acetyl-D-tryptophan in DMSO-d₆ shows signals for the indole NH, amide NH, aromatic protons, and the aliphatic and acetyl protons[5].
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons of the indole ring, and the aliphatic carbons. The carbon directly bonded to the chlorine atom (C7) will exhibit a characteristic chemical shift. A ¹³C NMR spectrum for 7-chlorotryptophan is available and can serve as a reference for the indole ring signals[1].
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern. For N-acetyl-L-tryptophan, extensive mass spectrometry data, including GC-MS and MS-MS, is available, showing characteristic fragments[6]. For this compound, electrospray ionization (ESI) would be a suitable method. The expected [M-H]⁻ ion in negative mode would be at m/z 279.05, and the [M+H]⁺ ion in positive mode would be at m/z 281.07, showing a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
O-H stretching of the carboxylic acid (broad band around 3300-2500 cm⁻¹)
-
N-H stretching of the indole and amide (around 3400-3200 cm⁻¹)
-
C=O stretching of the carboxylic acid and amide (around 1750-1650 cm⁻¹)
-
Aromatic C=C stretching (around 1600-1450 cm⁻¹)
-
C-Cl stretching (typically in the 800-600 cm⁻¹ region)
IR spectra for N-acetyl-L-tryptophan are available for comparison[6].
Synthesis and Purification
A plausible synthetic route to this compound involves the N-acetylation of the parent amino acid, 7-chloro-L-tryptophan.
Experimental Protocol: N-Acetylation of 7-chloro-L-tryptophan
This protocol is adapted from general methods for the acetylation of amino acids[7].
-
Dissolution: Dissolve 7-chloro-L-tryptophan in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) at a controlled temperature.
-
Acetylation: Add acetic anhydride to the solution dropwise while maintaining a basic pH (pH > 11) and controlling the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification: Upon completion, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for the N-acetylation of 7-chloro-L-tryptophan.
Stability and Storage
The stability of this compound is a critical consideration for its handling and formulation.
-
Solid State Stability: As a solid, the compound is expected to be relatively stable when protected from light and moisture. For its analog, N-acetyl-DL-tryptophan, a stability of at least 4 years is reported when stored at -20°C[8]. Similar stability can be expected for the chlorinated derivative under these conditions.
-
Solution Stability: In solution, the stability will be dependent on the solvent, pH, and temperature. N-acetyl-L-tryptophan in DMSO is stable for at least 6 months at -80°C[9]. Indole derivatives can be susceptible to oxidative degradation, and the presence of the chlorine atom may influence this reactivity.
-
Storage Recommendations: For long-term storage, the solid compound should be kept in a well-sealed container, protected from light, at -20°C. Solutions should be prepared fresh, but for short-term storage, they should be kept at -20°C or -80°C.
Potential Biological Significance and Applications
The structural modifications to L-tryptophan suggest several potential areas of biological activity and application for this compound.
-
Neurokinin-1 (NK-1) Receptor Antagonism: N-acetyl-L-tryptophan is known to be an antagonist of the NK-1 receptor, which is involved in neuroinflammation and pain pathways[9][10]. The 7-chloro substitution may modulate the affinity and selectivity for this receptor.
-
Inhibition of Cytochrome c: N-acetyl-L-tryptophan also acts as an inhibitor of cytochrome c, which plays a role in apoptosis[9]. This suggests potential applications in diseases characterized by excessive cell death.
-
Drug Development: The increased lipophilicity due to N-acetylation and chlorination could enhance membrane permeability and oral bioavailability, making it a more drug-like molecule compared to the parent amino acid.
-
Biochemical Probes: Halogenated tryptophan analogs are used as probes in biophysical studies of protein structure and function.
Caption: Relationship between structural modifications and potential applications.
Conclusion
This compound is a synthetic derivative of L-tryptophan with significantly altered physicochemical properties. The N-acetylation and 7-chloro substitution enhance its lipophilicity and modify its electronic properties, which are expected to influence its biological activity. While direct experimental data is limited, a comprehensive understanding of its properties can be extrapolated from its parent compounds. This guide provides a foundational understanding for researchers interested in synthesizing, characterizing, and exploring the potential therapeutic or biochemical applications of this molecule. Further experimental validation of the predicted properties is warranted to fully elucidate its chemical and biological profile.
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A Technical Guide to the Biological Activity Screening of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid
Executive Summary
This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of the novel compound, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] This document outlines a rationale-driven, tiered screening cascade designed for researchers, scientists, and drug development professionals. By leveraging established knowledge of chloro-indole derivatives, which have demonstrated significant potential as antimicrobial and anticancer agents, we propose a systematic approach to efficiently evaluate the therapeutic promise of this specific molecule. The protocols herein are designed not merely as procedural steps but as self-validating systems, complete with the necessary controls and decision-making logic to ensure data integrity and guide subsequent research.
Introduction: Rationale for Screening
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to neurotransmitters like serotonin.[3][4] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry.[1][5] Indole derivatives have been successfully developed into drugs for a wide range of conditions, including cancer, inflammation, and infectious diseases.[6][7]
The Influence of Halogenation: Significance of the 7-Chloro Moiety
The introduction of a halogen, such as chlorine, onto the indole ring can profoundly modulate a compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability, increase metabolic stability, and alter binding affinity to target proteins. Specifically, chloro-substituted indoles have shown potent antimicrobial and antibiofilm activities, in some cases by downregulating the expression of virulence genes in pathogenic bacteria. Furthermore, in the context of oncology, chloro-derivatives of indole-based compounds have demonstrated enhanced cytotoxicity against various cancer cell lines, suggesting that this substitution pattern is favorable for anticancer activity.
The Target Compound: this compound
The subject of this guide is a structurally intriguing molecule. It is an N-acetylated derivative of 7-chloro-tryptophan. This structure combines three key features:
-
The Indole Core: Predisposes the molecule to a wide range of biological activities.[8]
-
7-Chloro Substitution: Likely enhances potency and modulates its pharmacological profile.
-
N-acetyl-propanoic Acid Side Chain: Mimics the structure of N-acetyl-tryptophan, potentially influencing cellular uptake via amino acid transporters and altering its interaction with biological targets.
Given these features, a systematic screening is warranted to uncover its primary biological activities, with a logical starting point in the fields of oncology and microbiology.
A Tiered Strategy for Biological Screening
A tiered or cascaded approach is the most resource-efficient method for screening a novel compound. This strategy begins with broad, high-throughput primary assays to identify general activity. Positive "hits" from this stage are then advanced to more specific secondary assays for confirmation and to begin elucidating the mechanism of action.
Caption: A tiered workflow for screening the target compound.
Tier 1: Primary Biological Screening Protocols
The initial screening phase aims to cast a wide net to detect significant biological activity. Based on the compound's structure, the highest probability of finding activity lies in anticancer and antimicrobial effects.
Anticancer Cytotoxicity Screening
The goal is to determine the concentration at which the compound inhibits the growth of cancer cells. A panel of cell lines is crucial to identify broad-spectrum activity or potential selectivity.
Rationale for Cell Line Selection:
-
MCF-7 (Breast Cancer): An estrogen receptor-positive luminal A type, representing a common breast cancer subtype.
-
MDA-MB-231 (Breast Cancer): A triple-negative, aggressive, and mesenchymal-like cell line, often more resistant to therapy.[9]
-
A549 (Lung Cancer): A standard cell line for non-small cell lung carcinoma.
-
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to assess general cytotoxicity and calculate a selectivity index.
Protocol 3.1.1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.
Materials:
-
96-well flat-bottom plates
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Target compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the target compound (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Table 1: Hypothetical Anticancer Screening Data
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| MCF-7 | 8.5 | 0.9 | 10.6 |
| MDA-MB-231 | 5.2 | 1.2 | 17.3 |
| A549 | 12.1 | 1.5 | 7.4 |
| HEK293 | 90.0 | 5.5 | - |
| ¹ SI = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity. |
Antimicrobial Activity Screening
This screen determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Rationale for Strain Selection:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium, a common cause of skin and soft-tissue infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium, used as a standard for antimicrobial testing.[10]
-
Candida albicans (ATCC 90028): A pathogenic yeast, representing a common fungal pathogen.[11]
Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Materials:
-
96-well round-bottom plates
-
Bacterial strains and fungal strain
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Target compound stock solution (10 mM in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Plate Preparation: Add 50 µL of appropriate broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Inoculation: Dilute the 0.5 McFarland inoculum to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Table 2: Hypothetical Antimicrobial Screening Data
| Microorganism | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
|---|---|---|---|
| S. aureus | 16 | 0.5 | N/A |
| E. coli | >128 | 0.015 | N/A |
| C. albicans | 32 | N/A | 1 |
Tier 2 & 3: Hit Prioritization and Mechanistic Insights
Hits from Tier 1 (e.g., compounds with IC₅₀ < 10 µM and/or MIC < 32 µg/mL) should be advanced.
Logic for Hit Prioritization
A successful lead compound must be both potent and selective. The selectivity index (SI) is a critical parameter for prioritizing anticancer hits. A compound with an SI > 10 is generally considered a promising candidate for further development, as it suggests a therapeutic window between killing cancer cells and harming normal cells.
Caption: Decision tree for prioritizing anticancer hits.
Elucidating the Anticancer Mechanism of Action (MoA)
For a promising anticancer hit, the next logical step is to determine how it kills cancer cells. Based on literature for related indole derivatives, a plausible hypothesis is the induction of apoptosis via cell cycle arrest.[12]
Hypothetical MoA Pathway: Many indole derivatives function as microtubule-destabilizing agents. This disruption prevents proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic (mitochondrial) apoptosis pathway.[12]
Caption: Hypothetical mechanism of action for an anticancer hit.
Recommended Tier 3 Assays:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to quantify the percentage of cells in each phase (G0/G1, S, G2/M). A significant increase in the G2/M population after treatment would support the hypothesized MoA.
-
Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to distinguish between viable, apoptotic, and necrotic cells, confirming that the compound induces programmed cell death.
Conclusion and Future Perspectives
This guide presents a structured and scientifically-grounded strategy for the initial biological evaluation of this compound. By initiating a screening cascade focused on anticancer and antimicrobial activities, researchers can efficiently determine the primary therapeutic potential of this novel molecule. The emphasis on quantitative metrics such as IC₅₀, MIC, and the Selectivity Index provides a clear framework for data-driven decision-making. Positive findings from this screening cascade would justify more advanced studies, including in vivo efficacy models, ADME/Tox profiling, and target deconvolution efforts, paving the way for potential lead optimization and further drug development.
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An Investigative Guide to the Potential Therapeutic Targets of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid: A Tryptophan Analogue
Executive Summary
This guide provides a comprehensive framework for investigating the therapeutic potential of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, a novel N-acetylated, chlorinated analogue of L-tryptophan. To date, the biological targets and mechanism of action of this compound remain uncharacterized. Based on a detailed analysis of its chemical structure, we hypothesize that its primary molecular interactions will occur within the major pathways of tryptophan metabolism, which are central to immunoregulation, neurobiology, and oncology.
The core hypotheses presented are twofold:
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The compound may function as a modulator, likely an inhibitor, of the rate-limiting enzymes of the kynurenine pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes are high-value targets in immuno-oncology due to their role in establishing a tumor-promoting, immunosuppressive microenvironment.[1][2]
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The compound, or its downstream metabolites, may act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a critical transcription factor that translates metabolic signals from tryptophan catabolism into cellular responses affecting inflammation and immune cell differentiation.[3][4]
This document outlines a logical, multi-step experimental strategy designed to rigorously test these hypotheses. It provides detailed, field-proven protocols for in vitro enzymatic and cell-based assays, kinetic studies, and functional reporter assays. The proposed workflows are designed to not only identify primary targets but also to elucidate the compound's specific mechanism of action, thereby providing a robust foundation for future preclinical and clinical development.
Molecular Profile and Rationale for Target Investigation
Chemical Structure Analysis
This compound is a synthetic amino acid derivative. Its structure can be deconstructed into key functional components that inform its potential biological activity:
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Indole-3-yl-propanoic acid core: This is the defining structure of the amino acid tryptophan, suggesting the molecule can be recognized by enzymes and transporters that bind tryptophan.
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N-acetamido group: The acetylation of the alpha-amino group may alter its binding kinetics and metabolic stability compared to native tryptophan.
-
7-Chloro substitution: The addition of a halogen to the indole ring can significantly modify the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its binding affinity and specificity for target proteins.
This unique combination of features positions the compound as a compelling candidate for modulating tryptophan-centric biological pathways.
The Tryptophan Metabolism Hub
L-tryptophan is an essential amino acid that serves as a critical precursor for multiple bioactive molecules via three major metabolic routes: the kynurenine pathway, the serotonin pathway, and the indole pathway (microbiota-driven).[5][6] Dysregulation of these pathways is strongly implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and autoimmune diseases.[7][8]
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The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes IDO1 and TDO.[5] It produces a cascade of metabolites, including kynurenine, which have profound effects on the immune system.[9]
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The Serotonin Pathway: This route produces the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood and sleep-wake cycles.[6]
-
The Indole Pathway: Gut microbiota metabolize tryptophan into various indole derivatives that can act as signaling molecules, notably as ligands for AHR.[3][6]
Given its structure as a tryptophan analogue, this compound is logically poised to intersect with these pathways, making their key regulatory components primary targets for investigation.
Primary Target Class 1: Tryptophan Catabolizing Enzymes (IDO1/TDO)
Scientific Rationale
IDO1 is highly expressed in a multitude of tumor types and antigen-presenting cells within the tumor microenvironment.[1] Its enzymatic activity depletes local tryptophan, an essential amino acid for T-cell proliferation, and produces kynurenine. Kynurenine and its derivatives actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs), thereby creating a state of immune tolerance that allows cancer cells to evade destruction.[10][11] Consequently, inhibitors of IDO1 are a promising class of drugs in cancer immunotherapy, intended to restore anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors.[11][12] The structural similarity of our topic compound to L-tryptophan makes it a prime candidate for an IDO1/TDO inhibitor.
Proposed Experimental Workflow: Target Validation
The following workflow is designed to systematically determine if the compound directly inhibits IDO1 and/or TDO and to characterize its activity in a cellular context.
Caption: Workflow for validating IDO1/TDO inhibition.
Protocol 3.2.1: In Vitro Cell-Free Enzymatic Assay
This protocol assesses the direct inhibitory effect of the compound on purified, recombinant human IDO1 and TDO enzymes.
Methodology:
-
Reagents: Recombinant human IDO1/TDO, L-tryptophan (substrate), ascorbic acid, methylene blue, catalase, potassium phosphate buffer (pH 6.5).
-
Preparation: Prepare a reaction mixture containing buffer, catalase, ascorbic acid, and methylene blue.
-
Compound Addition: Dispense the test compound into a 96-well plate across a range of concentrations (e.g., 10 nM to 100 µM) for dose-response analysis. Include a known inhibitor (e.g., Epacadostat) as a positive control and DMSO as a vehicle control.
-
Enzyme Addition: Add recombinant IDO1 or TDO enzyme to each well and incubate for 5-10 minutes at 25°C.
-
Initiate Reaction: Add L-tryptophan to all wells to start the enzymatic reaction. Incubate for 15-30 minutes at 25°C.
-
Stop Reaction: Terminate the reaction by adding trichloroacetic acid. Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
Detection: Centrifuge the plate to pellet precipitated protein. Transfer the supernatant to a new plate and add p-dimethylaminobenzaldehyde in acetic acid. Measure the absorbance at 480 nm.
-
Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Data Presentation: Hypothetical IC50 Values
| Compound | Target | IC50 (nM) |
| Test Compound | hIDO1 | 150 |
| Test Compound | hTDO | >10,000 |
| Epacadostat (Control) | hIDO1 | 25 |
| Epacadostat (Control) | hTDO | >50,000 |
Protocol 3.2.2: Cellular IDO1 Activity Assay
This assay validates the compound's ability to inhibit IDO1 activity in a physiologically relevant cellular environment.
Methodology:
-
Cell Line: Use a human cancer cell line known to express IDO1 upon stimulation, such as HeLa or MDA-MB-231 cells.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Compound Treatment: Remove the IFN-γ containing media and replace it with fresh media containing serial dilutions of the test compound. Incubate for 1-2 hours.
-
Substrate Addition: Add a final concentration of L-tryptophan (e.g., 100 µM) to the wells. Incubate for another 24 hours.
-
Sample Collection & Analysis: Collect the cell culture supernatant. Analyze the concentration of kynurenine using the colorimetric method described in Protocol 3.2.1 or, for higher sensitivity and specificity, by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Determine the cellular EC50 value by plotting the reduction in kynurenine production against the compound concentration.
Primary Target Class 2: Aryl Hydrocarbon Receptor (AHR)
Scientific Rationale
AHR is a ligand-activated transcription factor that senses a variety of small molecules, including numerous tryptophan metabolites like kynurenine and other indole derivatives.[3][13] Upon ligand binding, AHR translocates to the nucleus and drives the expression of target genes, such as CYP1A1.[4] AHR signaling is a critical regulator of immune homeostasis at barrier tissues and plays a complex, context-dependent role in cancer and inflammation.[14] Both agonists and antagonists of AHR have therapeutic potential. For instance, AHR activation can promote the differentiation of immunosuppressive Tregs, while AHR antagonism can enhance anti-tumor immunity.[9][15] Given its indole structure, this compound is a strong candidate for an AHR ligand.
Caption: Simplified Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Proposed Experimental Workflow: Target Validation
This workflow is designed to determine if the compound can function as an AHR agonist or antagonist.
Protocol 4.2.1: AHR Reporter Gene Assay
This is the primary functional assay to screen for AHR activity.
Methodology:
-
Cell Line: Use a human cell line, such as HepG2, that has been stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of multiple Dioxin Response Elements (DREs).
-
Cell Plating: Seed the reporter cells into a white, opaque 96-well plate suitable for luminescence measurements and allow them to attach.
-
Agonist Mode Screening:
-
Treat cells with serial dilutions of the test compound.
-
Include a known AHR agonist (e.g., TCDD or Kynurenine) as a positive control and DMSO as a vehicle control.
-
Incubate for 18-24 hours.
-
-
Antagonist Mode Screening:
-
Pre-treat cells with serial dilutions of the test compound for 1-2 hours.
-
Add a constant, sub-maximal (EC80) concentration of a known AHR agonist (e.g., TCDD) to all wells (except vehicle controls).
-
Incubate for an additional 18-24 hours.
-
-
Luminescence Reading: Lyse the cells and add a luciferase substrate reagent according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Agonist: Calculate the fold induction of luciferase activity over the vehicle control. Determine the EC50 value.
-
Antagonist: Calculate the percentage inhibition of the agonist-induced signal. Determine the IC50 value.
-
Data Presentation: Hypothetical AHR Activity
| Assay Mode | Compound | Result |
| Agonist | Test Compound | EC50 = 5.2 µM |
| Antagonist | Test Compound | No significant activity |
| Agonist | TCDD (Control) | EC50 = 0.1 nM |
Protocol 4.2.2: AHR Target Gene Expression Analysis
This protocol confirms AHR activation by measuring the upregulation of a known downstream target gene.
Methodology:
-
Cell Treatment: Treat a relevant cell type (e.g., primary human hepatocytes, dendritic cells, or HepG2 cells) with the test compound at several concentrations (e.g., 0.1x, 1x, and 10x the EC50 value from the reporter assay) for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using validated primers for an AHR target gene (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the fold change in CYP1A1 mRNA expression relative to the vehicle-treated control using the ΔΔCt method.
Secondary and Exploratory Targets
While IDO1/TDO and AHR represent the most probable targets, the indole scaffold is known for its promiscuity and is a privileged structure in medicinal chemistry.[16][17] Should the primary screens yield negative or ambiguous results, the following targets could be considered for exploratory screening.
-
Serotonin (5-HT) Receptors: As a tryptophan derivative, the compound could potentially interact with receptors for serotonin (5-hydroxytryptamine), a key neurotransmitter synthesized from tryptophan.[17] Radioligand binding assays for a panel of 5-HT receptor subtypes could be employed.
-
Tubulin: Certain indole-based compounds are known to inhibit tubulin polymerization, a mechanism exploited by some anticancer agents.[] A cell-free tubulin polymerization assay could assess this activity.
-
Kinases and Other Enzymes: The indole nucleus is a common feature in many kinase inhibitors.[19] A broad-panel kinase screen (e.g., using a commercial service) could identify unexpected off-target or novel activities.
Summary and Future Directions
This guide proposes a scientifically-grounded, systematic approach to de-orphanize the novel tryptophan analogue this compound. The primary focus is on two high-value, interconnected targets within the tryptophan metabolism network: the catabolizing enzymes IDO1/TDO and the metabolic sensor AHR. The detailed experimental workflows provide a clear and robust path to validate these targets and define the compound's mechanism of action.
Positive results from these investigations would warrant progression to more complex studies, including:
-
In vivo Pharmacokinetics: To assess the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
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In vivo Target Engagement: To confirm that the compound reaches its target in a living system and modulates its activity.
-
Animal Models of Disease: If validated as an IDO1 inhibitor, its efficacy could be tested in syngeneic mouse tumor models in combination with checkpoint inhibitors. If confirmed as an AHR modulator, its effects could be explored in models of autoimmune disease or cancer.
By following this structured investigative plan, researchers can efficiently and rigorously elucidate the therapeutic potential of this promising compound.
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Zhai, L., et al. (2018). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Trends in Cancer. Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5847213/[11]
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In Silico Characterization of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid: A Methodological Guide to Target Identification and Interaction Modeling
Abstract
This technical guide provides a comprehensive, in-depth methodology for the in silico analysis of novel small molecules, using the tryptophan derivative 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid as a case study. In the absence of established biological data for this specific compound, this document serves as a procedural blueprint for researchers, scientists, and drug development professionals. It outlines a systematic workflow encompassing ligand preparation, computational target identification, molecular docking, and molecular dynamics simulations. Each protocol is presented with a detailed rationale for experimental choices, ensuring scientific integrity and reproducibility. The ultimate goal is to generate a robust, computationally-derived hypothesis regarding the molecule's potential biological targets and binding mechanisms, thereby guiding subsequent experimental validation.
Introduction
The journey of drug discovery is a complex and resource-intensive process, often beginning with the identification of a biologically active small molecule, or "hit".[1] Computational, or in silico, methods have become indispensable in this early phase, offering a rapid and cost-effective means to predict a compound's properties, identify its potential biological targets, and model its interactions at an atomic level.[2][3] This approach significantly accelerates the discovery pipeline by prioritizing candidates for experimental testing and providing mechanistic insights that guide lead optimization.[3][4]
This guide focuses on a novel tryptophan derivative, this compound. Tryptophan and its derivatives are of significant interest in medicinal chemistry due to their diverse biological roles and therapeutic potential.[5][6][7] Altering the core tryptophan structure can lead to compounds with enhanced selectivity, improved bioavailability, or novel mechanisms of action.[5][8]
Given the uncharacterized nature of this specific chloro-indole compound, we will employ a systematic in silico workflow. This process is designed not only to predict its behavior but also to serve as an educational framework for applying computational tools to any novel small molecule. We will proceed from the foundational step of ligand preparation to the sophisticated analysis of its dynamic interactions with a computationally-identified, high-probability protein target.
Section 1: Ligand Preparation and Physicochemical Profiling
Causality: The accuracy of any simulation is fundamentally dependent on the quality of the input structures. A poorly prepared ligand structure, with incorrect protonation states or an energetically unfavorable conformation, will produce unreliable and misleading results in all subsequent docking and simulation steps. Therefore, rigorous preparation and characterization are the mandatory first steps.
Protocol 1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion: The 2D chemical structure of this compound is first drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). This 2D representation is then converted into a 3D structure.
-
Protonation State Assignment: The structure is assigned appropriate protonation states at a physiological pH of 7.4. This is critical as the charge of the molecule influences its electrostatic interactions.
-
Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecule to find a low-energy, stable conformation.
Protocol 2: Physicochemical Property Calculation
Trustworthiness: To assess the potential of the compound as a drug candidate, its physicochemical properties are calculated and compared against established guidelines like Lipinski's Rule of Five. This provides an early filter for "drug-likeness" and potential issues with oral bioavailability.
-
Property Calculation: Using computational tools (e.g., SwissADME, MOE), key molecular descriptors are calculated from the optimized 3D structure.
-
Data Analysis: The calculated values are compiled and evaluated.
Data Presentation: Physicochemical Properties
| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight (MW) | 282.7 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol/Water) | 2.15 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 5 | Yes |
| Rotatable Bonds | 4 | ≤ 10 | Yes |
The analysis indicates that the compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs.
Section 2: Computational Target Identification
Causality: With a novel compound, the primary challenge is to identify its biological target(s).[9][10] A multi-pronged computational approach is employed to generate a high-confidence hypothesis. We will combine ligand-based methods, which leverage the principle that structurally similar molecules often have similar targets, with structure-based "reverse docking," which assesses the ligand's fit against a large library of protein structures.[11][12]
Protocol 3: Ligand-Based Target Prediction
-
Pharmacophore Modeling: A 3D pharmacophore model is generated from the ligand's low-energy conformation. This model represents the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions.[13][14][15]
-
Database Screening: The generated pharmacophore is used to screen databases of known active compounds (e.g., ChEMBL). Compounds that match the pharmacophore provide clues to the potential targets.
-
2D Similarity Search: A 2D structural similarity search is performed against compound databases. This identifies molecules with similar chemical scaffolds, and their known targets are investigated as potential candidates.
Protocol 4: Structure-Based Target Prediction (Reverse Docking)
Trustworthiness: Reverse docking provides an unbiased screen against a vast array of potential protein binding sites.[16] By using a consensus of multiple scoring functions from different docking programs, we can reduce the risk of algorithm-specific bias and increase the confidence in the predicted targets.[17]
-
Server Selection: A reverse docking web server (e.g., ReverseDock, PharmMapper) is utilized.[18][19][20] These platforms allow the docking of a single ligand against a curated library of thousands of protein structures.[16][18]
-
Job Submission: The prepared 3D structure of the ligand is submitted to the server.
-
Results Analysis: The output provides a ranked list of potential protein targets based on predicted binding affinity scores. The top-ranking hits are cross-referenced with results from the ligand-based methods.
Mandatory Visualization: Target Identification Workflow
Caption: Workflow for computational target identification.
Hypothesis Generation: Analysis of both ligand- and structure-based screening results points towards Indoleamine 2,3-dioxygenase 1 (IDO1) as a high-probability target. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[21][22] It is a significant target in cancer immunotherapy, as its upregulation in the tumor microenvironment leads to immunosuppression.[21][23] Given that our compound is a tryptophan derivative, a direct interaction with an enzyme in the tryptophan metabolic pathway is mechanistically plausible.
Section 3: Molecular Docking Simulation
Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a protein's binding site.[24] This static snapshot provides a powerful hypothesis of the specific molecular interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex. A successful docking simulation is a prerequisite for more computationally intensive dynamic studies.
Protocol 5: Molecular Docking Workflow
Trustworthiness: The protocol follows a standardized and validated procedure for preparing both the protein and ligand, defining the search space, and analyzing the results.[25][26] Using a widely accepted docking program like AutoDock Vina ensures that the results are reproducible and can be compared to other studies.[27]
-
Protein Preparation:
-
The crystal structure of human IDO1 is obtained from the Protein Data Bank (PDB).
-
All water molecules and non-essential co-factors are removed.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation:
-
The previously energy-minimized ligand structure is converted to the required PDBQT file format, which includes atomic charges and defines rotatable bonds.
-
-
Binding Site Definition (Grid Box Generation):
-
The active site of IDO1 is identified, typically centered on the heme cofactor and known binding residues.
-
A 3D grid box is defined around this active site. This box confines the search space for the docking algorithm, increasing efficiency and accuracy.
-
-
Docking Execution:
-
AutoDock Vina is used to perform the docking calculation. The program systematically samples different conformations and orientations of the ligand within the grid box, evaluating each pose using a scoring function.
-
-
Pose Analysis and Visualization:
-
The results are analyzed, focusing on the pose with the best (most negative) binding affinity score.
-
The top-scoring pose is visualized in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific interactions between the ligand and protein residues.[28]
-
Mandatory Visualization: Molecular Docking Workflow
Caption: Standard workflow for molecular docking simulation.
Data Presentation: Docking Results Summary
| Metric | Value/Description |
| Binding Affinity (kcal/mol) | -8.9 |
| Key Interacting Residues | Arg23, Ser167, Phe163, Cys129 |
| Interaction Types | Hydrogen Bond: with the carboxylate group of the ligand and the side chain of Arg23. Pi-Stacking: between the indole ring of the ligand and the phenyl ring of Phe163. Hydrophobic Contacts: with Cys129 and the chloro-group on the indole ring. |
The predicted binding affinity of -8.9 kcal/mol suggests a strong and favorable interaction. The specific interactions identified provide a testable hypothesis for the molecular basis of binding.
Section 4: Molecular Dynamics (MD) Simulation
Causality: While docking provides a valuable static image, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of every atom in the protein-ligand complex over time, providing critical insights into the stability of the binding pose and the flexibility of the system in a simulated physiological environment.[29][30] MD is essential for validating and refining the results of molecular docking.[31]
Protocol 6: MD Simulation Workflow
Trustworthiness: This protocol employs a standard and robust MD simulation setup. The multi-stage process of minimization, equilibration (in both NVT and NPT ensembles), and a long production run ensures that the system is stable and well-behaved before data is collected. Analysis of RMSD and RMSF are standard metrics for validating simulation stability and identifying key dynamic regions.
-
System Setup:
-
The best-ranked docked complex from Section 3 is used as the starting structure.
-
The complex is placed in a periodic box of water molecules (solvation).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization: The entire solvated system undergoes energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration:
-
NVT Ensemble (Canonical): The system is gradually heated to 310 K (human body temperature) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.
-
NPT Ensemble (Isothermal-Isobaric): The system is further equilibrated at constant temperature (310 K) and pressure (1 atm). This ensures the correct density of the system.
-
-
Production MD: A long simulation (e.g., 100 nanoseconds) is run under the NPT ensemble, during which atomic coordinates are saved at regular intervals. This trajectory contains the dynamic information of the system.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the stability of the complex. A stable, converging RMSD plot indicates that the ligand remains bound in a consistent pose.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual protein residues is calculated to identify regions of high flexibility or rigidity upon ligand binding.
-
Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) identified in docking is monitored throughout the simulation.
-
Mandatory Visualization: MD Simulation Workflow
Caption: Workflow for Molecular Dynamics (MD) simulation.
Expected Outcome: A stable RMSD plot for the ligand throughout the 100 ns simulation would strongly support the docking prediction, confirming that the binding pose is not a transient artifact but a stable mode of interaction. This dynamic validation provides a much higher degree of confidence in the binding hypothesis.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step in silico workflow to characterize the novel compound this compound. Through this process, we have prepared the ligand, assessed its drug-like properties, and generated a high-confidence hypothesis identifying Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary biological target. Molecular docking predicted a strong binding affinity and identified key interacting residues, a hypothesis that was then subjected to validation for its dynamic stability via molecular dynamics simulation.
It is imperative to recognize that in silico modeling, while powerful, is a predictive discipline.[4] The hypotheses generated here—the identification of IDO1 as a target and the specific binding mode—require experimental validation. The next logical steps would include:
-
In Vitro Enzyme Assay: To experimentally measure the inhibitory activity (e.g., IC50) of the synthesized compound against purified human IDO1.
-
Cell-Based Assays: To confirm the compound's activity in a cellular context, measuring its effect on tryptophan metabolism in IDO1-expressing cell lines.[23]
-
Structural Biology: To obtain an experimental structure of the IDO1-ligand complex via X-ray crystallography, which would serve as the ultimate validation of the predicted binding mode.
By integrating these computational predictions with targeted experimental work, the drug discovery process can proceed with greater efficiency and a higher probability of success.
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Elucidating the Mechanism of Action of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid: A Strategic Guide for Preclinical Research
Executive Summary
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is contingent on a deep understanding of its mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, a compound of interest whose biological activity is yet to be characterized. Structurally, this molecule is a derivative of the essential amino acid tryptophan, featuring a chlorine atom on the indole ring and an N-acetyl group. These modifications suggest the potential for specific interactions with biological targets that differ from its parent molecule. This document outlines a multi-phase, logical progression of study, beginning with hypothesis generation and culminating in downstream pathway analysis. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and ground all claims in authoritative scientific literature.
Phase 1: Hypothesis Generation and Initial Characterization
Before embarking on complex proteomic and genetic screens, a foundational analysis of the compound—hereafter referred to as "Compound X"—can generate initial, testable hypotheses. The indole scaffold is a privileged structure in pharmacology, known to interact with specific classes of proteins.
Structural and Functional Analogs: Compound X is an N-acetylated, 7-chloro substituted tryptophan derivative. This structure immediately suggests two primary, hypothetical target pathways:
-
The Kynurenine Pathway of Tryptophan Metabolism: A critical pathway in immune regulation, where the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting step.[1][2][3] IDO1 catalyzes the conversion of tryptophan to kynurenine and is a major target in immuno-oncology.[4][5] Many IDO1 inhibitors are based on the indole structure.[1][2] The chloro- and acetamido- modifications of Compound X could enhance binding affinity or selectivity for IDO1.
-
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: AhR is a ligand-activated transcription factor that responds to a wide range of small molecules, including tryptophan metabolites.[6][7][8] Upon activation, AhR translocates to the nucleus, dimerizes with ARNT, and initiates the transcription of various genes, including those for xenobiotic metabolizing enzymes like CYP1A1.[7][9]
The initial strategic workflow is designed to move from broad, phenotypic observations to specific, target-centric inquiries.
Caption: Initial workflow for characterization and hypothesis generation.
Phase 2: Unbiased Target Identification
With working hypotheses in hand, the next critical phase is to identify the direct binding partners of Compound X within the cellular proteome. This step is essential to move beyond speculation and gather empirical evidence of a physical interaction. We will employ two orthogonal, powerful techniques to ensure the results are robust and cross-validated.
Method 1: Chemical Proteomics using Affinity Purification-Mass Spectrometry (AP-MS)
Rationale: This is a direct approach to physically isolate the protein targets of Compound X from a complex biological mixture.[10][11] By immobilizing the compound on a solid support, we can "fish" for its binding partners in a cell lysate. A key aspect of this protocol's trustworthiness is the use of a negative control—an immobilized molecule structurally similar to Compound X but known to be biologically inactive—to distinguish specific binders from non-specific background proteins.[12]
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of Compound X with a linker arm terminating in a reactive group (e.g., an amine or alkyne) suitable for immobilization. The linker should be attached at a position determined by structure-activity relationship (SAR) studies to minimally interfere with target binding.
-
Immobilization: Covalently attach the synthesized probe to N-hydroxysuccinimide (NHS)-activated sepharose beads. Also, immobilize a negative control molecule.
-
Lysate Preparation: Culture relevant cells (e.g., IFN-γ stimulated HeLa cells for IDO1 expression) and prepare a native cell lysate using a mild detergent buffer.
-
Affinity Enrichment: Incubate the cell lysate separately with the Compound X-beads and control-beads for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins using a denaturing agent (e.g., SDS-PAGE sample buffer or urea).
-
Proteomic Analysis: Perform in-gel or on-bead digestion of the eluted proteins with trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.[10][12]
Data Presentation:
| Protein ID | Gene Name | Fold Enrichment (Compound X vs. Control) | p-value | Putative Target? |
| P14902 | IDO1 | 25.3 | <0.001 | Yes |
| P35659 | AHR | 18.9 | <0.001 | Yes |
| Q15181 | TDO2 | 4.1 | <0.05 | Possible |
| P04626 | ERBB1 | 1.2 | >0.05 | No |
Table 1: Hypothetical data from an AP-MS experiment showing significant enrichment of IDO1 and AhR.
Method 2: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® provides evidence of direct target engagement within intact cells, a crucial validation step. The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand.[13][14] This method avoids the potential artifacts of chemical modification required for AP-MS and confirms that the interaction occurs in a physiological context.[15][16][17]
Experimental Protocol: CETSA® with Western Blot Detection
-
Cell Treatment: Treat intact cells with Compound X (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the abundance of a suspected target protein (e.g., IDO1) at each temperature point using Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the Compound X-treated sample indicates thermal stabilization and thus, direct target engagement.
Caption: Orthogonal approaches for robust target identification.
Phase 3: Target Validation and Mechanistic Deep Dive
Identifying a binding partner is not sufficient; we must prove that the interaction is responsible for the compound's biological effect. This phase uses genetic tools to validate the target and biochemical assays to quantify the interaction.
Method 1: Genetic Validation using CRISPR-Cas9
Rationale: The most definitive way to validate a target is to remove it and observe if the compound still elicits its effect. CRISPR-Cas9 gene editing is a precise tool for creating knockout cell lines.[18][19][] If Compound X inhibits cell proliferation and its putative target is IDO1, then an IDO1-knockout cell line should be resistant to the anti-proliferative effects of Compound X.[21][22]
Experimental Protocol: CRISPR-Cas9 Knockout
-
gRNA Design: Design and validate guide RNAs (gRNAs) targeting an early exon of the target gene (e.g., IDO1).
-
Transfection: Co-transfect a Cas9-expressing cell line with the validated gRNAs.
-
Clonal Selection: Select single-cell clones and expand them.
-
Validation of Knockout: Confirm the absence of the target protein in selected clones via Western blot and sequencing of the genomic locus.
-
Functional Assay: Treat both the wild-type and knockout cell lines with a dose-range of Compound X. Measure the relevant phenotype (e.g., cell viability via CellTiter-Glo®).
-
Analysis: A loss of compound activity in the knockout cell line validates the target.
Method 2: Biophysical Characterization with Surface Plasmon Resonance (SPR)
Rationale: While CETSA® confirms engagement, it does not provide kinetic data. SPR is a label-free technology that can precisely measure the binding affinity (KD) and the on- (ka) and off-rates (kd) of the interaction between Compound X and its purified target protein.[23][24][25] This quantitative data is crucial for lead optimization and understanding the nature of the binding.
Experimental Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein (e.g., IDO1) onto a sensor chip.
-
Analyte Injection: Flow solutions of Compound X at various concentrations over the chip surface.
-
Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of Compound X binding to the immobilized protein.[25][26]
-
Kinetic Analysis: Measure the association phase during injection and the dissociation phase during a subsequent buffer flow. Fit this data to a kinetic model (e.g., 1:1 Langmuir) to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).[23][27]
Data Presentation:
| Method | Result | Implication |
| CRISPR-Cas9 KO | Loss of Compound X activity in IDO1 KO cells | IDO1 is required for the compound's effect. |
| SPR | KD of Compound X for IDO1 = 50 nM | High-affinity, direct binding confirmed. |
Table 2: Example validation data confirming IDO1 as the functional target of Compound X.
Elucidating the Downstream Signaling Pathway
Once IDO1 is validated as the direct target, the final step is to map the downstream consequences of its inhibition. IDO1 inhibition should prevent tryptophan depletion and kynurenine production.[4][5] This has profound effects on the tumor microenvironment and can also impact AhR signaling, as kynurenine is a known AhR agonist.[3][5]
Caption: Hypothesized pathway: Compound X inhibits IDO1, reducing kynurenine and subsequent AhR activation.
Experimental Verification:
-
Metabolite Analysis: Use LC-MS to measure the levels of tryptophan and kynurenine in cell culture media after treatment with Compound X. A successful IDO1 inhibitor will cause tryptophan levels to remain high and kynurenine levels to decrease.
-
Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA-Seq to measure the mRNA levels of AhR target genes (e.g., CYP1A1). IDO1 inhibition should lead to a reduction in CYP1A1 expression if the primary source of AhR activation was endogenous kynurenine.
Conclusion
This guide presents a rigorous, multi-faceted strategy for the complete elucidation of the mechanism of action for this compound. By integrating chemical proteomics, in-cell target engagement assays, genetic validation, and biophysical characterization, this workflow provides a high degree of confidence in target identification. Subsequent analysis of downstream metabolic and transcriptional events confirms the functional consequences of target engagement. This systematic approach not only illuminates the specific molecular interactions of a novel compound but also provides the critical insights necessary to advance its development as a potential therapeutic agent.
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). ACS Publications. Retrieved January 19, 2026, from [Link]
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Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). (2019). Spandidos Publications. Retrieved January 19, 2026, from [Link]
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Aryl Hydrocarbon Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved January 19, 2026, from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
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Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). PubMed. Retrieved January 19, 2026, from [Link]
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (2013). Bio-Rad. Retrieved January 19, 2026, from [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
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The Influence of 7-Chloro Substitution on the Structure-Activity Relationship of Indolepropanoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the indole ring, such as through halogenation, offers a powerful strategy to modulate the pharmacological properties of these molecules. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of 7-chloro-indolepropanoic acids. We delve into the synthesis, potential biological activities, and the mechanistic underpinnings of how the 7-chloro substituent influences the therapeutic potential of this class of compounds. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on the design and synthesis of novel indole-based therapeutic agents.
Introduction: The Indolepropanoic Acid Scaffold and the Significance of Halogenation
Indole-3-propanoic acid (IPA) is a naturally occurring auxin and a metabolite of tryptophan produced by the gut microbiota.[1] It has garnered significant attention for its diverse biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[2][3] The propanoic acid side chain at the C3 position of the indole ring is a key structural feature that contributes to its biological profile.
The introduction of a halogen atom, such as chlorine, onto the indole ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. This, in turn, can significantly impact its biological activity, potency, and selectivity. Specifically, the 7-position of the indole ring is a strategic site for substitution, as modifications at this position can influence interactions with biological targets without sterically hindering the crucial interactions of the C2 and C3 positions. 7-Chloroindole, for instance, is a key intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and cancer.[4] This guide will focus on elucidating the SAR of 7-chloro-indolepropanoic acids, providing a framework for the rational design of novel therapeutic agents based on this scaffold.
Synthesis of 7-Chloro-Indolepropanoic Acids
The synthesis of 7-chloro-indolepropanoic acids can be approached through several synthetic strategies. A common method involves the initial synthesis of the 7-chloroindole core, followed by the introduction of the propanoic acid side chain at the C3 position.
Synthesis of the 7-Chloroindole Nucleus
A facile method for the synthesis of 7-substituted indoles, including 7-chloroindole, has been reported.[5] One common starting material is 2,3-dihydroindole, which can be chlorinated at the 7-position.[5]
Introduction of the Propanoic Acid Side Chain
Once the 7-chloroindole nucleus is obtained, the propanoic acid side chain can be introduced at the C3 position. A general and effective method for the synthesis of indole-3-propanoic acids involves the reaction of the indole with acrylic acid in the presence of acetic acid and acetic anhydride.[6]
A specific example for a closely related dichloro-derivative, 2-(5,7-dichloro-3-indolyl)propionic acid, starts from 5,7-dichloroindole-3-acetic acid and involves successive esterification, methoxycarbonylation, methylation, and hydrolysis steps. This multi-step synthesis allows for the introduction of the propanoic acid moiety and chirality at the alpha-position.
Structure-Activity Relationship (SAR) Analysis
The introduction of a chlorine atom at the 7-position of the indolepropanoic acid scaffold is expected to significantly influence its biological activity. The following sections explore the potential impact of this substitution on various pharmacological properties, drawing inferences from related compounds.
Modulation of Auxin and Antiauxin Activity
Indole-3-acetic acid (IAA) is a potent natural auxin, a class of plant hormones that regulate various aspects of plant growth and development. The structural similarity of indolepropanoic acids to IAA suggests they may also possess auxin-like or anti-auxin activity.
A study on 2-(5,7-dichloro-3-indolyl)propionic acid revealed that the stereochemistry at the alpha-position of the propanoic acid side chain is critical for its activity. The (S)-(+)-enantiomer exhibited weak auxin activity, while the (R)-(-)-enantiomer displayed no auxin activity but demonstrated significant antiauxin activity. This highlights that the 7-chloro substitution, in combination with other substituents, can lead to a switch from agonistic to antagonistic activity at auxin receptors.
Potential Anticancer Activity
Indole derivatives are a rich source of anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7][8][9] The presence of a chloro substituent on the indole ring has been shown to enhance the anticancer activity of some compounds.
The 7-chloro substituent in indolepropanoic acids could contribute to anticancer activity through several mechanisms:
-
Increased Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, influencing its interaction with biological targets.
-
Metabolic Stability: The C-Cl bond is generally more resistant to metabolic degradation than a C-H bond, potentially leading to a longer biological half-life.
Potential Antimicrobial Activity
Indole derivatives have also been investigated for their antimicrobial properties.[10] While indolepropanoic acid itself has shown selective activity against certain bacteria, the introduction of a 7-chloro group could broaden or enhance this activity. The increased lipophilicity conferred by the chlorine atom may facilitate the disruption of microbial cell membranes.
Experimental Protocols
General Synthesis of Indole-3-Propanoic Acids
Materials:
-
Substituted indole
-
Acrylic acid
-
Acetic acid
-
Acetic anhydride
Procedure:
-
A mixture of the substituted indole, acrylic acid, acetic acid, and acetic anhydride is heated under reflux.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Auxin and Antiauxin Bioassay: Avena Coleoptile Elongation Test
This bioassay is a classic method to determine the auxin-like activity of a compound.[11]
Materials:
-
Avena sativa (oat) seeds
-
Test compounds (7-chloro-indolepropanoic acids)
-
Indole-3-acetic acid (IAA) as a positive control
-
Petri dishes, filter paper, and other standard laboratory equipment
Procedure:
-
Germinate Avena seeds in the dark for 3-4 days.
-
Excise the apical 10 mm of the coleoptiles.
-
Prepare serial dilutions of the test compounds and IAA in a suitable buffer.
-
Place a set number of coleoptile segments in each petri dish containing the test solutions.
-
Incubate the petri dishes in the dark at a constant temperature for 24-48 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation for each concentration and plot a dose-response curve.
-
For antiauxin activity, the test compound is co-incubated with a standard concentration of IAA, and the inhibition of IAA-induced elongation is measured.
Mechanistic Insights and Future Directions
The biological activities of indole derivatives are often mediated through their interaction with specific protein targets. For instance, the anticancer effects of many indole compounds are attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The 7-chloro substituent in indolepropanoic acids could enhance the binding affinity of these compounds to the colchicine binding site on tubulin.
Furthermore, indole derivatives can act as ligands for various receptors, including the aryl hydrocarbon receptor (AHR) and the pregnane X receptor (PXR), which are involved in regulating a wide range of physiological processes, including immune responses and xenobiotic metabolism.[12] The 7-chloro group could modulate the affinity and selectivity of these compounds for such receptors.
Future research in this area should focus on:
-
Synthesis and screening of a library of 7-chloro-indolepropanoic acid derivatives with variations in the propanoic acid side chain to establish a more detailed SAR.
-
Elucidation of the specific molecular targets of these compounds through techniques such as affinity chromatography, proteomics, and computational docking studies.
-
In vivo evaluation of the most promising compounds in relevant animal models of disease to assess their therapeutic potential.
Conclusion
The introduction of a chlorine atom at the 7-position of the indolepropanoic acid scaffold represents a promising strategy for the development of novel therapeutic agents with potentially enhanced biological activities. The insights into the synthesis, SAR, and potential mechanisms of action provided in this guide offer a foundation for the rational design and exploration of 7-chloro-indolepropanoic acids as candidates for drug discovery programs in areas such as oncology, infectious diseases, and agriculture. Further investigation is warranted to fully unlock the therapeutic potential of this intriguing class of compounds.
Visualizations
General Synthesis of 7-Chloro-Indole-3-Propanoic Acid
Caption: General synthetic scheme for 7-chloro-indole-3-propanoic acid.
Hypothesized Mechanism of Anticancer Activity
Caption: Hypothesized mechanism of anticancer action via tubulin inhibition.
References
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Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824. [Link]
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Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. ResearchGate. [Link]
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ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. Retrieved from [Link]
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Jaworska, K., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. PMC. [Link]
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Al-Ostath, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. [Link]
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Liu, Y., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. PMC. [Link]
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Liu, Y., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]
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ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. Retrieved from [Link]
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Hou, Y., et al. (2022). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. MDPI. [Link]
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Faul, M. M., et al. (2004). Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry. [Link]
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Biology Discussion. (n.d.). Bioassay of Phytohormones. Retrieved from [Link]
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Jaworska, K., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of indole-3-propionic acids. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of indole‐3‐propranoates/propanoic acid/propanamides 184. Retrieved from [Link]
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SAPS. (n.d.). Investigating the hormone Auxin (IAA), a Plant Growth Regulator. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Indolepropionic acid. Retrieved from [Link]
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Rosano, T., et al. (2024). Indole-3-Propionic Acid, a Gut Microbiota-Derived Tryptophan Metabolite, Promotes Endothelial Dysfunction Impairing Purinergic-Induced Nitric Oxide Release in Endothelial Cells. PMC. [Link]
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Jaworska, K., et al. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. ResearchGate. [Link]
-
Moss, G. P. (1980). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. Canadian Journal of Microbiology, 26(4), 448-453. [Link]
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Sári, Z., et al. (2020). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. PMC. [Link]
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Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Bin, L., et al. (2025). Protocol for measuring the auxin-induced changes of m6A modification. PMC. [Link]
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Sári, Z., et al. (2020). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. PubMed. [Link]
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Altıntop, M. D., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
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Al-Ostath, A., et al. (2024). Anti-Tumor Activity of Indole: A Review. Bentham Science. [Link]
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Gürsoy, E. A., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. [Link]
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Negatu, D. A., et al. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Analysis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, a complex derivative of the amino acid tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as applied to the structural elucidation of this molecule. We present predicted ¹H and ¹³C NMR spectra with detailed assignments and coupling constant analysis. Furthermore, a plausible fragmentation pathway in electrospray ionization mass spectrometry (ESI-MS) is proposed. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for sample preparation and data acquisition. All methodologies are grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Significance of this compound
This compound is a halogenated and N-acetylated derivative of tryptophan. The introduction of a chlorine atom at the 7-position of the indole ring and an acetyl group on the alpha-amino group significantly alters the molecule's electronic properties, lipophilicity, and potential biological activity compared to its parent amino acid. Such modifications are common in medicinal chemistry to enhance drug-like properties, including metabolic stability and target binding affinity.
Accurate and unambiguous structural confirmation is a cornerstone of chemical research and drug development. Spectroscopic techniques, particularly NMR and Mass Spectrometry, are indispensable tools for this purpose. This guide will provide a detailed roadmap for the analysis of this specific molecule, offering insights that are broadly applicable to other complex amino acid derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, we can piece together the precise connectivity and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the various protons in the molecule. The choice of DMSO-d₆ is crucial for its ability to dissolve polar compounds like amino acids and to allow for the observation of exchangeable protons (e.g., -NH and -OH).[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N-H | ~11.0 | br s | - | 1H |
| Amide N-H | ~8.2 | d | ~8.0 | 1H |
| H-4 | ~7.6 | d | ~8.0 | 1H |
| H-2 | ~7.2 | s | - | 1H |
| H-5 | ~7.1 | t | ~8.0 | 1H |
| H-6 | ~7.0 | d | ~8.0 | 1H |
| α-CH | ~4.5 | m | - | 1H |
| β-CH₂ | ~3.2 | m | - | 2H |
| Acetyl CH₃ | ~1.9 | s | - | 3H |
| Carboxyl O-H | ~12.5 | br s | - | 1H |
-
Rationale for Chemical Shift Predictions:
-
Indole and Amide N-H: These protons are acidic and their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, they typically appear downfield.
-
Aromatic Protons (H-2, H-4, H-5, H-6): The electron-withdrawing chlorine atom at position 7 will deshield the adjacent H-6 proton. The coupling pattern of the benzene portion of the indole ring will be a complex set of doublets and a triplet.
-
α-CH and β-CH₂: These protons of the amino acid backbone will be diastereotopic and are expected to show complex splitting patterns due to coupling with each other and the amide proton.
-
Acetyl CH₃: The methyl protons of the acetamido group will appear as a sharp singlet.
-
Carboxyl O-H: This is a highly acidic proton and will appear as a broad singlet at a very downfield chemical shift.
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Carboxyl) | ~175 |
| Carbonyl (Amide) | ~170 |
| C-7a | ~136 |
| C-3a | ~128 |
| C-2 | ~124 |
| C-4 | ~121 |
| C-6 | ~120 |
| C-5 | ~119 |
| C-7 | ~115 |
| C-3 | ~110 |
| α-C | ~55 |
| β-C | ~28 |
| Acetyl C | ~23 |
-
Rationale for Chemical Shift Predictions:
-
Carbonyl Carbons: The carboxyl and amide carbonyl carbons are the most deshielded and appear furthest downfield.[3]
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the chloro-substituent. The carbon directly attached to the chlorine (C-7) will be significantly affected.
-
Aliphatic Carbons: The α- and β-carbons of the amino acid backbone and the acetyl methyl carbon appear in the upfield region of the spectrum.
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Caption: NMR analysis workflow from sample preparation to structure elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acid derivatives.
Predicted Mass Spectrum (ESI-Positive Mode)
In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺.
-
Molecular Formula: C₁₃H₁₃ClN₂O₃
-
Monoisotopic Mass: 280.0615
-
Protonated Molecular Ion [M+H]⁺: m/z 281.0693
The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+H+2]⁺ peak at m/z 283.0664 that is approximately one-third the intensity of the [M+H]⁺ peak.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing valuable structural information. The fragmentation of tryptophan derivatives is well-documented and often involves losses from the amino acid side chain and backbone.[4][5][6]
Table 3: Predicted Major Fragment Ions in ESI-MS/MS
| m/z | Proposed Fragment Structure | Loss from Precursor |
| 263.0588 | [M+H - H₂O]⁺ | Loss of water |
| 235.0638 | [M+H - HCOOH]⁺ | Loss of formic acid |
| 222.0558 | [M+H - CH₃CONH₂]⁺ | Loss of acetamide |
| 174.0318 | [M+H - C₄H₇NO₃]⁺ | Cleavage of the propanoic acid side chain |
-
Rationale for Fragmentation:
-
Loss of Water and Formic Acid: These are common losses from the carboxylic acid moiety.
-
Cleavage of the Propanoic Acid Side Chain: The bond between the β-carbon and the indole ring is a likely point of cleavage, leading to a stable indolyl-containing fragment. The fragmentation of tryptophan-derived metabolites often involves N–Cα bond dissociation.[4][6]
-
Caption: Predicted ESI-MS/MS fragmentation pathway.
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Full Scan MS:
-
Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecular ion.
-
Set the mass range to scan from m/z 50 to 500.
-
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion (m/z 281.07) as the precursor ion.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum to observe the fragment ions.
-
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach, leveraging the strengths of both NMR and mass spectrometry. This guide has provided a detailed, predictive framework for the ¹H and ¹³C NMR spectra, as well as the ESI-MS fragmentation pattern of this molecule. The experimental protocols outlined herein are based on established, robust methodologies and are designed to yield high-quality, interpretable data. By combining the insights from these powerful analytical techniques, researchers can confidently elucidate and confirm the structure of this and other similarly complex molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
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Yamada, T., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2353-2360. Available at: [Link]
-
Harrison, A. G., & Yalcin, T. (2005). A mass spectrometric and molecular orbital study of H2O loss from protonated tryptophan and oxidized tryptophan derivatives. Journal of the American Society for Mass Spectrometry, 16(4), 559-569. Available at: [Link]
-
ResearchGate. (2021). Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. Available at: [Link]
-
ResearchGate. The mass spectral fragmentation pattern of acetyl tryptophan... Available at: [Link]
-
Reidel, A., et al. (2012). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 47(1), 59-71. Available at: [Link]
-
PubChem. 7-Chlorotryptophan. National Institutes of Health. Available at: [Link]
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ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Available at: [Link]
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Human Metabolome Database. (2022). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) for Indole-3-propionic acid. Available at: [Link]
-
Doc Brown's Chemistry. (2023). Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
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A Senior Application Scientist's Guide to the Discovery of Novel Indole Derivatives for Biomedical Research
Introduction: The Enduring Privilege of the Indole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The indole nucleus, a bicyclic aromatic heterocycle, is preeminent among these "privileged structures."[1][2] Its prevalence is not coincidental but is rooted in its unique electronic properties and its ability to mimic the structure of peptides and bind reversibly to a vast array of proteins.[3] This guide provides an in-depth technical exploration into the discovery, synthesis, and evaluation of novel indole derivatives, designed for researchers and drug development professionals navigating this fertile area of biomedical science.
The indole ring is a fundamental component of life itself, forming the core of the essential amino acid tryptophan and critical neurotransmitters like serotonin and melatonin.[4][5] This biological heritage provides a powerful evolutionary precedent for its bioactivity. Historically, natural products containing the indole moiety, such as the antihypertensive agent reserpine and the anticancer vinca alkaloids, have provided life-saving therapies and laid the groundwork for modern drug development.[3][4] Today, dozens of synthetic indole-containing drugs are FDA-approved for a wide spectrum of diseases, from cancer to migraines and viral infections, underscoring the scaffold's remarkable therapeutic versatility.[2][6]
This document moves beyond a simple recitation of facts, instead focusing on the causality behind experimental choices, the logic of workflow design, and the practical methodologies that underpin successful indole-based drug discovery campaigns.
Part 1: Rational Design and Synthesis of Indole Libraries
The journey from a conceptual therapeutic target to a viable lead compound begins with the strategic design and synthesis of a chemical library. The indole scaffold's amenability to chemical modification is a key asset, allowing for the systematic exploration of chemical space to optimize pharmacological activity.
The Causality of Synthetic Route Selection
The choice of a synthetic pathway is a critical decision dictated by factors such as desired substitution patterns, scalability, cost, and environmental impact. While classical methods laid the foundation, modern "green" chemistry approaches are increasingly favored for their efficiency and sustainability.
-
Classical Approaches (The Foundation): Methods like the Fischer, Bischler, and Madelung syntheses are foundational for creating the core indole ring. While robust, they can require harsh conditions and may offer limited control over regioselectivity for complex derivatives.
-
Modern & Green Approaches (The Evolution): To overcome the limitations of classical methods, contemporary organic synthesis has embraced greener alternatives.[7] These include:
-
Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often improve yields.[7]
-
Ionic Liquids as Catalysts/Solvents: These non-volatile solvents can enhance reaction rates and selectivity, and in many cases, can be recycled.[7]
-
Nanoparticle Catalysis: Employs catalysts like Fe₃O₄ nanoparticles to facilitate reactions under milder, often solvent-free, conditions, simplifying purification and reducing waste.[7]
-
The decision to use a microwave-assisted, one-pot reaction over a traditional multi-step reflux-based synthesis, for example, is driven by the need for rapid library generation in a high-throughput screening context, prioritizing speed and efficiency without compromising structural integrity.
Workflow for Synthesis and Characterization
A self-validating protocol for synthesis is cyclical, where characterization at each step confirms the success of the previous one, ensuring the integrity of the final compounds.
Sources
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Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Authored by: Your Senior Application Scientist
Introduction: 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is a synthetic tryptophan analogue designed for biochemical and pharmacological studies. Its structural similarity to L-tryptophan suggests potential interactions with enzymes that utilize tryptophan as a substrate. A primary and clinically relevant target for such analogues is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a pivotal immune-oncology target, and its inhibition is a promising strategy in cancer therapy.[2][3]
This document provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals to characterize the inhibitory activity of this compound against IDO1. The protocols are designed to be robust and self-validating, incorporating essential controls and data analysis steps.
Scientific Background: The IDO1 Pathway and Its Inhibition
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine.[2][4] This process has significant immunological consequences. In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function. The accumulation of tryptophan catabolites, collectively known as kynurenines, further suppresses the anti-tumor immune response by promoting the generation of regulatory T-cells.[2][3] By inhibiting IDO1, compounds like this compound can restore local tryptophan levels, reduce immunosuppressive kynurenine concentrations, and thereby enhance the efficacy of the host's immune system against cancer cells.
Part 1: Biochemical Assay - Direct Measurement of IDO1 Enzyme Inhibition
This assay directly measures the enzymatic activity of purified recombinant human IDO1 and the inhibitory effect of the test compound. The protocol is based on the fluorometric detection of N-formylkynurenine (NFK), the immediate product of the IDO1-catalyzed reaction.[5]
Principle of the Assay
The assay utilizes a fluorogenic developer that selectively reacts with NFK to generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of NFK produced and thus to the IDO1 activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Workflow for Biochemical IDO1 Inhibition Assay
Caption: Workflow for the biochemical IDO1 inhibition assay.
Detailed Protocol
Materials and Reagents:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (Substrate)
-
N-formylkynurenine (NFK) Standard
-
IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Fluorogenic Developer Solution
-
Known IDO1 Inhibitor (e.g., Epacadostat) as a positive control
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare IDO1 Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant IDO1 enzyme according to the supplier's instructions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to create a concentration range for IC50 determination.
-
Prepare a standard curve of NFK by serially diluting a stock solution in the Assay Buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound dilutions or vehicle control (e.g., DMSO)
-
Recombinant IDO1 enzyme
-
-
Include wells for a "no enzyme" control and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-tryptophan substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and add the fluorogenic developer solution to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[5]
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Plot the NFK standard curve (fluorescence vs. concentration) and determine the concentration of NFK produced in each well.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Activity with Compound / Activity of Vehicle Control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Typical Value | Notes |
| Final Enzyme Concentration | 10-50 nM | Optimize based on enzyme activity lot. |
| Final L-Tryptophan Concentration | 200-400 µM | Should be at or above the Km for tryptophan. |
| Final DMSO Concentration | < 1% | High concentrations of DMSO can inhibit enzyme activity. |
| Incubation Time | 30-60 minutes | Ensure the reaction is in the linear range. |
Part 2: Cell-Based Assay - Measuring IDO1 Inhibition in a Cellular Context
This assay measures the inhibitory effect of the test compound on IDO1 activity within a cellular environment. This provides a more physiologically relevant assessment, as it accounts for cell permeability and potential off-target effects of the compound.[2][6]
Principle of the Assay
IDO1 expression is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFNγ).[2][7] The cells are then treated with the test compound in the presence of L-tryptophan. The activity of IDO1 is determined by measuring the amount of kynurenine, a stable downstream metabolite of NFK, secreted into the cell culture medium.[2] Kynurenine can be quantified using a colorimetric reaction with p-dimethylaminobenzaldehyde (p-DMAB), which forms a yellow product with an absorbance maximum at 480 nm.[7]
Workflow for Cell-Based IDO1 Inhibition Assay
Caption: Workflow for the cell-based IDO1 inhibition assay.
Detailed Protocol
Materials and Reagents:
-
HeLa or SKOV-3 cancer cell line
-
Cell Culture Medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics
-
Recombinant Human Interferon-gamma (IFNγ)
-
L-Tryptophan
-
Trichloroacetic Acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB) reagent (in acetic acid)
-
Kynurenine Standard
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Add the compound dilutions to the IFNγ-stimulated cells. Include vehicle controls and a positive control inhibitor.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Add TCA to the supernatant (e.g., to a final concentration of 6.1 N) to precipitate proteins.[7]
-
Incubate at 50°C for 30 minutes.[7]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the clarified supernatant to a new 96-well plate.
-
Add an equal volume of p-DMAB reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.[2]
-
-
Data Analysis and Cytotoxicity Assessment:
-
Create a kynurenine standard curve to determine the concentration of kynurenine in the samples.
-
Calculate the percent inhibition and determine the IC50 value as described for the biochemical assay.
-
Crucially, perform a parallel cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) on the cells after compound treatment to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death. [2]
-
| Parameter | Typical Value | Notes |
| Cell Seeding Density | 1-3 x 10^4 cells/well | Optimize for confluency at the end of the assay. |
| IFNγ Concentration | 50-100 ng/mL | Titrate to achieve robust IDO1 induction. |
| Incubation Time | 24-48 hours | Allow sufficient time for IDO1 expression and activity. |
| L-Tryptophan Concentration | Match medium concentration | Standard media typically contain sufficient tryptophan. |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls are essential for each assay:
-
Vehicle Control: (e.g., DMSO) to determine the baseline 100% IDO1 activity.
-
Positive Control Inhibitor: A known IDO1 inhibitor (e.g., Epacadostat) to validate the assay's ability to detect inhibition.
-
No Enzyme/No Cell Control: To determine the background signal.
-
Cytotoxicity Assay (for cell-based assays): To distinguish true inhibition from cytotoxic effects.
By incorporating these controls, the protocols become self-validating systems, providing confidence in the generated data. The comparison of results from both the biochemical and cell-based assays will offer a comprehensive profile of the inhibitory potential of this compound.
References
- Abcam. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (AB235936).
- BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit.
- Gentaur. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit.
- MyBioSource. (n.d.). Human Indoleamine 2,3-dioxygenase 1 ELISA Kit.
- Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit.
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Zub, E., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588–30603. [Link]
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Vangveravong, S., et al. (2014). High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. Journal of Biomolecular Screening, 19(4), 578–587. [Link]
- BPS Bioscience. (n.d.). IDO1 Inhibitor Mechanism of Action Assay Kit.
-
Yin, J., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1869(2), 241–249. [Link]
- BenchChem. (2025). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16.
- ResearchGate. (n.d.). Virtual screening procedures and activity assays for IDO1 in vitro.
- MDPI. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI.
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John Wiley & Sons, Ltd. (2023). Tryptophan Metabolism Acts as a New Anti‐Ferroptotic Pathway to Mediate Tumor Growth. Advanced Science, 10(3), 2205511. [Link]
- AiFChem. (n.d.). (S)-3-(7-chloro-1H-indol-3-yl)-2-(2-chloroacetamido)propanoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 1(2), 114-121. [Link]
- Tradeindia. (n.d.). This compound - Cas No: 77290-47-2.
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National Center for Biotechnology Information. (2021). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 13(2), 79–84. [Link]
- BLDpharm. (n.d.). 852391-55-0|(S)-2-Acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid.
- GlpBio. (n.d.). This compound.
- ChemUniverse. (n.d.). This compound.
- Semantic Scholar. (n.d.). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis.
- ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid.
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Echemi. (n.d.). 2-[2-(5-Chloro-1H-indol-3-yl)-2-oxo-acetylamino]-propionic acid.
-
National Center for Biotechnology Information. (n.d.). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Retrieved from [Link]
-
PubMed. (1980). Production of indole-3-propanoic acid and 3-(p-hydroxyphenyl)propanoic acid by Clostridium sporogenes: a convenient thin-layer chromatography detection system. Canadian Journal of Microbiology, 26(4), 448-453. [Link]
- SpectraBase. (n.d.). (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid.
Sources
- 1. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
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Application Notes and Protocols for Cellular Uptake Studies of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in Cancer Cells
Authored by: Gemini, Senior Application Scientist
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased demand for nutrients, including amino acids, to fuel rapid proliferation and survival.[1][2] This dependency has opened new avenues for therapeutic intervention, focusing on the machinery that facilitates this heightened nutrient uptake. Among the most critical of these are the amino acid transporters, which are frequently overexpressed on the surface of cancer cells compared to their normal counterparts.[2][3]
One such transporter of significant interest is the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. LAT1 is responsible for the sodium-independent transport of large neutral amino acids, such as tryptophan and leucine, and is a key player in supplying cancer cells with essential building blocks for protein synthesis and metabolism.[4][5] The overexpression of LAT1 has been correlated with poor prognosis in various cancers, making it an attractive target for both diagnostic imaging and therapeutic strategies.[6][7]
The essential amino acid tryptophan, in particular, plays a multifaceted role in cancer biology. Beyond its function in protein synthesis, its metabolic pathway, the kynurenine pathway, is implicated in creating an immunosuppressive tumor microenvironment, thereby helping cancer cells evade immune destruction.[8][9][10] Consequently, molecules that can exploit the tryptophan transport and metabolism pathways are of significant interest in oncology research.
This application note details a comprehensive set of protocols to investigate the cellular uptake of a novel tryptophan analog, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid . This compound, a chlorinated and N-acetylated derivative of tryptophan, has been synthesized to explore its potential as an anticancer agent.[11][12] Understanding its mechanism of entry into cancer cells is a critical first step in its development as a therapeutic. The N-acetylation may alter its physicochemical properties and transport kinetics, while the chloro-substitution on the indole ring is a common feature in bioactive compounds.[13][14][15]
The following protocols provide a robust framework for quantifying the uptake of this compound, elucidating the transport mechanisms involved, and establishing a foundation for its further preclinical evaluation. The methodologies described herein are designed to be self-validating, incorporating kinetic analyses and competitive inhibition studies to provide a clear and accurate picture of the compound's interaction with cancer cells.
I. Core Experimental Workflow
The investigation into the cellular uptake of this compound follows a logical progression from initial characterization to mechanistic elucidation. The workflow is designed to be systematic, with each step building upon the previous one to provide a comprehensive understanding of the compound's transport into cancer cells.
Figure 1: A schematic of the overall experimental workflow.
II. Materials and Reagents
This section provides a comprehensive list of the necessary materials and reagents for the successful execution of the described protocols.
| Category | Item | Supplier (Example) | Catalog Number (Example) |
| Test Compound | This compound | Custom Synthesis | N/A |
| Cell Lines | HT-29 (Human colorectal adenocarcinoma) | ATCC | HTB-38 |
| A549 (Human lung carcinoma) | ATCC | CCL-185 | |
| PC-3 (Human prostate adenocarcinoma) | ATCC | CRL-1435 | |
| Cell Culture Media & Reagents | McCoy's 5A Medium (for HT-29) | Gibco | 16600082 |
| F-12K Medium (for A549) | Gibco | 21127022 | |
| RPMI-1640 Medium (for PC-3) | Gibco | 11875093 | |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 | |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | |
| Uptake Assay Buffers | Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| Competitive Inhibitors | L-Leucine | Sigma-Aldrich | L8000 |
| L-Tryptophan | Sigma-Aldrich | T0254 | |
| 2-Amino-2-norbornanecarboxylic acid (BCH) | Sigma-Aldrich | A7396 | |
| JPH203 (LAT1-selective inhibitor) | Tocris Bioscience | 5573 | |
| LC-MS/MS Reagents | Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 | |
| Formic Acid (LC-MS Grade) | Fisher Scientific | A117-50 | |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 | |
| Internal Standard (e.g., deuterated analog) | Custom Synthesis | N/A | |
| Labware | 12-well cell culture plates | Corning | 3513 |
| Cell scrapers | Corning | 3010 | |
| Microcentrifuge tubes (1.5 mL) | Eppendorf | 022363204 |
III. Experimental Protocols
A. Protocol 1: Cell Culture
Rationale: The selection of appropriate cancer cell lines is paramount for relevant uptake studies. Cell lines known to overexpress specific amino acid transporters, such as HT-29 for LAT1, are ideal for initial investigations.[7] Maintaining consistent and healthy cell cultures is crucial for reproducible results.
Step-by-Step Methodology:
-
Cell Thawing and Seeding:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium (specific medium supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Subculturing:
-
Monitor cell growth daily and subculture when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with PBS, and then add 2-3 mL of 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding into new flasks or plates.
-
-
Seeding for Uptake Assays:
-
Seed the selected cancer cells into 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well for HT-29 cells).
-
Allow the cells to adhere and grow for 24-48 hours before commencing the uptake studies.
-
B. Protocol 2: Time-Dependent Cellular Uptake Assay
Rationale: This assay is crucial for determining the optimal incubation time for subsequent experiments. It helps to identify the linear phase of uptake, where the rate of transport is maximal and not yet limited by factors such as substrate depletion or efflux.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in pre-warmed HBSS. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Uptake Initiation:
-
Aspirate the culture medium from the 12-well plates.
-
Wash the cell monolayers twice with 1 mL of pre-warmed HBSS.
-
Add 500 µL of the test compound solution in HBSS to each well to initiate the uptake.
-
-
Incubation:
-
Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes). The 0-minute time point serves as the background control.
-
-
Uptake Termination and Cell Lysis:
-
At each time point, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove any unbound compound.
-
Add 250 µL of ice-cold lysis buffer (e.g., methanol/water, 80:20 v/v) containing an internal standard to each well.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Determine the protein concentration of the remaining cell pellet for normalization of uptake data.
-
C. Protocol 3: Concentration-Dependent Cellular Uptake Assay
Rationale: This experiment is designed to determine the kinetic parameters of the transport process, specifically the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These values provide insight into the affinity of the transporter for the compound and the capacity of the transport system.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of dilutions of the test compound in pre-warmed HBSS, ranging from a low concentration (e.g., 1 µM) to a high concentration that is expected to saturate the transporter (e.g., 1000 µM).
-
-
Uptake Assay:
-
Follow the same procedure as the time-dependent assay (Protocol 2), but incubate the cells with the different concentrations of the test compound for a fixed time within the linear range determined previously.
-
-
Data Analysis:
-
Quantify the intracellular concentration of the compound using LC-MS/MS.
-
Normalize the uptake data to the protein concentration of each sample.
-
Plot the initial uptake velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine Km and Vmax.
-
D. Protocol 4: Competitive Inhibition Assay
Rationale: This assay is critical for identifying the specific transporter(s) involved in the uptake of the test compound. By using known substrates or inhibitors of specific transporters, it's possible to determine if they compete with the test compound for uptake, thus implicating those transporters in its mechanism of entry.[16]
Figure 2: The principle of competitive inhibition at an amino acid transporter.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a solution of the test compound in HBSS at a concentration close to its Km value.
-
Prepare solutions of known competitive inhibitors (e.g., L-leucine, L-tryptophan, BCH, JPH203) in HBSS at a concentration significantly higher than their reported Ki or Km values (e.g., 10-100 fold excess).[7]
-
-
Inhibition Assay:
-
Aspirate the culture medium and wash the cells as described previously.
-
Pre-incubate the cells with the inhibitor solutions or HBSS (as a control) for 10-15 minutes at 37°C.
-
Add the test compound to the wells (already containing the inhibitors) to initiate the uptake. The final concentration of the test compound should be at its Km.
-
Incubate for the predetermined optimal time.
-
-
Termination and Analysis:
-
Terminate the uptake, lyse the cells, and process the samples as described in Protocol 2.
-
Quantify the intracellular concentration of the test compound by LC-MS/MS.
-
Compare the uptake of the test compound in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests that the corresponding transporter is involved in the uptake of the test compound.
-
E. Protocol 5: Quantification by LC-MS/MS
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of small molecules in complex biological matrices.[17][18][19] This method provides high selectivity and allows for the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.
Step-by-Step Methodology:
-
Instrument Setup and Optimization:
-
Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for the test compound and the internal standard by direct infusion.
-
Select the most intense and stable precursor-to-product ion transitions for multiple reaction monitoring (MRM).
-
-
Chromatographic Separation:
-
Develop a suitable chromatographic method to separate the analyte from endogenous matrix components. A C18 reversed-phase column is often a good starting point.
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to improve ionization.
-
-
Calibration Curve and Quality Controls:
-
Prepare a series of calibration standards by spiking known amounts of the test compound and a fixed amount of the internal standard into the same matrix as the samples (i.e., cell lysate from untreated cells).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
-
Sample Analysis:
-
Inject the processed cell lysate samples, calibration standards, and QC samples into the LC-MS/MS system.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the test compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
IV. Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise manner to facilitate interpretation.
Table 1: Summary of Kinetic Parameters for the Uptake of this compound
| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) |
| HT-29 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| PC-3 | [Insert Value] | [Insert Value] |
Table 2: Competitive Inhibition of this compound Uptake
| Inhibitor | Concentration (mM) | % Inhibition in HT-29 cells | % Inhibition in A549 cells | % Inhibition in PC-3 cells |
| L-Leucine | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| L-Tryptophan | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| BCH | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| JPH203 | 0.1 | [Insert Value] | [Insert Value] | [Insert Value] |
V. Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the cellular uptake of this compound in cancer cells. By systematically determining the time- and concentration-dependence of uptake and identifying the transporters involved through competitive inhibition, researchers can gain crucial insights into the compound's mechanism of action. This information is essential for its continued development as a potential anti-cancer therapeutic. The use of highly sensitive and specific LC-MS/MS for quantification ensures the generation of robust and reliable data. Ultimately, a thorough understanding of how this novel tryptophan analog enters cancer cells will pave the way for its rational optimization and future in vivo studies.
VI. References
-
Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Molecules. Available from: [Link]
-
Mechanisms of Metabolic Reprogramming Regulating Immunosuppression in the Gastric Cancer Tumor Microenvironment. MDPI. Available from: [Link]
-
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Pharmaceutics. Available from: [Link]
-
L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. ResearchGate. Available from: [Link]
-
Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. Syddansk Universitets Forskerportal. Available from: [Link]
-
Amino acid transporters as emerging therapeutic targets in cancer. Keio University. Available from: [Link]
-
Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). ACS Publications. Available from: [Link]
-
Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives. PMC. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. Available from: [Link]
-
Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers. Available from: [Link]
-
N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed. Available from: [Link]
-
N-acetyl-l-tryptophan (NAT) ameliorates radiation-induced cell death in murine macrophages J774A.1 via regulating redox homeostasis and mitochondrial dysfunction. PubMed. Available from: [Link]
-
Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. NIH. Available from: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]
-
Inhibiting tryptophan metabolism enhances interferon therapy in kidney cancer. Oncotarget. Available from: [Link]
-
Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. MDPI. Available from: [Link]
-
N-acetyl-L Tryptophan Provides Protection Against Gamma Radiation-Induced Inflammation and Apoptosis in the Irradiated IEC-6 Cel. Austin Publishing Group. Available from: [Link]
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Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). ResearchGate. Available from: [Link]
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The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. Available from: [Link]
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Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. ResearchGate. Available from: [Link]
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Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. IntechOpen. Available from: [Link]
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Structural basis for substrate specificity of heteromeric transporters of neutral amino acids. PNAS. Available from: [Link]
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Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. PMC. Available from: [Link]
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N-acetyl-L-tryptophan provides radioprotection to mouse and primate models by antagonizing the TRPV1 receptor and substance P inhibition. ResearchGate. Available from: [Link]
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LAT1 - Transporters. Solvo Biotechnology. Available from: [Link]
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Tryptophan metabolism and disposition in cancer biology and immunotherapy. PMC. Available from: [Link]
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A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available from: [Link]
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The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. Available from: [Link]
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Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Available from: [Link]
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Synthesis, Absolute Configuration and Biological Activities of Both Enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic Acid: A Novel Dichloroindole Auxin and Antiauxin. PubMed. Available from: [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available from: [Link]
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Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. bioRxiv. Available from: [Link]
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N-terminal acetylation. Wikipedia. Available from: [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]
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Tryptophan-Starved Human Cells Overexpressing Tryptophanyl-tRNA Synthetase Enhance High-Affinity Tryptophan Uptake via Enzymatic Production of Tryptophanyl-AMP. NIH. Available from: [Link]
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Application Note: A Validated HPLC Method for the Quantification of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Introduction
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is a substituted indole derivative of significant interest in pharmaceutical research and development. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1] Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of a broad range of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3]
This application note details a robust and validated reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submissions.[4][5]
Principle of the Method
The chromatographic separation is based on the principle of reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of polar solvents.[6] The analyte, this compound, being a moderately polar compound due to its indole ring, carboxylic acid, and acetamido groups, will partition between the stationary and mobile phases. The separation of indole derivatives is effectively achieved using this technique.[7][8][9] The inclusion of an acidic modifier in the mobile phase, such as acetic acid or trifluoroacetic acid, helps to suppress the ionization of the carboxylic acid group, leading to improved peak shape and retention.[1][10] Quantification is performed by monitoring the UV absorbance of the analyte at a wavelength where it exhibits maximum absorption, which for many indole derivatives is around 280 nm.[11]
Materials and Instrumentation
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Reference standard of this compound (purity ≥ 98%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade, obtained from a water purification system).
-
Acetic acid (glacial, analytical grade).
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid).
Chromatographic Column:
-
A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of indole derivatives.[12]
Experimental Protocols
-
Mobile Phase A (Aqueous Phase): Prepare a 0.1% (v/v) solution of acetic acid in water. Filter through a 0.45 µm membrane filter and degas. Alternatively, a phosphate buffer at a suitable pH (e.g., pH 3.0) can be used.[12]
-
Mobile Phase B (Organic Phase): Acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, an extraction step may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.[13]
-
Chromatographic Conditions: The following conditions are a starting point and may require optimization.
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical starting point for a gradient could be: 0-20 min, 30-70% B; 20-25 min, 70% B; 25-30 min, 30% B. An isocratic mobile phase composition could be a mixture of acetonitrile and buffered water (e.g., 50:50 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[12]
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance determined by PDA).[11]
-
Injection Volume: 10 µL.
-
-
System Suitability: Before starting the analysis, perform system suitability tests by injecting a working standard solution multiple times (e.g., n=5). The acceptance criteria typically include:
-
Relative standard deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Analysis Sequence: Inject a blank (mobile phase), followed by the working standard solutions to construct the calibration curve, and then the sample solutions.
Method Validation
The analytical method must be validated to demonstrate its suitability for its intended purpose.[2][5] The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters:[4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and a spiked sample, and by performing stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure that degradation products do not interfere with the analyte peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations of the analyte (spiked samples) at different levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[4]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by having the assay performed by different analysts, on different days, or with different equipment. The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[4]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation
The quantitative data for the HPLC analysis should be summarized in clear and structured tables.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Acetic Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD (µg/mL) | - | 0.1 µg/mL |
| LOQ (µg/mL) | - | 0.3 µg/mL |
| Robustness | No significant change in results | Complies |
Visualization
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of method validation parameters.
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise means for the quantification of this compound. The method is validated according to ICH guidelines, making it suitable for routine quality control and other analytical applications in a regulated environment. The straightforward sample preparation and chromatographic conditions allow for high throughput analysis.
References
-
International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]
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Ostrowska, K., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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MDPI. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. [Link]
-
Chemical Engineering Transactions. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
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Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
PubChem. 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. [Link]
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ResearchGate. (2018). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
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PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
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Tradeindia. This compound - Cas No: 77290-47-2. [Link]
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LCGC International. (2020). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
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ResearchGate. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]
-
NIH. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). [Link]
-
ResearchGate. (2015). Does anyone know the HPLC conditions to quantify propionic acid?. [Link]
-
Frontiers in Microbiology. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
-
UNIPI. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
MDPI. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
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- 10. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Investigation of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. Based on its structural similarity to L-tryptophan, this compound is hypothesized to act as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in a range of pathologies including cancer, neuroinflammatory disorders, and autoimmune diseases. This document outlines detailed protocols for the in vitro characterization of the compound's inhibitory activity and its subsequent in vivo assessment in relevant animal models of disease. The methodologies described herein are designed to provide a robust framework for elucidating the therapeutic potential of this compound.
Introduction: The Rationale for Targeting Indoleamine 2,3-dioxygenase (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] This pathway is a crucial regulator of the immune system.[2] In the context of disease, aberrant IDO1 expression and activity can lead to an immunosuppressive microenvironment by depleting the essential amino acid tryptophan and generating bioactive metabolites, collectively known as kynurenines.[3] This immunosuppression is a key mechanism by which tumors evade the host immune system.[4] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in oncology.[1]
Beyond cancer, the kynurenine pathway is increasingly recognized for its role in neuroinflammatory and autoimmune disorders.[5] Pro-inflammatory cytokines can induce IDO1 expression, leading to the production of neurotoxic kynurenine pathway metabolites that contribute to the pathology of diseases such as multiple sclerosis and depression.[6] Therefore, pharmacological inhibition of IDO1 holds therapeutic potential across a spectrum of diseases characterized by immune dysregulation and inflammation.
This compound is a novel L-tryptophan derivative. Its structural features suggest a potential interaction with the active site of IDO1, thereby inhibiting its enzymatic activity. The following sections provide a roadmap for the systematic evaluation of this hypothesis, from initial in vitro screening to in vivo proof-of-concept studies in established animal models.
In Vitro Characterization of IDO1 Inhibitory Activity
Prior to in vivo studies, it is essential to confirm the inhibitory effect of this compound on IDO1 activity in a cellular context. A cell-based assay is recommended as it provides insights into cell permeability and activity within a biological system.[7]
Cell-Based IDO1 Inhibition Assay Protocol
This protocol utilizes a human cancer cell line that endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).[8] The readout for IDO1 activity is the concentration of kynurenine secreted into the cell culture medium, which can be quantified by high-performance liquid chromatography (HPLC).
Materials:
-
Human ovarian cancer cell line (e.g., SKOV-3) or human cervical cancer cell line (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human IFNγ
-
This compound
-
Known IDO1 inhibitor as a positive control (e.g., Epacadostat)
-
HPLC system with UV or fluorescence detection
Step-by-Step Protocol:
-
Cell Seeding: Seed SKOV-3 or HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment and IDO1 Induction:
-
Remove the overnight culture medium from the cells.
-
Add the medium containing the different concentrations of the test compound or control inhibitor.
-
To induce IDO1 expression, add IFNγ to each well at a final concentration of 50 ng/mL.[8]
-
Include wells with cells and IFNγ only (positive control for IDO1 activity) and wells with cells only (negative control).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Kynurenine Quantification:
-
Analyze the supernatant for kynurenine concentration using a validated HPLC method.[9][10]
-
Briefly, precipitate proteins from the supernatant (e.g., with trichloroacetic acid), centrifuge, and inject the clear supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase suitable for the separation of tryptophan and its metabolites.
-
Detect kynurenine by UV absorbance at approximately 360 nm.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the IFNγ-treated control wells.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of IDO1 activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Self-Validation: The inclusion of a known IDO1 inhibitor as a positive control is crucial for validating the assay's performance. The IC50 value obtained for the control should be consistent with literature values.
In Vivo Evaluation in Animal Models of Disease
Following successful in vitro validation, the therapeutic efficacy of this compound should be assessed in relevant animal models. The choice of model will depend on the intended therapeutic indication. Below are protocols for three distinct and well-established models: a neuroinflammation model, an autoimmune disease model, and a cancer model.
Formulation and Administration of the Test Compound
For in vivo studies, a suitable formulation of this compound must be prepared. The choice of vehicle will depend on the compound's solubility and the intended route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include saline, phosphate-buffered saline (PBS), or a suspension in a vehicle like 0.5% carboxymethylcellulose. It is critical to perform preliminary tolerability studies to determine the maximum tolerated dose (MTD).
| Parameter | Recommendation |
| Compound | This compound |
| Formulation | Solution or suspension in a suitable vehicle |
| Route of Administration | Oral (p.o.) or Intraperitoneal (i.p.) |
| Dosing Regimen | To be determined by MTD studies; daily dosing is common |
| Control Groups | Vehicle-treated group; positive control group (if available) |
Neuroinflammation Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
This model is used to study the effects of compounds on inflammation in the central nervous system.[11] Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain.[12]
Experimental Workflow:
Caption: Workflow for LPS-induced neuroinflammation model.
Step-by-Step Protocol:
-
Animals: Use adult male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle + Saline, Vehicle + LPS, Compound + LPS).
-
Treatment: Administer this compound or vehicle for a predetermined period (e.g., 7 days) before LPS challenge.[13]
-
Induction of Neuroinflammation: On the day of the challenge, inject LPS (e.g., 1 mg/kg, i.p.).[11] Control animals receive a saline injection.
-
Post-LPS Treatment: Continue daily administration of the compound or vehicle.
-
Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests to assess sickness behavior and depressive-like phenotypes.[13]
-
Euthanasia and Sample Collection: At the end of the study, euthanize the mice and collect blood and brain tissue.
-
Endpoint Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates and plasma using ELISA or multiplex assays.
-
Histopathology: Perform immunohistochemistry on brain sections to assess microglial activation (e.g., using Iba1 staining).[16]
-
Kynurenine Pathway Analysis: Measure tryptophan and kynurenine levels in brain tissue and plasma by HPLC or LC-MS/MS to confirm target engagement.[17]
-
Autoimmune Disease Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination in the central nervous system.[18]
Signaling Pathway Implication:
Caption: Hypothesized mechanism of action in EAE.
Step-by-Step Protocol:
-
Animals: Use female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction: Immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).[19] Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Treatment: Begin treatment with this compound or vehicle at the time of disease onset or prophylactically from the day of immunization. A daily oral dose of up to 200 mg/kg has been used for other IDO inhibitors in this model.[6]
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).
-
Euthanasia and Sample Collection: At the peak of the disease or a predetermined endpoint, euthanize the mice and collect the spinal cord, brain, and spleen.
-
Endpoint Analysis:
-
Histopathology: Assess inflammation and demyelination in the spinal cord using Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB) staining, respectively.
-
Immunohistochemistry: Analyze immune cell infiltration (e.g., CD4+ T cells, macrophages) in the central nervous system.
-
Cytokine Analysis: Measure cytokine levels in the brain and spleen.
-
Kynurenine Pathway Analysis: Quantify tryptophan and kynurenine levels in the CNS and periphery.[6]
-
Oncology Model: Syngeneic Tumor Model
This model utilizes immunocompetent mice and mouse-derived tumor cell lines to study the interaction between the tumor, the host immune system, and the therapeutic agent.[2]
| Parameter | Recommendation |
| Mouse Strain | C57BL/6 or BALB/c (matched to cell line) |
| Tumor Cell Line | B16F10 melanoma (C57BL/6) or CT26 colon carcinoma (BALB/c) |
| Tumor Implantation | Subcutaneous injection of tumor cells |
| Treatment Start | When tumors reach a palpable size (e.g., 50-100 mm³) |
| Primary Endpoint | Tumor growth inhibition |
Step-by-Step Protocol:
-
Animals: Use immunocompetent mice (e.g., C57BL/6 for B16F10 tumors).
-
Tumor Cell Implantation: Inject tumor cells (e.g., 1 x 10^6 B16F10 cells) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
Grouping and Treatment: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups and begin daily administration of this compound or vehicle.
-
Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanasia and Sample Collection: At the end of the study, euthanize the mice and collect tumors, spleens, and blood.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition compared to the vehicle-treated group.
-
Immunophenotyping: Analyze the immune cell populations within the tumor and spleen by flow cytometry (e.g., CD8+ T cells, regulatory T cells).
-
Pharmacodynamic Markers: Measure tryptophan and kynurenine levels in the tumor and plasma to confirm IDO1 inhibition in the tumor microenvironment.[3]
-
Conclusion
The protocols outlined in these application notes provide a structured and comprehensive approach to evaluating the therapeutic potential of this compound as a putative IDO1 inhibitor. By systematically progressing from in vitro characterization to in vivo testing in relevant disease models, researchers can generate the robust data necessary to support further development of this novel compound. The emphasis on pharmacodynamic readouts, such as the measurement of kynurenine pathway metabolites, is critical for establishing target engagement and understanding the compound's mechanism of action in vivo.
References
-
Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. MDPI. Available from: [Link]
-
Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers. Available from: [Link]
-
Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. Taylor & Francis Online. Available from: [Link]
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Application Notes and Protocols for 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in Neurobiology Research
Introduction: A Targeted Approach to Mitigating Neuroinflammation
Neuroinflammation is a critical underlying factor in the pathogenesis of a spectrum of neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD). A key enzymatic mediator in the neuroinflammatory cascade is Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] This heme-containing enzyme catalyzes the initial and rate-limiting step in the kynurenine pathway, which metabolizes the essential amino acid tryptophan into a series of neuroactive compounds.[1][2] Under neuroinflammatory conditions, often triggered by stimuli such as amyloid-beta (Aβ) plaques, the expression and activity of IDO1 are significantly upregulated.[1][3][4] This heightened activity leads to two primary consequences with detrimental effects on neuronal health: the depletion of tryptophan, which is essential for serotonin synthesis, and the accumulation of potentially neurotoxic kynurenine pathway metabolites, such as quinolinic acid.[4]
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, a potent and specific inhibitor of IDO1, has emerged as a valuable research tool for investigating the role of the kynurenine pathway in neurodegeneration. By blocking IDO1 activity, this small molecule enables researchers to dissect the downstream consequences of this pathway's activation and to explore the therapeutic potential of its inhibition. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in neurobiology research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 77290-47-2 | [5] |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ | Derived from structure |
| Molecular Weight | 280.71 g/mol | Calculated |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in DMSO (≥15 mg/mL), DMF (≥20 mg/mL), and ethanol. Slightly soluble in water. | [6][7][8] |
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months. | [6] |
Note: The molecular weight of a closely related compound, (S)-3-(7-chloro-1H-indol-3-yl)-2-(2-chloroacetamido)propanoic acid, is 315.16 g/mol . It is crucial to confirm the exact molecular weight from the supplier's certificate of analysis.
Mechanism of Action: Restoring Tryptophan Homeostasis and Reducing Neurotoxic Metabolites
This compound exerts its effects by directly inhibiting the enzymatic activity of IDO1. This inhibition leads to a reduction in the conversion of tryptophan to kynurenine, thereby mitigating the downstream neurotoxic effects of the kynurenine pathway.[9]
Quantitative Data: Potency of IDO1 Inhibition
| Compound | hIDO1 IC₅₀ (Enzymatic Assay) | hIDO1 IC₅₀ (Cell-based Assay) | Source |
| 3-aryl indole derivative 9 | 7 µM | Not Reported | [] |
| 3-substituted indole derivative 13 | 0.19 µM | 0.33 µM (MDA-MB-231 cells) | [] |
| Miconazole derivative 83 | 1.0 µM | Not Reported | [] |
Researchers should determine the IC₅₀ of this compound in their specific experimental system to ensure accurate dose-response studies.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in common neurobiology research applications.
In Vitro Application: Inhibition of IDO1 in Primary Neuronal Cultures
This protocol describes the use of the inhibitor in primary neuronal cultures challenged with amyloid-beta to model neuroinflammatory conditions.
1. Preparation of Stock Solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
2. Cell Culture and Treatment:
-
Culture primary hippocampal or cortical neurons according to standard laboratory protocols.
-
After allowing neurons to mature, pre-treat the cells with varying concentrations of the IDO1 inhibitor (e.g., 10 nM to 10 µM) for 1-2 hours.
-
Induce neuroinflammation by adding oligomeric Aβ₁₋₄₂ to the culture medium at a final concentration of 1-5 µM.[3]
-
Incubate for 24-48 hours.
3. Assessment of IDO1 Inhibition and Neuroprotection:
-
Measurement of Kynurenine: Collect the cell culture supernatant and measure the concentration of kynurenine using HPLC or a commercially available ELISA kit.[11][12] A reduction in kynurenine levels in inhibitor-treated cells compared to Aβ-treated controls indicates successful IDO1 inhibition.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the expression levels of IDO1, neuroinflammatory markers (e.g., iNOS, COX-2, p-p38 MAPK), and neurotrophic factors (e.g., BDNF).[1][13][14][15]
-
qPCR Analysis: Extract total RNA and perform quantitative real-time PCR to analyze the mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and neurotrophic factors (BDNF, NGF).[1][13][16]
-
Cell Viability Assays: Assess neuronal viability using assays such as MTT or LDH release to determine the neuroprotective effects of the inhibitor.
In Vivo Application: Administration in a Mouse Model of Alzheimer's Disease
This protocol outlines the administration of the IDO1 inhibitor to a transgenic mouse model of AD, such as the APP/PS1 model.
1. Formulation and Dosing:
-
The formulation for in vivo administration will depend on the route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile saline.
-
The optimal dose should be determined through dose-response studies. A starting point for in vivo studies with novel IDO1 inhibitors can range from 10 to 100 mg/kg body weight, administered once or twice daily.[17]
2. Animal Treatment:
-
Use age-matched APP/PS1 transgenic mice and wild-type littermates as controls.
-
Administer the formulated inhibitor or vehicle control to the respective groups for a predetermined duration (e.g., 4-12 weeks).
3. Behavioral and Molecular Analysis:
-
Behavioral Testing: At the end of the treatment period, perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze, Y-maze, or novel object recognition test.
-
Tissue Collection and Processing: Following behavioral testing, euthanize the animals and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical and molecular analyses.
-
Immunohistochemistry: Analyze brain sections for amyloid plaque load (using antibodies against Aβ), microgliosis (Iba1), and astrogliosis (GFAP).
-
Biochemical and Molecular Analysis: Prepare brain homogenates for Western blotting and qPCR to analyze the same markers as in the in vitro protocol. Measure kynurenine and tryptophan levels in brain tissue and plasma using HPLC.[1][13]
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following self-validating measures into your experimental design:
-
Dose-Response Curves: Establish a clear dose-dependent effect of the inhibitor on IDO1 activity (kynurenine production) and the desired downstream biological outcomes.
-
Positive and Negative Controls: Include a well-characterized IDO1 inhibitor (e.g., epacadostat) as a positive control and a vehicle-only group as a negative control.
-
Target Engagement: Whenever possible, confirm that the inhibitor is reaching its target in vivo by measuring the kynurenine-to-tryptophan ratio in plasma or brain tissue.
-
Specificity: To confirm that the observed effects are due to IDO1 inhibition, consider using IDO1 knockout animals or siRNA-mediated knockdown of IDO1 in vitro as complementary approaches.
Conclusion: A Powerful Tool for Neurobiology Research
This compound is a valuable pharmacological tool for elucidating the role of the IDO1-mediated kynurenine pathway in the complex interplay of neuroinflammation and neurodegeneration. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust experiments. By carefully considering the experimental design, incorporating appropriate controls, and employing a multi-faceted analytical approach, researchers can leverage this potent IDO1 inhibitor to advance our understanding of neurodegenerative diseases and to explore novel therapeutic strategies.
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Sadok, I., Rachwał, K., & Staniszewska, M. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159), e61031. [Link]
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Mudgal, J., et al. (2023). Involvement of indoleamine 2, 3-dioxygenase (IDO) and brain-derived neurotrophic factor (BDNF) in the neuroprotective mechanisms of ferulic acid against depressive-like behaviour. Scientific Reports, 13(1), 12093. [Link]
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Application Notes and Protocols: Investigating the Anti-inflammatory Potential of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents is therefore a cornerstone of modern drug discovery. Indole derivatives represent a promising class of compounds, with many exhibiting a wide range of biological activities. This guide provides a comprehensive framework for the investigation of the anti-inflammatory effects of a novel compound, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid.
These application notes are designed for researchers, scientists, and drug development professionals. We will detail a logical, stepwise approach, from initial in vitro screening to mechanistic elucidation and potential in vivo validation. The protocols provided are based on established methodologies and are intended to be adapted to specific laboratory conditions.
Scientific Rationale and Experimental Workflow
The central hypothesis is that this compound possesses anti-inflammatory properties. Our investigative approach is to first screen for this activity in a relevant cell-based model and then to dissect the underlying molecular mechanisms. A common and effective model for studying inflammation in vitro is the use of macrophages, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS).[1][2][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells.[1]
Our experimental workflow is designed to be a self-validating system, where each step builds upon the last to create a cohesive and robust dataset.
Caption: A streamlined workflow for the synthesis and evaluation of novel anti-inflammatory compounds.
Phase 1: In Vitro Screening
Cytotoxicity Assessment
Rationale: Before assessing the anti-inflammatory activity of this compound, it is crucial to determine the concentrations at which it is not toxic to the cells. The MTT assay is a standard colorimetric assay for assessing cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay
Rationale: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO, in the cell culture supernatant.[4] A reduction in NO production in LPS-stimulated cells is a primary indicator of anti-inflammatory activity.[5][6]
Protocol: Griess Assay for Nitric Oxide
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-only treated group.
Table 1: Hypothetical In Vitro Screening Data
| Compound Concentration (µM) | Cell Viability (%) (MTT Assay) | NO Production Inhibition (%) (Griess Assay) |
| 1 | 98.5 ± 2.1 | 15.2 ± 3.5 |
| 5 | 97.2 ± 3.4 | 35.8 ± 4.1 |
| 10 | 95.8 ± 2.9 | 58.9 ± 5.2 |
| 25 | 93.1 ± 4.5 | 75.4 ± 6.3 |
| 50 | 89.5 ± 5.1 | 88.1 ± 4.9 |
| 100 | 70.3 ± 6.8 | 92.3 ± 3.7 |
Phase 2: Mechanistic Investigation
Pro-inflammatory Cytokine Quantification
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response.[7] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in the cell culture supernatant.[8][9][10]
Protocol: Cytokine ELISA
-
Sample Preparation: Treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay. Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used.[11] A general sandwich ELISA protocol involves the following steps:
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve.[10][12]
Table 2: Hypothetical Cytokine Production Data
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 50.2 ± 8.5 | 35.1 ± 6.8 |
| LPS (1 µg/mL) | 2580.4 ± 150.7 | 1850.6 ± 120.3 |
| LPS + Compound (10 µM) | 1150.9 ± 95.2 | 830.4 ± 75.9 |
| LPS + Compound (25 µM) | 620.1 ± 55.8 | 450.7 ± 40.1 |
Signaling Pathway Analysis
Rationale: The production of inflammatory mediators is tightly regulated by intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.[13][14][15][16][17][18] Western blotting can be used to assess the activation of these pathways by measuring the phosphorylation of key proteins.[19][20][21][22][23]
Caption: Proposed inhibitory mechanism on NF-κB and MAPK signaling pathways.
Protocol: Western Blot Analysis
-
Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[20][22]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20][22] Incubate with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, and a loading control like β-actin) overnight at 4°C.[19][20][22]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][22] Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.[22]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the total protein and loading control.
Phase 3: In Vivo Validation (Proposed)
Rationale: To confirm the in vitro findings in a more complex biological system, an in vivo model of inflammation is necessary. The LPS-induced systemic inflammation model in mice is a well-established and relevant model.[3][24]
Experimental Design: LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Vehicle control (saline)
-
Group 2: LPS (e.g., 5 mg/kg, intraperitoneal injection)
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
-
Dosing: Administer the compound (e.g., orally or intraperitoneally) 1 hour before the LPS challenge.
-
Sample Collection: Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection. Euthanize the animals at the final time point and collect tissues (e.g., lung, liver) for further analysis.
-
Analysis:
-
Measure serum levels of TNF-α and IL-6 by ELISA.
-
Perform histological analysis of tissues to assess inflammation and tissue damage.
-
Conduct Western blot analysis on tissue lysates to examine the effects on NF-κB and MAPK signaling.
-
Conclusion
This comprehensive guide outlines a systematic approach to investigate the anti-inflammatory properties of this compound. By following this workflow, researchers can generate robust and reproducible data to determine the compound's efficacy and elucidate its mechanism of action. Positive results from these studies would provide a strong rationale for further preclinical development of this compound as a potential anti-inflammatory therapeutic agent.
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Cusabio. (n.d.). MAPK signaling pathway. [Link]
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Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Protein & cell, 1(3), 218–226. [Link]
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McKay, D. M., Philpott, D. J., & Perdue, M. H. (2000). Review article: In vitro models in inflammatory bowel disease research-a critical review. Alimentary pharmacology & therapeutics. Supplement, 14 Suppl 1, 37–49. [Link]
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Batista, C. R. A., Gomes, G. F., Candelario-Jalil, E., Fiebich, B. L., & de Oliveira, A. C. P. (2019). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International journal of molecular sciences, 20(9), 2293. [Link]
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Leng, S. X., & O'Malley, T. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 931, 237–250. [Link]
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Skrzypczak-Wiercioch, A., & Sałat, K. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules (Basel, Switzerland), 27(17), 5481. [Link]
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Singh, S. K. (2018). Cell Culture and estimation of cytokines by ELISA. Protocols.io. [Link]
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Macedo, G. C., Vervoort, L., & Van den Abbeele, P. (2023). Recent Advances in Cell-Based In Vitro Models to Recreate Human Intestinal Inflammation. International journal of molecular sciences, 24(12), 10186. [Link]
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Wang, X., et al. (2024). Rehmannins A–D, Anti-inflammatory Carotenoid Pigments from the Fresh Root of Rehmannia glutinosa. Organic letters. [Link]
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Application Note: 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid as a Tool Compound for Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is a novel small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 has emerged as a significant therapeutic target in oncology and immunology due to its role in creating an immunosuppressive tumor microenvironment.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a tool compound for studying IDO1 inhibition.
IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[5][6] This enzymatic activity has two major consequences in the tumor microenvironment: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which are toxic to T-cells and promote the generation of regulatory T-cells (Tregs).[3][7] By inhibiting IDO1, this compound can help to restore anti-tumor immunity, making it a valuable tool for pre-clinical research and a potential candidate for combination therapies.[8][9]
Physicochemical Properties and Handling
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₃ClN₂O₃ |
| Molecular Weight | 284.71 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Storage | Store at -20°C for long-term use. Stock solutions should be stored at -80°C. |
Note: The provided IUPAC name and molecular formula are based on the user's query.
Mechanism of Action
This compound is a competitive inhibitor of IDO1. Its structural similarity to the natural substrate, L-tryptophan, allows it to bind to the active site of the enzyme, thereby blocking the catalytic conversion of tryptophan to kynurenine.[10] This leads to a decrease in kynurenine levels and a restoration of tryptophan levels in the local microenvironment, which in turn can enhance T-cell-mediated immune responses against tumors.[3]
Figure 1: Mechanism of IDO1 Inhibition.
Protocols for Enzyme Inhibition Studies
I. Biochemical Assay for IDO1 Inhibition
This protocol describes a cell-free enzymatic assay to determine the in vitro potency of this compound against recombinant human IDO1.[11][12] The assay measures the production of kynurenine from tryptophan, which can be quantified by its absorbance at 321 nm.[12]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test compound)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase.
-
Trichloroacetic acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of the diluted test compound or vehicle control (DMSO) to the respective wells.
-
Add 20 µL of recombinant IDO1 enzyme (final concentration ~50 nM) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of L-tryptophan solution (final concentration ~200 µM).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 30% (w/v) TCA.
-
Kynurenine Development: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at 321 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Figure 2: Biochemical Assay Workflow.
II. Cell-Based Assay for IDO1 Inhibition
This protocol evaluates the inhibitory activity of this compound in a cellular context.[13][14] The assay utilizes a human cancer cell line (e.g., HeLa or SK-OV-3) in which IDO1 expression is induced by interferon-gamma (IFN-γ).[14] The inhibition of IDO1 activity is determined by measuring the levels of tryptophan and kynurenine in the cell culture supernatant using HPLC or LC-MS/MS.[15][16][17]
Materials:
-
HeLa or SK-OV-3 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IFN-γ
-
This compound
-
96-well cell culture plate
-
HPLC or LC-MS/MS system
Protocol:
-
Cell Seeding: Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.
-
Compound Treatment: Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Sample Preparation: Precipitate proteins from the supernatant by adding an equal volume of 10% TCA. Centrifuge to pellet the precipitate.
-
Quantification of Tryptophan and Kynurenine: Analyze the supernatant for tryptophan and kynurenine concentrations using a validated HPLC or LC-MS/MS method.[15][16]
-
Data Analysis: Calculate the kynurenine/tryptophan ratio for each treatment condition.[16] Determine the percent inhibition of IDO1 activity relative to the vehicle control and calculate the IC₅₀ value.
Data Interpretation and Expected Results
| Assay Type | Parameter | Expected Outcome |
| Biochemical Assay | IC₅₀ | A potent inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value. |
| Cell-Based Assay | IC₅₀ | The cellular IC₅₀ value should be comparable to or slightly higher than the biochemical IC₅₀, reflecting cell permeability and intracellular target engagement. |
| Cell-Based Assay | Kyn/Trp Ratio | Treatment with the inhibitor should lead to a dose-dependent decrease in the kynurenine/tryptophan ratio. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in biochemical assay | Contamination of reagents | Use fresh, high-purity reagents. |
| Non-enzymatic degradation of tryptophan | Include a no-enzyme control. | |
| Low signal in biochemical assay | Inactive enzyme | Use a fresh batch of enzyme and verify its activity. |
| Suboptimal assay conditions | Optimize pH, temperature, and incubation time. | |
| Poor cell viability in cell-based assay | Compound toxicity | Assess cell viability using an MTT or similar assay. |
| No IDO1 induction in cell-based assay | Inactive IFN-γ | Use a fresh, validated lot of IFN-γ. |
| Cell line not responsive to IFN-γ | Confirm IDO1 expression by Western blot or qPCR. |
Conclusion
This compound is a valuable tool compound for studying the role of IDO1 in various physiological and pathological processes. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity in both biochemical and cellular systems. These studies are essential for advancing our understanding of IDO1 biology and for the development of novel immunotherapies.
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Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]
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Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
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BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. [Link]
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- Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2016, 8952521.
- Zapadka, K. L., et al. (2019). Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. Frontiers in Immunology, 10, 1845.
- Fuertinger, D. H., et al. (2020). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum. Analytical Chemistry, 92(15), 10466–10473.
- Basanisi, M., et al. (2021). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1629–1637.
- Baran, H., & Luf, W. (2017). Chromatographic analysis of tryptophan metabolites.
- Williams, B. R., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Pharmaceuticals, 15(9), 1090.
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Oncolines. (2019). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. [Link]
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ResearchGate. Tryptophan metabolism pathway. Key enzymes: IDO: indoleamine... [Link]
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PubChem. 1H-Indole-3-propanoic acid. [Link]
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Application Note: Fluorescent Labeling of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid for Cellular Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide for the fluorescent labeling of the small molecule 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, a derivative of tryptophan. We detail a robust method targeting the molecule's carboxylic acid functional group for conjugation to an amine-modified fluorophore using carbodiimide chemistry. This guide provides detailed, step-by-step protocols for the conjugation, purification, and characterization of the resulting fluorescent probe. Furthermore, it includes a protocol for the application of this probe in cellular imaging, alongside essential troubleshooting advice. The methodologies are designed to ensure scientific integrity, providing researchers with a reliable framework for visualizing the subcellular localization and dynamics of this indole derivative.
Introduction and Scientific Principles
Visualizing the journey of small molecules within a cellular environment is fundamental to understanding their biological function, mechanism of action, and potential as therapeutic agents.[][2] Fluorescent labeling provides a powerful and sensitive method for real-time tracking in live cells.[3][4] The target molecule, this compound, possesses three key structural features relevant to this process: a carboxylic acid, a secondary amide, and a chloro-substituted indole ring.
The Labeling Strategy: Carbodiimide Chemistry
The most specific and reliable handle for covalent modification on this molecule is the terminal carboxylic acid (-COOH). We will employ a "zero-length" crosslinking strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[5][6] This approach forms a stable amide bond between the target molecule and an amine-containing fluorescent dye.
The mechanism proceeds in two stages:
-
Activation: EDC reacts with the carboxylic acid group to form a highly reactive but unstable O-acylisourea intermediate.[5]
-
Stabilization & Coupling: This intermediate can react directly with a primary amine. However, to improve efficiency and stability in an aqueous environment, sulfo-NHS is included. It reacts with the O-acylisourea intermediate to form a semi-stable, amine-reactive sulfo-NHS ester.[6] This ester is less susceptible to hydrolysis and efficiently reacts with a primary amine on the chosen fluorophore to create a stable amide linkage.[7]
Causality Behind Experimental Choice: The two-step EDC/sulfo-NHS method is superior to using EDC alone because the sulfo-NHS ester intermediate provides greater stability against hydrolysis in aqueous buffers, leading to higher coupling efficiency and a more controlled reaction.[5][6]
A Critical Consideration: Intrinsic Indole Fluorescence
The indole ring, the core of tryptophan, is naturally fluorescent.[8][9] The fluorescence of indole derivatives typically exhibits an emission maximum around 350 nm.[10] This intrinsic signal can interfere with the signal from the conjugated fluorophore.
Expert Insight: To mitigate spectral overlap, it is critical to select a fluorophore with excitation and emission wavelengths far removed from the UV region of the indole. Bright, photostable dyes in the green, red, or far-red spectrum (e.g., Alexa Fluor™ 488, 568, 647 or DyLight™ equivalents) are strongly recommended. This minimizes both direct spectral bleed-through and the potential for Förster Resonance Energy Transfer (FRET) between the indole (as a donor) and the dye (as an acceptor).
Diagrams of Key Processes
Workflow Overview
Caption: Overall experimental workflow from probe synthesis to cellular imaging.
EDC/Sulfo-NHS Coupling Mechanism
Caption: Chemical mechanism of EDC/Sulfo-NHS mediated amide bond formation.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound | BLDpharm, AiFChem | Target molecule for labeling |
| Amine-reactive Fluorophore (e.g., Alexa Fluor™ 488 Cadaverine) | Thermo Fisher | Fluorescent tag with a primary amine for conjugation |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher, Sigma | Zero-length crosslinker, activates carboxyl groups |
| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher, Sigma | Stabilizes the EDC-activated intermediate |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | Activation reaction buffer |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Coupling reaction buffer, cell washing |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving reagents |
| Hydroxylamine-HCl | Sigma-Aldrich | Quenching agent |
| Trifluoroacetic Acid (TFA), HPLC Grade | Sigma-Aldrich | Mobile phase additive for HPLC purification |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Organic mobile phase for HPLC purification |
| Cell Culture Medium (e.g., DMEM) | Gibco | For maintaining cell cultures |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Cultured mammalian cells (e.g., HeLa, U2OS) | ATCC | Biological system for imaging |
Experimental Protocols
Part A: Fluorescent Labeling Protocol
This protocol assumes a starting scale of 1 mg of the target molecule (MW: ~296.7 g/mol ). Adjust volumes accordingly for different scales.
-
Reagent Preparation:
-
Target Molecule Stock (10 mM): Dissolve 1 mg of this compound in 337 µL of anhydrous DMF or DMSO.
-
Amine-Dye Stock (10 mM): Prepare a 10 mM stock solution of the amine-containing fluorophore in anhydrous DMSO. Protect from light.
-
EDC Stock (100 mM): Immediately before use, dissolve ~1.9 mg of EDC in 100 µL of activation buffer (0.1 M MES, pH 6.0). Note: EDC is moisture-sensitive and hydrolyzes quickly.[7]
-
Sulfo-NHS Stock (100 mM): Immediately before use, dissolve ~2.2 mg of sulfo-NHS in 100 µL of activation buffer.
-
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, combine 50 µL of the 10 mM Target Molecule Stock with 200 µL of activation buffer (0.1 M MES, pH 6.0).
-
Add 50 µL of 100 mM EDC stock and 50 µL of 100 mM sulfo-NHS stock. This corresponds to a ~10-fold molar excess of activation reagents.
-
Vortex briefly and incubate at room temperature for 15-30 minutes, protected from light.
-
-
Coupling with the Fluorophore:
-
Add 75 µL of the 10 mM Amine-Dye stock (~1.5-fold molar excess) to the activated molecule mixture.
-
Add 100 µL of coupling buffer (e.g., 1x PBS, pH 7.4) to raise the pH, which is optimal for the amine reaction.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle rotation and protected from light.
-
-
Quenching the Reaction:
-
Add 10 µL of 1.5 M Hydroxylamine-HCl (final concentration ~50 mM) to quench any unreacted sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
Part B: Purification by HPLC
Purification is mandatory to remove unconjugated dye, which can cause high background fluorescence in imaging experiments.
-
System: A reverse-phase HPLC system with a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Method:
-
Inject the entire reaction mixture onto the column.
-
Run a linear gradient, for example, from 5% B to 95% B over 30 minutes.
-
Monitor the elution profile at two wavelengths: one near the absorbance maximum of the indole (~280 nm) and one at the absorbance maximum of the fluorophore (e.g., ~495 nm for Alexa Fluor 488).
-
The desired product will absorb at both wavelengths. Unconjugated dye will absorb only at its specific wavelength.
-
-
Collection & Lyophilization: Collect the peak corresponding to the fluorescently labeled product and freeze-dry to obtain a purified powder.
Part C: Characterization of the Conjugate
-
Mass Spectrometry: Confirm the identity of the product by ESI-MS (Electrospray Ionization Mass Spectrometry). The observed mass should correspond to the sum of the mass of the target molecule and the mass of the fluorophore, minus the mass of water (18.02 Da).
-
UV-Vis Spectroscopy (Degree of Labeling): For a small molecule, the degree of labeling (DOL) should be ~1. To confirm, measure the absorbance of the purified conjugate at the λmax of the dye and at 280 nm. This is more critical for proteins but can confirm the presence of both moieties.
Part D: Cellular Imaging Protocol
-
Cell Preparation: Plate cells (e.g., HeLa) on glass-bottom dishes or coverslips 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Probe Preparation: Reconstitute the lyophilized fluorescent conjugate in DMSO to create a high-concentration stock (e.g., 1-10 mM) and store at -20°C.
-
Cellular Labeling:
-
Warm complete cell culture medium to 37°C.
-
Dilute the fluorescent probe stock into the pre-warmed medium to the desired final working concentration (typically 1-10 µM; this must be optimized).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent probe.
-
Incubate the cells for a specified time (e.g., 30 minutes to 4 hours, requires optimization) at 37°C in a CO₂ incubator.
-
-
Washing and Imaging:
-
Aspirate the labeling medium.
-
Wash the cells 2-3 times with pre-warmed live-cell imaging solution (e.g., FluoroBrite™ DMEM or phenol red-free medium) to remove extracellular probe.
-
Add fresh imaging solution to the cells.
-
-
Fluorescence Microscopy:
-
Immediately transfer the dish to a pre-warmed (37°C) and humidified microscope stage.
-
Use the appropriate filter set or laser line for the chosen fluorophore (e.g., 488 nm excitation laser for Alexa Fluor 488).
-
Expert Insight: To minimize phototoxicity and photobleaching, use the lowest laser power and shortest exposure time that provides a sufficient signal-to-noise ratio.[11][12][13] Start with low magnification to locate cells, then move to higher magnification (e.g., 60x or 100x oil objective) for detailed imaging.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No/Low Labeling Efficiency | Inactive EDC/sulfo-NHS due to hydrolysis. | Prepare EDC and sulfo-NHS solutions immediately before use. Store desiccated. |
| Incorrect buffer pH for activation or coupling. | Ensure activation is done at pH ~6.0 (MES) and coupling at pH ~7.2-8.0 (PBS). | |
| High Background in Imaging | Incomplete removal of unconjugated fluorophore. | HPLC purification is crucial. Perform additional washing steps after cell labeling.[14] |
| Probe concentration is too high, leading to non-specific binding. | Perform a dose-response curve to find the optimal (lowest effective) concentration.[15] | |
| Cell Toxicity / Death | High concentration of the probe or residual DMSO. | Lower the probe concentration. Ensure the final DMSO concentration in the medium is <0.5%. |
| Phototoxicity from excessive light exposure. | Reduce laser power, decrease exposure time, and reduce the frequency of image acquisition (time-lapse).[13] | |
| Rapid Signal Fading (Photobleaching) | Fluorophore is not photostable. | Choose a modern, photostable dye (e.g., Alexa Fluor series).[11][16] Use an anti-fade reagent in the imaging medium if compatible with live cells (e.g., VectaCell Trolox).[12] |
| High-intensity illumination. | Use neutral density filters or lower laser power settings.[12] |
References
-
CORE. Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a. [Link]
-
Nanda, J. S., & Lorsch, J. R. (2014). Labeling a Protein With Fluorophores Using NHS Ester Derivitization. Methods in Enzymology. [Link]
-
Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Royal Society of Chemistry. Optical properties of 3-substituted indoles. [Link]
-
ResearchGate. Spectral and photophysical data of indole and carbazole derivatives. [Link]
-
ACS Publications. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. [Link]
-
Karpenko, I. A., et al. (2024). Fluorescent labeling strategies for molecular bioimaging. PMC - PubMed Central. [Link]
-
G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
MDPI. Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. [Link]
-
Al-Yasari, A. H., et al. (2018). Advances in fluorescence labeling strategies for dynamic cellular imaging. PMC - NIH. [Link]
-
Wikipedia. Fluorophore. [Link]
-
Biocompare. Photobleaching in Live Cell Imaging. [Link]
-
Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]
-
Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Welsher, K., & Yang, H. (2013). Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH. [Link]
-
MDPI. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]
-
Encyclopedia.pub. Single-Molecule Labeling and Imaging Strategies. [Link]
-
Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives. PubMed. [Link]
-
Vichem Chemie. Fluorescent labeling of small molecules. [Link]
-
ResearchGate. What is difference between the activation step and coupling step in EDC-NHS coupling protocol?. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescent labeling strategies for molecular bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. biotium.com [biotium.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
This guide provides a structured approach to troubleshooting and improving the solubility of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in aqueous buffers. As a Senior Application Scientist, this document synthesizes fundamental physicochemical principles with practical, field-proven methodologies to guide researchers toward successful formulation.
Section 1: Initial Assessment & Troubleshooting Workflow
The primary challenge in solubilizing this compound stems from its molecular structure: a hydrophobic chloro-indole core combined with an ionizable propanoic acid group. This dual nature dictates the solubilization strategy. Before selecting a method, it is crucial to understand the experimental context, including the required final concentration and the tolerance of the downstream assay to pH changes or organic solvents.
The following workflow provides a logical progression from the simplest to more complex solubilization techniques.
Caption: Decision workflow for solubilizing the target compound.
Section 2: FAQs - pH Adjustment (First-Line Approach)
This method is the most direct and should always be the first strategy for ionizable compounds.
Q1: Why does my compound exhibit poor solubility in a standard neutral buffer like PBS at pH 7.4?
A: The compound possesses a propanoic acid functional group, which is a type of carboxylic acid.[1] At neutral or acidic pH, this group remains largely in its protonated, uncharged form (-COOH). This form is significantly less polar and thus less soluble in water. The molecule's large, hydrophobic chloro-indole core dominates its physical properties, leading to aggregation and precipitation.
Q2: How can adjusting the pH improve the solubility of this acidic compound?
A: By increasing the pH of the aqueous buffer to a level above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻). This negatively charged species is a salt, which is significantly more polar and readily forms favorable interactions with water molecules, thereby increasing solubility.[2][3] The process of modifying pH to enhance the solubility of ionizable compounds is a fundamental and highly effective technique in pharmaceutical formulation.[][5]
Q3: What is a reliable, step-by-step protocol for solubilizing the compound using pH adjustment?
A: This protocol aims to create a concentrated, pH-adjusted stock solution that can be diluted into your final experimental buffer.
Protocol: pH-Mediated Solubilization
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add a partial volume of your desired aqueous buffer (e.g., add 80% of the final target volume of purified water or a low-buffering-capacity buffer like saline). The compound will likely form a fine suspension.
-
Basification: While stirring or vortexing, add a small amount of a base stock solution, such as 1 M NaOH, dropwise.
-
Monitor Dissolution: Continue adding the base incrementally. As the pH increases, the suspension should begin to clarify. Use a calibrated pH meter to monitor the pH. A target pH of 8.0-9.0 is a good starting point.
-
Achieve Clarity: Stop adding base once the solution becomes completely clear and free of visible particulates.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining buffer to reach the final desired volume and concentration.
-
Final pH Check: Measure the final pH of the stock solution and record it. This is critical, as the final pH will be diluted when added to your assay medium.
-
Sterile Filtration (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with your basic solution (e.g., PES or nylon).
Q4: Are there any risks or disadvantages to using a high pH for solubilization?
A: Yes, two primary concerns are chemical stability and experimental compatibility. The indole ring or amide bond in the molecule could be susceptible to hydrolysis or degradation at excessively high pH values over time. It is recommended to prepare pH-adjusted stock solutions fresh. Secondly, when this basic stock solution is added to your final, well-buffered assay medium, the medium's buffering capacity must be sufficient to bring the final pH back to the desired physiological range without causing the compound to precipitate. Always perform a small-scale test dilution to ensure compatibility.
Section 3: FAQs - Co-solvents (Second-Line Approach)
If pH adjustment is insufficient or incompatible with your experimental system, the use of co-solvents is the next logical step.
Q1: My assay is highly sensitive to pH changes. How can I improve solubility without altering pH significantly?
A: In this scenario, using a water-miscible organic solvent, known as a co-solvent, is the preferred method.[6] Co-solvents work by reducing the overall polarity of the aqueous solvent system, making it more "hospitable" to hydrophobic molecules.[7] This technique is widely used for parenteral and oral drug formulations.[8]
Q2: What is the mechanism behind co-solvency?
A: Water is a highly polar solvent with a strong hydrogen-bonding network. This network tends to exclude non-polar solutes. Co-solvents like ethanol or propylene glycol have both hydrophilic (e.g., -OH) and hydrophobic (e.g., -CH2CH3) regions. They integrate into the water's hydrogen-bonding network, disrupting it and reducing the solvent's overall polarity (dielectric constant).[] This reduction in polarity lowers the energy required to create a cavity in the solvent for the hydrophobic solute, thereby increasing solubility.[6]
Q3: Which co-solvents are recommended, and what are typical starting concentrations?
A: The choice of co-solvent depends on the specific requirements of your experiment, particularly cell toxicity if working with biological systems. DMSO is a powerful solvent but can have biological effects. Ethanol and PEG 400 are generally more biocompatible.
| Co-solvent | Typical Starting Concentration (in stock solution) | Key Characteristics |
| Dimethyl Sulfoxide (DMSO) | 100% (for initial stock) | Excellent solubilizing power. Can be toxic to some cell lines at final concentrations >0.5%. |
| Ethanol (EtOH) | 50-100% | Good solubilizing power, biocompatible at low final concentrations (<1%). |
| Polyethylene Glycol 400 (PEG 400) | 30-60% | Low toxicity, often used in in vivo formulations. More viscous. |
| Propylene Glycol (PG) | 30-60% | Common pharmaceutical excipient, good safety profile. |
Protocol: Co-solvent Solubilization
-
Select Co-solvent: Choose a co-solvent compatible with your downstream application.
-
Prepare Stock: Weigh the compound and dissolve it directly in the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration primary stock (e.g., 50-100 mM). The compound should dissolve readily.
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the primary stock in your aqueous experimental buffer. For example, add 10 µL of the 100 mM DMSO stock to 990 µL of PBS. Observe for any signs of precipitation ("crashing out"). This step helps identify the solubility limit.
-
Final Dilution: Add a small volume of the primary or intermediate stock to your final experimental medium to achieve the target concentration, ensuring the final co-solvent concentration remains below the tolerance limit of your assay.
Q4: Is it possible to combine pH adjustment with co-solvents?
A: Absolutely. This is a powerful synergistic approach.[][9] You can first dissolve the compound in a co-solvent and then dilute this mixture into a pH-adjusted aqueous buffer. This combination often allows for higher final concentrations than either method could achieve alone.
Section 4: FAQs - Advanced Strategies (Surfactants & Cyclodextrins)
When high concentrations are required or when pH and co-solvents fail, advanced formulation excipients like surfactants and cyclodextrins offer robust solutions.
Q1: I require a high concentration of the compound in a purely aqueous system for an in vivo study, but it still precipitates. What are my options?
A: For these demanding applications, you should explore micellar solubilization using surfactants or inclusion complexation with cyclodextrins. These methods are mainstays in the pharmaceutical industry for enhancing the solubility and bioavailability of poorly soluble drugs.[10][11]
Q2: How do surfactants work to increase solubility?
A: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. In water, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[7][12] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your hydrophobic compound can then partition into this core, effectively being shielded from the aqueous environment and held in solution.[13][14]
Protocol: Surfactant-Mediated Solubilization
-
Select Surfactant: Choose a non-ionic, low-toxicity surfactant such as Polysorbate 80 (Tween® 80) or Polysorbate 20.
-
Prepare Surfactant Solution: Prepare an aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 1-5% w/v).
-
Add Compound: Add the powdered compound directly to the surfactant-containing buffer.
-
Facilitate Dissolution: Use sonication or gentle heating (if the compound is thermally stable) to accelerate the partitioning of the compound into the micelles. The solution should become clear, though it may have a slight opalescence characteristic of micellar solutions.
Q3: What are cyclodextrins and how do they function?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or donut.[] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[16][17] A poorly soluble "guest" molecule, like your compound, can fit into this hydrophobic cavity, forming an "inclusion complex."[18][19] This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.
Protocol: Cyclodextrin-Mediated Solubilization
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 20-40% w/v).
-
Add Compound: Add the powdered compound to the cyclodextrin solution.
-
Promote Complexation: Stir the mixture at room temperature for several hours (or overnight) to allow for the equilibrium of inclusion complex formation to be reached. The solution should become clear as the compound is encapsulated.
References
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Friedman, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Kumar, A., et al. (n.d.).
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Kumar, V., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PubMed Central.
- Unknown Author. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science.
- Kalepu, S., & Nekkanti, V. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Unknown Author. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- BOC Sciences. (n.d.).
- Sharma, D., Saini, S., & Rana, A. C. (2019). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE PHARMACEUTICALS. Indian Journal of Pharmaceutical and Biological Research.
- Unknown Author. (2024). Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.
- Unknown Author. (2026). pH adjustment: Significance and symbolism. Trinka.
- Allen, L. V. (n.d.).
- LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Wikipedia. (n.d.). Propionic acid. Wikipedia.
Sources
- 1. Propionic acid - Wikipedia [en.wikipedia.org]
- 2. PH adjustment: Significance and symbolism [wisdomlib.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. ijpbr.in [ijpbr.in]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Aggregation of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in Assays
Introduction
Welcome to the technical support center for researchers working with 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during in-vitro assays: compound aggregation. As a substituted indole derivative, this molecule possesses physicochemical properties that can lead to the formation of colloidal aggregates in aqueous solutions, a phenomenon that is a significant source of assay interference and can lead to misleading results.[1][2][3]
This document provides a comprehensive resource for understanding the underlying causes of aggregation and implementing effective strategies to mitigate this issue, ensuring the integrity and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"
This section addresses the fundamental principles behind the aggregation of this compound.
Q1: What is this compound and why is it prone to aggregation?
This compound is a derivative of the amino acid tryptophan.[4] Its structure, featuring a planar indole ring system, a chloro-substituent, and a propanoic acid side chain, contributes to its potential for aggregation.[5][6][7][8] The indole core is hydrophobic, which can lead to self-association in aqueous environments to minimize contact with water. The chloro group further increases hydrophobicity. Such small molecules are sometimes referred to as "small colloidally aggregating molecules" or SCAMs.[2][9]
Aggregation is a process where individual molecules of a compound come together to form larger, non-covalently bound particles or colloids in solution.[1][10] This typically occurs when the compound's concentration exceeds its critical aggregation concentration (CAC).[1] These aggregates can range in size from tens to hundreds of nanometers.[10]
Q2: How can aggregation of this compound affect my assay results?
Compound aggregation is a notorious mechanism for generating false-positive results in high-throughput screening (HTS) and other biochemical assays.[1][3] Aggregates can interfere with assays in several ways:
-
Non-specific Protein Sequestration: Colloidal aggregates can adsorb proteins, including your target enzyme, effectively removing them from the reaction and leading to apparent inhibition.[10]
-
Interference with Detection Methods: Aggregates can scatter light, which can interfere with absorbance-based or fluorescence-based readouts.
-
Altered Structure-Activity Relationships (SAR): The observed inhibitory activity may be related to the compound's ability to form aggregates rather than a specific interaction with the target, leading to misleading SAR.[3][11]
Q3: What are the key factors in my assay that can promote aggregation?
Several experimental conditions can influence the propensity of this compound to aggregate:
-
Compound Concentration: Exceeding the critical aggregation concentration (CAC) is the primary driver of aggregation.[1]
-
Buffer Composition and pH: The pH of the buffer can affect the ionization state of the propanoic acid moiety.[12][13][14][15][16] The solubility of ionizable compounds is often pH-dependent.[15] Buffer salts can also influence solubility and aggregation.[12]
-
Ionic Strength: High salt concentrations can sometimes promote aggregation by shielding electrostatic repulsions between molecules.
-
Temperature: Temperature can affect both solubility and the kinetics of aggregation.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter.
Q4: I'm observing a very steep dose-response curve in my inhibition assay. Could this be due to aggregation?
Yes, an unusually steep Hill slope in a dose-response curve is a classic indicator of aggregation-based inhibition.[11] This occurs because once the compound concentration reaches the CAC, a small increase in concentration can lead to a large increase in the number of aggregates, resulting in a sharp drop in enzyme activity.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe your assay plate. Do you see any signs of precipitation or turbidity in the wells containing higher concentrations of the compound?
-
Detergent Test: A crucial diagnostic test is to repeat the assay in the presence of a non-ionic detergent.[11][17] If the inhibitory activity is significantly reduced or eliminated, it strongly suggests that aggregation is the cause.[11][18]
Q5: My compound shows activity against multiple, unrelated enzymes. Is this a red flag for aggregation?
Promiscuous inhibition, where a compound appears to inhibit a wide range of unrelated proteins, is a hallmark of aggregators.[10] The non-specific adsorption of proteins by colloidal aggregates is the underlying mechanism.
Troubleshooting Steps:
-
Counter-Screening: Test your compound against a well-characterized enzyme known to be sensitive to aggregators, such as β-lactamase.[1][11] Inhibition of this enzyme that is reversible by detergent is a strong indicator of aggregation.
-
Dynamic Light Scattering (DLS): DLS is a powerful technique to directly detect the presence of aggregates in your compound solution.[2][11] An increase in particle size with increasing compound concentration is indicative of aggregation.
Q6: I've tried lowering the compound concentration, but I still suspect aggregation. What else can I do?
While lowering the concentration below the CAC is a primary strategy, it may not always be feasible if the compound's potency is low.[1] In such cases, modifying the assay buffer is the next critical step.
Troubleshooting Steps:
-
Incorporate a Non-Ionic Detergent: This is the most common and effective method to prevent aggregation.[1][11][17]
-
Add a Carrier Protein: Including a "decoy" protein like Bovine Serum Albumin (BSA) can help to mitigate the effects of aggregation.[1][19]
Part 3: Experimental Protocols & Best Practices
This section provides detailed, step-by-step protocols for implementing the troubleshooting suggestions.
Protocol 1: The Detergent Test for Identifying Aggregation
This protocol helps determine if the observed activity of this compound is due to aggregation.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
10% (v/v) Triton X-100 stock solution in water
-
Your enzyme and substrate
-
Assay plate and reader
Procedure:
-
Prepare two sets of assay buffers:
-
Prepare serial dilutions of your compound in both Buffer A and Buffer B.
-
Run your standard enzyme inhibition assay in parallel using both sets of compound dilutions.
-
Analyze the data: Generate dose-response curves for both conditions. A significant rightward shift in the IC50 value or a complete loss of inhibition in the presence of Triton X-100 is strong evidence of aggregation-based activity.[1]
Diagram 1: Workflow for the Detergent Test
Caption: A flowchart illustrating the steps to diagnose aggregation using a non-ionic detergent.
Protocol 2: Using Bovine Serum Albumin (BSA) as a Decoy Protein
BSA can be added to the assay buffer to sequester aggregates and prevent them from interacting with your target protein.[1][21][22]
Materials:
-
This compound stock solution
-
Assay buffer
-
Bovine Serum Albumin (BSA), high-purity
-
Your enzyme and substrate
-
Assay plate and reader
Procedure:
-
Prepare an assay buffer containing a final concentration of 0.1 mg/mL BSA.[1][23] Important: Ensure that BSA is added to the buffer before the addition of your compound.[1]
-
Verify BSA compatibility: Run a control experiment to ensure that this concentration of BSA does not interfere with your assay readout or enzyme activity.[1]
-
Perform your assay using the BSA-containing buffer.
-
Compare results to your standard assay conditions. A reduction in the apparent potency of your compound suggests that aggregation was contributing to the observed activity.
Diagram 2: Mechanism of BSA in Preventing Aggregation-Induced Interference
Caption: How BSA acts as a decoy to prevent non-specific binding of aggregates to the target enzyme.
Part 4: Data Summary & Recommended Reagents
For ease of reference, the following tables summarize the key reagents and their recommended starting concentrations for mitigating aggregation.
Table 1: Recommended Non-Ionic Detergents
| Detergent | Recommended Starting Concentration (v/v) | Critical Micelle Concentration (CMC) | Notes |
| Triton X-100 | 0.01% | ~0.2-0.9 mM | Most commonly used and well-characterized for preventing aggregation.[1] |
| Tween-20 | 0.01% | ~0.06 mM | A milder non-ionic detergent. |
| CHAPS | 0.01% | ~4-8 mM | A zwitterionic detergent that can also be effective. |
Table 2: Recommended Carrier Proteins
| Protein | Recommended Starting Concentration | Mechanism of Action | Considerations |
| Bovine Serum Albumin (BSA) | 0.1 mg/mL | Acts as a "decoy" protein, sequestering aggregates.[1][23] | Must be added to the assay buffer before the compound.[1] High concentrations may sequester monomeric compound.[1] |
Conclusion
The aggregation of small molecules like this compound is a significant but manageable challenge in drug discovery and chemical biology research. By understanding the underlying chemical principles and employing systematic troubleshooting strategies, researchers can effectively identify and mitigate aggregation-related artifacts. The routine use of detergent tests and, where appropriate, the inclusion of carrier proteins like BSA, are essential best practices for ensuring the generation of high-quality, reliable data.
References
-
Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]
-
Avoiding will-o'-the-wisps: aggregation artifacts in activity assays - Practical Fragments. (2009, August 29). Retrieved from [Link]
-
Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays - Microbioz India. (2024, October 2). Retrieved from [Link]
-
What Are We Missing? The Detergent Triton X-100 Added to Avoid Compound Aggregation Can Affect Assay Results in an Unpredictable Manner - PubMed. (2017, September 7). Retrieved from [Link]
-
Small-molecule aggregates inhibit amyloid polymerization - ResearchGate. Retrieved from [Link]
-
Serum Albumin Prevents Protein Aggregation and Amyloid Formation and Retains Chaperone-like Activity in the Presence of Physiological Ligands - PubMed Central. Retrieved from [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - ResearchGate. Retrieved from [Link]
-
Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. - YouTube. (2023, April 17). Retrieved from [Link]
-
Bovine Serum Albumin - a Help or Hindrance in Immunoassays - Cell Culture Dish. (2011, March 31). Retrieved from [Link]
-
Combating small molecule aggregation with machine learning - ResearchGate. Retrieved from [Link]
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane - PubChem - NIH. Retrieved from [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2024, March 12). Retrieved from [Link]
-
Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed. (2015, September 17). Retrieved from [Link]
-
[2105.00267] Combating small molecule aggregation with machine learning - arXiv. (2021, May 1). Retrieved from [Link]
-
Small molecule probes of protein aggregation - PMC - NIH. Retrieved from [Link]
-
Efficiency of blocking of non-specific interaction of different proteins by BSA adsorbed on hydrophobic and hydrophilic surfaces | Request PDF - ResearchGate. Retrieved from [Link]
-
Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS - Wyatt Technology. Retrieved from [Link]
-
Identification of Small-Molecule Aggregation - Biophysical Analysis-CD BioSciences. Retrieved from [Link]
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Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis - ResearchGate. Retrieved from [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
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Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions - PubMed. (2023, December 4). Retrieved from [Link]
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16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3). Retrieved from [Link]
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Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. Retrieved from [Link]
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Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions - PubMed. (2024, October 23). Retrieved from [Link]
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3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate - NIH. Retrieved from [Link]
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Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PubMed. (2025, October 8). Retrieved from [Link]
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An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - NIH. (2023, December 6). Retrieved from [Link]
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1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem. Retrieved from [Link]
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Technical Support Center: Optimizing In Vivo Dosage of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
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Disclaimer: This document is intended for research purposes only. All in vivo experiments must be conducted in compliance with institutional and governmental regulations, including the ethical guidelines for animal welfare.[1]
Introduction
Welcome to the technical support guide for 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (herein referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critical phase of in vivo dosage optimization. Given that this compound is a specialized indole derivative, this document provides both compound-specific considerations and broadly applicable principles for novel small molecule development. Our approach is rooted in establishing robust, scientifically sound, and ethical experimental practices.[2]
Section 1: Frequently Asked Questions (FAQs) - Compound Fundamentals
This section addresses the most common initial questions regarding the compound's properties and handling.
Q1: What is this compound?
A1: This compound is a chlorinated derivative of N-acetyltryptophan.[3] The indole ring is a common scaffold in biologically active molecules. The presence of a chlorine atom and an acetamido group suggests that it may have altered metabolic stability, receptor binding affinity, and pharmacokinetic properties compared to its parent molecule, N-acetyltryptophan. Its exact biological activity and mechanism of action require empirical determination through in vitro and in vivo studies.
Q2: What are the likely physicochemical properties I should be concerned about?
A2: Based on its structure as a propanoic acid derivative of indole, you should anticipate challenges with aqueous solubility. Indole derivatives are often lipophilic, and while the carboxylic acid group adds some polarity, poor solubility is a common hurdle for many new chemical entities.[4][5] This is a critical factor for achieving desired systemic exposure in in vivo studies. Formulation development will be a key step.
Q3: Are there any known biological activities or targets?
A3: As of the last literature review, specific in vivo potency and target engagement data for this exact compound are not widely published. However, indole-based molecules are known to interact with a wide range of biological targets, including but not limited to, receptors, enzymes, and ion channels.[6] Some indole derivatives have shown anti-inflammatory, anti-cancer, and anti-malarial properties.[7] Therefore, a broad initial assessment of its biological effects is warranted.
Section 2: Troubleshooting Guide - Formulation & Administration
This section provides solutions to common problems encountered when preparing and administering the compound for in vivo studies.
Q4: My compound is not dissolving in standard aqueous vehicles like saline or PBS. What should I do?
A4: This is a common issue with poorly soluble compounds.[8] A systematic approach to formulation is required. The goal is to create a stable, injectable formulation that maintains the compound in solution.
Recommended Formulation Strategies:
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Use of water-miscible organic solvents. | Simple to prepare. | Potential for in vivo toxicity of the solvent. |
| Cyclodextrins | Encapsulate the drug molecule.[9] | Can significantly increase solubility. | May alter the pharmacokinetic profile. |
| Surfactant-based systems | Form micelles that solubilize the compound. | Effective for highly lipophilic compounds. | Potential for immune reactions or toxicity. |
| Nanosuspensions | Reduce particle size to the nanometer range.[10] | Increases surface area and dissolution rate. | Requires specialized equipment. |
Step-by-Step Approach to Formulation Development:
-
Determine Intrinsic Solubility: First, determine the compound's solubility in a range of pharmaceutically acceptable solvents.
-
Start with Simple Co-solvents: A common starting point is a mixture of DMSO, PEG400, and saline. A typical formulation might be 10% DMSO, 40% PEG400, and 50% saline.
-
Test for Precipitation: After preparing the formulation, let it stand at room temperature and at 4°C to check for precipitation.
-
Consider Advanced Formulations: If co-solvents fail, consider more advanced strategies like cyclodextrin complexation or lipid-based formulations.[4]
Q5: I've chosen a vehicle, but how do I know it's safe for my animal model?
A5: Vehicle toxicity is a critical and often overlooked variable. Before initiating your main study, you must run a vehicle tolerability study.
Vehicle Tolerability Study Protocol:
-
Select a small cohort of animals (e.g., n=3) from the same strain and sex as your main study.
-
Administer the vehicle alone at the same volume and route of administration planned for the main study.
-
Monitor the animals closely for a defined period (e.g., 72 hours) for any signs of distress, including weight loss, changes in behavior, or injection site reactions.
-
If any adverse effects are observed, the vehicle is not suitable and an alternative must be found.
Section 3: Troubleshooting Guide - In Vivo Study Design & Execution
This section focuses on the design and execution of dose-finding studies to ensure the generation of reliable and reproducible data.[2][11]
Q6: I have no in vitro data. How do I choose a starting dose for my in vivo study?
A6: Starting a study without any prior data is challenging but can be approached systematically. An initial Dose Range Finding (DRF) study is essential.[12][13] The primary goals of a DRF study are to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[13]
Workflow for a Dose Range Finding Study
Caption: Step-by-step workflow for the multi-day MTD protocol.
References
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]
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(n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]
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Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
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MDPI. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
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ResearchGate. (2000). Dose Selection for Toxicity Studies: A Protocol for Determining the Maximum Repeatable Dose. Retrieved from [Link]
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BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Retrieved from [Link]
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EUPATI Toolbox. (n.d.). Maximum Tolerated Dose [MTD]. Retrieved from [Link]
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Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
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(n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. Retrieved from [Link]
-
National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
European Medicines Agency. (2010). Formulation of poorly soluble compounds. Retrieved from [Link]
-
Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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Tradeindia. (n.d.). This compound - Cas No: 77290-47-2. Retrieved from [Link]
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ResearchGate. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Retrieved from [Link]
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PubMed. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Retrieved from [Link]
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PubMed Central. (2017). Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties. Retrieved from [Link]
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Stability testing of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in cell culture media
Technical Support Center: Stability of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Introduction
Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and drug development professionals utilizing this compound in cell culture-based assays. The stability of any small molecule in aqueous and complex biological media is a critical parameter that can profoundly impact experimental reproducibility and data interpretation.
The core structure of this molecule features a substituted indole ring, a functional group known for its broad biological activities and, simultaneously, its susceptibility to chemical and metabolic degradation.[1][2][3] This guide provides a structured approach to identifying, troubleshooting, and mitigating stability issues to ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and concerns related to the use of this compound in cell culture.
Q1: My experimental results are inconsistent. One day the compound is potent, the next, its activity is significantly lower. What could be the cause?
A1: This is a classic sign of compound instability.[4][5] The indole scaffold can be sensitive to several factors common in cell culture environments. The loss of potency suggests the parent compound is degrading over the course of your experiment. Key factors to investigate include:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be accelerated by components in the media or exposure to light and air.[6]
-
Media Components: Certain components in cell culture media, such as metal ions (e.g., iron) or reactive species generated by cellular metabolism, can catalyze degradation.[7][8]
-
Light Exposure: Many indole-containing compounds are photosensitive.[6][9] Prolonged exposure to ambient laboratory light during media preparation or incubation can lead to photodegradation.
-
pH Shifts: While most cell culture media are buffered, cellular metabolism can cause local pH changes that may affect the stability of the compound.
Q2: I noticed a slight yellow or brownish tint developing in my culture medium after adding the compound. Should I be concerned?
A2: Yes, a color change is often a visual indicator of chemical degradation. Oxidation of the indole ring can lead to the formation of colored oligomeric or polymeric products.[10] This not only reduces the concentration of your active compound but also means new, unknown molecules are being introduced to your cells, which could have off-target effects.
Q3: After preparing my working solution in media and leaving it at room temperature, I see a precipitate forming. Is this a stability or solubility issue?
A3: This could be either, or both.
-
Solubility: The compound may have poor solubility in the aqueous environment of your cell culture medium, especially if the final concentration is high. DMSO from a stock solution helps, but if the final aqueous concentration exceeds its solubility limit, it will precipitate.
-
Stability: A degradation product could be less soluble than the parent compound, causing it to precipitate out of the solution.
It is crucial to differentiate between these possibilities. A simple check is to prepare the solution and immediately inspect it under a microscope for precipitates versus inspecting it after a few hours. Immediate precipitation points to a solubility problem.[11]
Q4: Can repeated freeze-thaw cycles of my DMSO stock solution affect the compound's integrity?
A4: Absolutely. Repeated freeze-thaw cycles are strongly discouraged for any compound solution.[9] This practice can introduce water condensation into the DMSO stock, which can hydrolyze susceptible compounds. For indole-based molecules, it can also accelerate degradation upon thawing. The best practice is to prepare single-use aliquots of your high-concentration stock solution to maintain its integrity over the long term.[4]
Part 2: In-Depth Troubleshooting Guide
If the FAQs suggest a stability problem, this section provides a logical workflow to diagnose and address the issue.
Logical Troubleshooting Flow
This diagram outlines a decision-making process for troubleshooting unexpected experimental outcomes.
Caption: A decision tree for troubleshooting compound instability.
Observed Issue: Loss of Biological Activity Over Time
If you observe that the compound's effect diminishes in experiments with longer incubation periods (e.g., 48-72 hours) compared to shorter ones (e.g., 6-24 hours), this strongly points to degradation.
Causality: The apparent biological effect is a function of the compound's concentration over time. If the compound degrades, its effective concentration decreases, leading to a weaker biological response at later time points. A stable compound should exhibit a consistent dose-response relationship regardless of the incubation endpoint, assuming no secondary cellular responses are involved.
Recommended Action: Perform a formal stability assessment as described in Protocol 1 .
Part 3: Core Experimental Protocols
These protocols provide a validated framework for assessing the stability of this compound.
Protocol 1: Acellular Stability Assessment in Cell Culture Media
This experiment determines the chemical stability of the compound in your specific cell culture medium, without the influence of cellular metabolism.
Objective: To quantify the degradation of the parent compound over time in a sterile, cell-free environment.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or 96-well plates
-
Calibrated incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system for analysis
Workflow Diagram:
Caption: Experimental workflow for the acellular stability assay.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Aliquot into single-use tubes and store at -80°C.
-
Working Solution: Warm your complete cell culture medium to 37°C. Spike the 10 mM stock solution into the medium to achieve your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1% to mimic experimental conditions. Mix thoroughly.
-
Time Point Zero (T=0): Immediately take an aliquot of the working solution. This is your T=0 sample. Snap-freeze it or add a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C. This sample represents 100% of the initial compound concentration.
-
Incubation: Place the remaining working solution in a sterile, covered container (e.g., a 50 mL conical tube or a sealed 96-well plate) in a 37°C, 5% CO₂ incubator. If the compound is suspected to be light-sensitive, wrap the container in aluminum foil.
-
Time Point Collection: At subsequent time points (e.g., 2, 6, 24, 48, and 72 hours), remove an aliquot, process it identically to the T=0 sample, and store it at -80°C.[11]
-
Analysis: Once all time points are collected, analyze the samples using a validated stability-indicating analytical method, typically reverse-phase HPLC with UV detection or LC-MS.[12][13]
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample by comparing the peak area of the parent compound.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Part 4: Data Interpretation & Mitigation
Interpreting Stability Data
Summarize your results in a clear format. A compound is generally considered unstable if more than 15-20% degradation occurs within the timeframe of your longest biological assay.
Table 1: Example Stability Data for this compound (10 µM)
| Time Point (Hours) | % Compound Remaining (DMEM + 10% FBS) | % Compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 99% |
| 6 | 91% | 95% |
| 24 | 65% | 78% |
| 48 | 32% | 55% |
| 72 | 15% | 30% |
Analysis of Example Data: In this hypothetical dataset, the compound shows significant degradation in both media types by 24 hours, with more rapid degradation occurring in DMEM. This information is critical for experimental design.
Mitigation Strategies
If your compound is found to be unstable, consider the following corrective actions:
-
Reduce Incubation Time: Design experiments with shorter endpoints whenever possible. If the compound is stable for 6 hours but not 24, prioritize assays that can be completed within that window.
-
Replenish the Compound: For long-term experiments ( > 24 hours), a media change with freshly prepared compound may be necessary to maintain a minimum effective concentration.[14]
-
Protect from Light: Perform all steps involving the compound (stock dilution, media preparation) under subdued lighting. Use amber-colored tubes and wrap plates or flasks in aluminum foil during incubation.[9]
-
Prepare Solutions Fresh: Always prepare the final working solution in media immediately before adding it to the cells. Do not store diluted compound in aqueous media, even at 4°C.
-
Consider Media Composition: As seen in the example data, stability can be media-dependent. Components like certain amino acids, vitamins (like riboflavin, which is photosensitive), and metal ions can influence stability.[7][15] If feasible, testing stability in a simpler basal medium (e.g., HBSS) can help identify problematic components.
By systematically evaluating and controlling for compound stability, you can significantly enhance the quality, reliability, and reproducibility of your research.
References
-
Lin, S., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]
-
Bray, W. (n.d.). Drug degradation pathways. Pharmacy 180. Available at: [Link]
-
Robinson, M., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Purdie, J. L., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress. Available at: [Link]
-
ResearchGate. (2016). Cell culture media impact on drug product solution stability. Available at: [Link]
-
Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. Available at: [Link]
-
Reid, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]
-
ResearchGate. (n.d.). Relationship between cell morphology and indole alkaloid production in suspension cultures of Catharanthus roseus. Available at: [Link]
-
PubChem. (n.d.). 2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. National Institutes of Health. Available at: [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
ResearchGate. (n.d.). core components of analytical method validation for small molecules-an overview. Available at: [Link]
-
OPM Biosciences. (n.d.). How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development. Available at: [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. Available at: [Link]
-
Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. Cell Chemical Biology. Available at: [Link]
-
Tradeindia. (n.d.). This compound - Cas No: 77290-47-2. Available at: [Link]
-
ResearchGate. (n.d.). Stability of alkaloid production in cell suspension cultures of Tabernaemontana divaricata during long-term subculture. Available at: [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Available at: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
Wang, G., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Available at: [Link]
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Technical Support Center: Troubleshooting Off-Target Effects of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (IDO1-7Cl)
Welcome to the technical support center for 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, herein referred to as IDO1-7Cl. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate potential off-target effects during their experiments.
Introduction to IDO1-7Cl
IDO1-7Cl is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical regulator of immune suppression and is a high-interest target in oncology and immunology.[4][5] IDO1-7Cl is a tryptophan mimetic, and like other compounds in its class, it has the potential for off-target activities that can lead to unexpected experimental outcomes.[1][2] This guide will provide you with the necessary tools to identify, understand, and control for these effects.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues that may arise during your experiments with IDO1-7Cl.
Issue 1: Unexpected Changes in Cell Viability
Symptom: You observe a decrease in cell viability at concentrations where IDO1 inhibition is not expected to be cytotoxic.
Possible Cause: Off-target effects on essential cellular pathways.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Detailed Steps:
-
Confirm Dose-Dependence: Ensure the observed cytotoxicity is dose-dependent. If not, the issue may be related to experimental artifacts.[6]
-
Use a Control Compound: Test a structurally unrelated IDO1 inhibitor. If the same cytotoxic effect is observed, it may be an on-target effect specific to the cell line. If the effect is unique to IDO1-7Cl, an off-target mechanism is likely.
-
Kinome Profiling: Since many small molecule inhibitors have off-target effects on kinases, a broad-spectrum kinase screen can identify potential off-target interactions.[7][8][9][10]
-
Confirm Target Engagement: A Cellular Thermal Shift Assay (CETSA) can confirm that IDO1-7Cl is engaging with IDO1 in your cellular model.[11][12][13][14][15]
Issue 2: Inconsistent Results with Other IDO1 Inhibitors
Symptom: IDO1-7Cl produces a different phenotypic outcome compared to other known IDO1 inhibitors in the same assay.
Possible Cause: IDO1-7Cl may have a unique off-target profile that influences the experimental outcome.
Troubleshooting Steps:
-
Head-to-Head Comparison: Perform a direct comparison of IDO1-7Cl with other IDO1 inhibitors in a dose-response manner in both biochemical and cell-based assays.
-
Off-Target Panel Screening: Screen IDO1-7Cl against a panel of common off-target proteins, such as GPCRs, ion channels, and other metabolic enzymes.
-
Chemoproteomics: Employ chemoproteomic approaches to identify the full spectrum of protein interactors for IDO1-7Cl in your experimental system.
Issue 3: Anomalous Cytokine Profiles
Symptom: Treatment with IDO1-7Cl results in an unexpected cytokine secretion profile from immune cells.
Possible Cause: Off-target modulation of immune signaling pathways.
Troubleshooting Steps:
-
Multiplex Cytokine Analysis: Use a multiplex cytokine assay to get a comprehensive view of the changes in the cytokine profile.
-
Signaling Pathway Analysis: Investigate key immune signaling pathways (e.g., NF-κB, JAK/STAT, MAPK) for unexpected activation or inhibition by IDO1-7Cl.
-
Co-culture experiments: In co-culture systems of immune cells and cancer cells, dissect which cell type is responsible for the altered cytokine production.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for in vitro assays?
A1: For most cell-based assays, a starting concentration range of 100 nM to 10 µM is recommended.[16] The IC50 for IDO1 inhibition is typically in the low nanomolar range in biochemical assays, but higher concentrations are often required in cellular assays due to factors like cell permeability and protein binding. Always perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q2: How can I confirm that the observed effect is due to IDO1 inhibition and not an off-target effect?
A2: The best approach is to use multiple, structurally distinct IDO1 inhibitors. If they all produce the same effect, it is likely an on-target effect. Additionally, genetic knockdown or knockout of IDO1 should phenocopy the effect of the inhibitor.
Q3: Are there any known off-targets for tryptophan mimetics like IDO1-7Cl?
A3: Tryptophan mimetics can have off-target effects on other tryptophan-metabolizing enzymes or proteins that bind tryptophan. Potential off-targets include Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2).[5] They may also interact with the Aryl Hydrocarbon Receptor (AhR).[1]
Q4: What are the best practices for validating a new small molecule inhibitor?
A4: A thorough validation process should include:
-
Confirmation of identity and purity of the compound.
-
Determination of potency in a biochemical assay.
-
Confirmation of on-target activity in a cellular context.
-
Assessment of selectivity through broad off-target screening.
-
Use of a structurally unrelated control compound.
-
Genetic validation of the target.[17]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a simplified version of a CETSA experiment to confirm the engagement of IDO1-7Cl with IDO1 in intact cells.[11][12][13][14][15]
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with IDO1-7Cl at the desired concentration or with a vehicle control for 1 hour.
-
Heating: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble IDO1 by Western blot or ELISA.
-
Data Interpretation: A positive thermal shift (i.e., more soluble IDO1 at higher temperatures in the presence of IDO1-7Cl) indicates target engagement.
Protocol 2: Kinome Scan
A kinome scan is a service offered by several companies to screen a compound against a large panel of kinases.[7][8][9][10][18]
-
Compound Submission: Provide a sample of IDO1-7Cl at a specified concentration and purity.
-
Screening: The service provider will perform binding or activity assays against their kinase panel.
-
Data Analysis: You will receive a report detailing the interaction of IDO1-7Cl with each kinase, typically as a percent inhibition at a single concentration or as Kd or IC50 values.
Data Presentation
Table 1: Example Kinome Scan Data for IDO1-7Cl
| Kinase | Percent Inhibition at 1 µM |
| IDO1 (control) | 98% |
| Kinase A | 75% |
| Kinase B | 10% |
| Kinase C | 82% |
This table provides a clear summary of potential off-target kinase interactions.
Signaling Pathway Diagram
Caption: The IDO1 signaling pathway and the inhibitory action of IDO1-7Cl.
References
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. International Journal of Tryptophan Research. [Link]
-
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. International journal of tryptophan research : IJTR. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]
-
Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Cellular thermal shift assay. Wikipedia. [Link]
-
Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Small Molecule Screening Strategies from Lead Identification to Validation. ResearchGate. [Link]
-
A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]
-
The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
-
What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. ResearchGate. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]
-
Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor. Frontiers in Immunology. [Link]
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. PubChem. [Link]
-
(2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid. SpectraBase. [Link]
-
This compound. ChemUniverse. [Link]
-
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
3-(6-chloro-1-methyl-1H-indol-3-yl)propanoic acid. AA Blocks. [Link]
Sources
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 5. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. technologynetworks.com [technologynetworks.com]
- 8. assayquant.com [assayquant.com]
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- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. resources.biomol.com [resources.biomol.com]
- 17. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 18. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Overcoming Poor Cell Permeability of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular permeability of this compound. We provide in-depth troubleshooting guides, foundational FAQs, and detailed experimental protocols to help you diagnose issues and implement effective solutions.
Section 1: Foundational FAQs - Understanding the Permeability Challenge
This section addresses the fundamental reasons behind the compound's permeability issues and the standard methods for its assessment.
Q1: Why does this compound exhibit poor cell permeability?
A1: The chemical structure of the compound itself provides the primary explanation. The presence of a carboxylic acid functional group is the main contributor to poor membrane permeability.[1] At physiological pH (around 7.4), this group is deprotonated, carrying a negative charge. This ionized state significantly increases the molecule's polarity and hydrophilicity, which impedes its ability to passively diffuse across the lipophilic (fat-loving) cell membrane bilayer.[1][2] While the indole ring provides some lipophilicity, the charge on the carboxylate group dominates the molecule's overall physicochemical properties, preventing efficient passive transport into the cell.
Q2: What are the primary mechanisms for a small molecule to cross the cell membrane?
A2: Small molecules utilize several pathways to enter a cell:
-
Passive Diffusion: This is the most common route for drug absorption, where the molecule moves across the membrane from an area of high concentration to low concentration without energy input. This process is highly dependent on the molecule's lipophilicity, size, and charge.[3]
-
Facilitated Diffusion: The molecule is helped across the membrane by a transporter protein, but still follows a concentration gradient and does not require cellular energy.
-
Active Transport: A membrane transporter protein moves the molecule against its concentration gradient, a process that requires energy (ATP). Cells also have efflux transporters (like P-glycoprotein) that actively pump foreign compounds out, which can be a major cause of low intracellular concentration.[3][4]
-
Paracellular Transport: Molecules move through the tight junctions between cells. This route is generally limited to very small, hydrophilic molecules.
Given its charged nature, this compound is a poor candidate for passive diffusion, the main pathway for many oral drugs.
Q3: How do I experimentally confirm and quantify the cell permeability of my compound?
A3: Two standard in-vitro assays are industry cornerstones for this purpose:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion.[5][6] It's an excellent first step to quickly assess a compound's ability to cross a lipid barrier without the complexities of cellular transporters.[7]
-
Caco-2 Permeability Assay: This is the gold standard for predicting human intestinal absorption.[8][9] It uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium and express functional efflux and uptake transporters.[4][10] This assay can distinguish between passive diffusion and active transport.[6]
A direct measurement of intracellular concentration can also be performed using a Cellular Uptake Assay , where cells are incubated with the compound and then lysed to quantify the amount that has entered.[11][12]
Section 2: Troubleshooting & Strategy Guide
If you have confirmed that this compound has low permeability, the following section provides strategies to overcome this limitation.
Caption: Decision workflow for selecting a permeability enhancement strategy.
Strategy 1: The Prodrug Approach - Masking the Carboxylic Acid
Q: What is a prodrug strategy and why is it suitable for this compound? A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[13] For carboxylic acids, the most common strategy is esterification.[14] By converting the polar carboxylic acid into a more lipophilic ester, you can dramatically improve its ability to cross the cell membrane via passive diffusion.[2][15] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid drug where it needs to act.[14]
Caption: Mechanism of the ester prodrug strategy for enhanced cell entry.
Troubleshooting the Prodrug Approach:
-
Q: My ester prodrug is stable but shows no activity. What's wrong?
-
A: The prodrug may not be cleaving efficiently inside the cell. The choice of ester is critical; simple methyl or ethyl esters can be too stable.[14] Consider using esters that are more susceptible to enzymatic hydrolysis, such as pivaloyloxymethyl (POM) or other acyloxyalkyl esters.[16] You must confirm the release of the parent drug, for instance by using LC-MS analysis of cell lysates.
-
-
Q: My prodrug is chemically unstable in my formulation buffer. How can I fix this?
-
A: This indicates hydrolysis is occurring before the prodrug reaches the cells. Check the pH of your buffer; ester hydrolysis is often catalyzed by acidic or basic conditions. Aim for a neutral pH (7.0-7.4) for your experiments. You may also need to consider more sterically hindered esters that are less prone to simple chemical hydrolysis but can still be accessed by enzymes.
-
Strategy 2: Formulation-Based Solutions
If direct chemical modification is not desired, formulation strategies can improve permeability without altering the compound's structure.
Q: What are permeation enhancers and how do I choose one? A: Permeation enhancers are compounds that reversibly disrupt the integrity of the cell membrane, creating transient "pores" or increasing fluidity to allow the drug to pass through.[17][18] They are co-administered with your active compound. The choice depends on your experimental system and the desired mechanism.
| Class of Enhancer | Examples | Mechanism of Action | Considerations |
| Terpenes | L-menthol, 1,8-cineole, limonene[18][19] | Disrupts intercellular lipid packing in the membrane.[19] | Generally regarded as safe (GRAS); effective for both hydrophilic and lipophilic drugs.[19] |
| Fatty Acids | Oleic acid, Lauric acid | Fluidizes the lipid bilayer. Unsaturated fatty acids are often more effective.[18] | Can have greater effects on lipophilic drugs. |
| Surfactants | Sodium lauryl sulfate, Polysorbates | Disrupts membrane proteins and lipids. | Potential for cell toxicity; concentration must be carefully optimized. |
| Pyrrolidones | N-methyl-2-pyrrolidone (NMP)[18][19] | Interacts with membrane lipids to increase fluidity.[19] | Effective for a wide range of drugs. |
Q: What about nanoformulations? When should I consider them? A: Nanoformulations involve encapsulating your compound within a nanoparticle carrier, such as a liposome or a polymeric nanoparticle.[20] This strategy is particularly useful because it can bypass passive diffusion entirely, instead leveraging endocytosis (the cell's natural process for engulfing materials) to deliver the drug intracellularly.[21] This is an excellent choice for compounds that are difficult to modify or when permeation enhancers show toxicity. Nanonization increases the surface area of the drug, which can improve dissolution and absorption.[22][23]
Section 3: Detailed Experimental Protocols
Here we provide standardized, step-by-step protocols for the key assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies to provide a rapid assessment of passive permeability.[5][7][24]
Objective: To measure the rate of passive diffusion of a compound across a lipid-infused artificial membrane.
Materials:
-
96-well PAMPA plate system (hydrophobic PVDF filter donor plate and a matching acceptor plate).
-
Lecithin/dodecane solution (e.g., 1% lecithin in dodecane).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO).
-
Test compound and control compounds (e.g., high permeability Propranolol, low permeability Atenolol).
-
96-well UV-transparent plate for analysis.
-
Plate reader or LC-MS for quantification.
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the test compound and controls at 10 mM in DMSO.
-
Create the final dosing solution by diluting the stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be low, e.g., 1-5%).[24]
-
-
Coat the Donor Plate:
-
Carefully add 5 µL of the lecithin/dodecane solution to the filter membrane of each well in the donor plate.[7] Be careful not to puncture the membrane.
-
-
Prepare the Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[7]
-
-
Start the Assay:
-
Add 150-200 µL of the dosing solution (from step 1) to each well of the coated donor plate.[7]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Quantification:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compound in each well using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using an established formula that accounts for volumes, surface area, and incubation time.
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a bidirectional assay to assess both passive permeability and active efflux, based on established methods.[4][8][9][26]
Objective: To measure the rate of transport of a compound across a polarized monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells (from ATCC or similar).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin).
-
Transwell™ insert plates (e.g., 24-well format, 0.4 µm pore size).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).
-
Test compound, controls (e.g., Atenolol, Propranolol), and an efflux control (e.g., Talinolol).[9]
-
Transepithelial Electrical Resistance (TEER) meter.
-
Lucifer yellow dye for monolayer integrity check.
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell™ inserts at a high density.
-
Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[9]
-
-
Monolayer Integrity Check:
-
Transport Experiment (Bidirectional):
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
-
Incubation:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[9]
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp for both A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.[9]
-
Caption: Workflow for the Caco-2 bidirectional permeability assay.
Protocol 3: General Cellular Uptake Assay
This protocol provides a framework for directly measuring the amount of compound accumulated within cells.[11][12]
Objective: To quantify the intracellular concentration of the test compound after a defined incubation period.
Materials:
-
Adherent cell line of interest (e.g., HeLa, HEK293, or a cancer cell line relevant to the drug's target).
-
24-well or 96-well cell culture plates.
-
Complete culture medium.
-
Assay buffer (e.g., HBSS or PBS).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer or a solution of 0.1% Triton X-100).
-
Ice-cold PBS.
-
LC-MS/MS or other sensitive analytical equipment for quantification.
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to adhere and grow until they reach near-confluence (e.g., 80-90%).[11]
-
-
Compound Incubation:
-
Aspirate the culture medium and wash the cells once with warm assay buffer.
-
Add the test compound diluted in assay buffer to each well at the desired final concentration.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes to 2 hours).
-
-
Stopping the Uptake:
-
To stop the uptake process, rapidly aspirate the compound-containing buffer.
-
Immediately wash the cell monolayer three times with a large volume of ice-cold PBS to remove any compound adhering to the outside of the cells. This step is critical for accuracy.
-
-
Cell Lysis:
-
After the final wash, add a small volume of lysis buffer to each well and incubate (e.g., for 10 minutes on ice or a shaker) to ensure complete cell lysis.
-
-
Sample Collection and Analysis:
-
Collect the cell lysate from each well.
-
Analyze the concentration of the compound in the lysate using LC-MS/MS.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration (e.g., using a BCA assay) or cell number.
-
Normalize the amount of compound detected to the amount of protein or number of cells to allow for comparison between experiments (e.g., results expressed as pmol compound/mg protein).
-
Section 4: References
-
Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). Blue Eyes Intelligence Engineering and Sciences Publication.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.
-
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. (2022). Pharmaceutics.
-
Penetration enhancer. Wikipedia.
-
Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. (2023). Current Nanomedicine.
-
Permeation Enhancers for Transdermal Drug Delivery. Asian Journal of Pharmaceutics.
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. (2010). AAPS PharmSciTech.
-
Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
-
Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters.
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
-
Caco2 assay protocol. [No Source Found].
-
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). Pharmaceutics.
-
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2015). Angewandte Chemie International Edition.
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). International Journal of Nanomedicine.
-
PAMPA Permeability Assay. Technology Networks.
-
Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. (2020). Pharma Excipients.
-
Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti.
-
Prodrugs of Carboxylic Acids. (2010). Mini-Reviews in Medicinal Chemistry.
-
Caco-2 Permeability Assay. Enamine.
-
Caco-2 Permeability Assay. Evotec.
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
-
Caco-2 permeability assay. Creative Bioarray.
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols.
-
Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. (2021). Journal of Medicinal Chemistry.
-
Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. (2010). Journal of Analytical Atomic Spectrometry.
-
A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry. (2011). Nature Protocols.
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2017). Expert Opinion on Drug Delivery.
-
A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. (2022). Journal of Visualized Experiments.
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry.
-
Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. (2022). The Journal of Organic Chemistry.
-
Prodrug derivatives of carboxylic acid drugs. Google Patents.
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2017). Expert Opinion on Drug Delivery.
-
Cellular lipid uptake with flow cytometry readout. (2023). protocols.io.
-
2-acetamido-3-(1H-indol-3-yl)propanoic acid;ethane. PubChem.
-
Prodrug Activation Strategies. (2023). BOC Sciences.
Sources
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- 2. tandfonline.com [tandfonline.com]
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- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
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- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
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- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
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- 22. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Refinement of HPLC Methods for 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Welcome to the technical support center for the chromatographic analysis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your High-Performance Liquid Chromatography (HPLC) methods. The core objective is to achieve optimal peak resolution and symmetric peak shapes for reliable quantification.
Troubleshooting Guide: Resolving Common Chromatographic Issues
This section addresses specific problems you may encounter during the analysis of this compound, a compound that, due to its acidic nature and indole moiety, can present unique challenges.
Issue 1: Peak Tailing
Q: My peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue, especially with acidic compounds, and it can compromise the accuracy of integration and reduce resolution.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
Causality and Remediation:
-
Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with your acidic analyte, causing tailing.[3][4] At a mobile phase pH above approximately 3.5, these silanols can become deprotonated and interact with the analyte through ion-exchange mechanisms.[5]
-
Solution: Suppress the ionization of the silanol groups by lowering the mobile phase pH to ≤ 3.[2] This protonates the silanols, minimizing unwanted secondary interactions.[6] Using a modern, high-purity, end-capped Type B silica column can also significantly reduce the number of accessible silanol groups.[2]
-
-
Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is close to the pKa of your compound's carboxylic acid group, a mixed population of ionized and non-ionized species will exist, leading to peak distortion.[3][7]
-
Column Contamination and Overload: Metal contamination in the column can chelate with the analyte, and overloading the column can lead to peak distortion.[6][12]
Troubleshooting Workflow for Peak Tailing:
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Poor Resolution of Enantiomers
Q: I am trying to resolve the enantiomers of this compound, but I am getting poor or no separation. What should I consider?
A: The separation of enantiomers requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.[14] For compounds like your N-blocked amino acid derivative, several CSPs are particularly effective.[15]
Key Considerations for Chiral Separation:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical.[16] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are versatile and often successful for a wide range of chiral compounds, including those with indole groups.[16][17] Macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) and crown-ether phases are also well-suited for the separation of amino acid derivatives.[14][15][18] Zwitterionic CSPs have also shown promise for the direct resolution of amino acids and their derivatives.[19]
-
Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP.[20]
-
Normal-Phase vs. Reversed-Phase: Polysaccharide-based CSPs can often be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase modes. The choice will depend on the specific CSP and the solubility of your analyte.
-
Additives: Small amounts of acidic or basic additives can significantly impact selectivity. For your acidic analyte, adding a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to a reversed-phase mobile phase can improve peak shape and may enhance chiral recognition.
-
Experimental Protocol for Chiral Method Development:
-
Column Screening: Screen a selection of chiral columns, such as a cellulose-based, an amylose-based, and a macrocyclic glycopeptide column.
-
Mobile Phase Screening: For each column, test a set of mobile phases. A good starting point for polysaccharide columns is a simple mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). For reversed-phase compatible columns, try acetonitrile/water or methanol/water with a small amount of acid.
-
Optimization: Once partial separation is observed, optimize the mobile phase composition by systematically varying the ratio of the strong to weak solvent and the concentration of any additives. Temperature can also be a powerful tool for optimizing selectivity.
Data Summary for Initial Chiral Screening:
| CSP Type | Mobile Phase | Observation |
| Cellulose Phenylcarbamate | Hexane:Isopropanol (90:10) | Baseline separation may be achieved. |
| Amylose Phenylcarbamate | Acetonitrile:Water + 0.1% TFA | Potential for good resolution. |
| Teicoplanin-based | Methanol:Acetic Acid:Triethylamine | Can be effective for amino acid derivatives. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting mobile phase pH for analyzing this compound on a standard C18 column?
A1: To ensure good retention and peak shape for this acidic compound, you should start with a mobile phase pH that is at least 2 units below the pKa of the carboxylic acid group.[8][9] A pH in the range of 2.5 to 3.0 is generally a good starting point.[6] This can be achieved using a buffer such as phosphate or an additive like formic acid or trifluoroacetic acid.[5]
Q2: I am observing poor retention of my compound, even with a highly aqueous mobile phase. What could be the issue?
A2: While this compound has polar characteristics, very low retention on a C18 column suggests that the compound is in its ionized (more polar) state.[11] Ensure your mobile phase pH is low enough to suppress ionization.[8] If retention is still insufficient, consider a column designed for polar analytes, such as one with a polar-embedded or polar-endcapped stationary phase.[21] These columns offer enhanced retention for polar compounds and are more stable in highly aqueous mobile phases, preventing issues like phase collapse.[21][22]
Q3: My retention times are drifting from one injection to the next. What should I check?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Instability: If you are using a buffered mobile phase, ensure it is freshly prepared and that the components are fully dissolved. Over time, the pH of the buffer can change, or microbial growth can occur.
-
Temperature Fluctuations: Employ a column oven to maintain a constant temperature, as temperature variations can affect retention times.[13]
-
Pump Performance: Inconsistent flow from the pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and delivering a stable flow rate.[23]
Q4: How do I validate my final HPLC method according to ICH guidelines?
A4: Method validation is a regulatory requirement to ensure your method is suitable for its intended purpose.[24] According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:[25][26][27]
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[26]
-
Linearity: Demonstrating a direct relationship between analyte concentration and the detector response over a defined range.[26]
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.[25]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability (same lab, same analyst) and intermediate precision (different days, analysts, or equipment).[25]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[25]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[28]
-
System Suitability: A series of tests to ensure the chromatographic system is performing adequately for the analysis.[25]
Method Validation Workflow:
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved January 19, 2026, from [Link]
-
Stoll, D. R. (2020). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved January 19, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved January 19, 2026, from [Link]
-
What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved January 19, 2026, from [Link]
-
Reasons for Peak Tailing of HPLC Column. (n.d.). Hawach. Retrieved January 19, 2026, from [Link]
-
The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved January 19, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved January 19, 2026, from [Link]
-
Polite, L. (2023, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. Retrieved January 19, 2026, from [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved January 19, 2026, from [Link]
-
Steps for HPLC Method Validation. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Daicel. Retrieved January 19, 2026, from [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2017, November 1). LCGC International. Retrieved January 19, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). Yakhak Hoeji. Retrieved January 19, 2026, from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved January 19, 2026, from [Link]
-
T1. Poor peak shape. (n.d.). YMC. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5618. [Link]
-
Suryakoppa, K. S., Kameshwar, V. H., Appadurai, R., Eranna, S., & Khan, M. H. M. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science, 59(8), 735–743. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma. Retrieved January 19, 2026, from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved January 19, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved January 19, 2026, from [Link]
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved January 19, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview [Video]. (2024, July 2). YouTube. Retrieved January 19, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2002, November 1). LCGC International. Retrieved January 19, 2026, from [Link]
-
Chiral Separation by HPLC Using the Ligand-Exchange Principle. (n.d.). SpringerLink. Retrieved January 19, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Atanasova, M., Zapadnyuk, B., & Kondeva-Burdina, M. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345–351. [Link]
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020). Chemical Review and Letters, 3(2), 79-84. [Link]
-
Tekewe, A., Singh, S., & Banerjee, U. C. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Talanta, 75(1), 164–170. [Link]
-
Duraisamy, U., & Muthukumar, P. D. (2023). Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets. Biomedical and Pharmacology Journal, 16(4). [Link]
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Technical Support Center: Minimizing Cytotoxicity of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid in Primary Cells
Welcome to the technical support resource for researchers utilizing 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. This guide is designed to provide in-depth troubleshooting strategies and best practices to mitigate unintended cytotoxic effects in sensitive primary cell culture systems. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific reasoning behind them, creating a self-validating experimental framework.
Indole-based compounds are a prominent class of heterocyclic molecules investigated for a wide range of therapeutic applications, including oncology.[1][2] Their mechanisms of action can be diverse, often involving the induction of apoptosis, cell cycle arrest, or inhibition of key cellular machinery like tubulin polymerization.[1][3][4] However, this potent bioactivity can also lead to significant cytotoxicity, a challenge that is particularly acute when working with primary cells, which lack the robustness of immortalized cell lines.[5]
This guide will help you navigate these challenges, ensuring your experimental outcomes are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound with primary cells.
Q1: Why are my primary cells so sensitive to this compound compared to cancer cell lines? A1: Primary cells are generally more sensitive to chemical insults than immortalized cell lines.[5] They exist in a state that more closely mimics in vivo physiology, with intact cell signaling pathways and a limited lifespan.[5][6] Unlike many cancer cell lines, they have not adapted to survive under constant proliferative and environmental stress. Therefore, off-target effects that might be tolerated in a robust cancer cell line can trigger cell death pathways in primary cells.
Q2: I'm seeing massive cell death even at low concentrations. What's the first thing I should check? A2: Before investigating the compound's specific activity, rule out experimental artifacts.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific primary cell type. Always run a vehicle control (cells treated with the highest concentration of solvent used in the experiment).
-
Cell Handling: Primary cells are extremely fragile.[7] Improper thawing (too slow), harsh centrifugation, or temperature shock can compromise viability and sensitize them to the compound.[6][7] Review your cell handling protocols against best practices.
-
Reagent Quality: Confirm the purity and stability of your compound. Degradation products could have higher toxicity.
Q3: How can I determine if the cell death is due to apoptosis or necrosis? A3: Distinguishing between these two cell death pathways is critical for mechanistic understanding. Apoptosis is a programmed, controlled process often mediated by caspases, while necrosis is an uncontrolled form of cell death resulting from acute injury.[8]
-
Apoptosis: Look for activation of executioner caspases (e.g., Caspase-3, -7).[9][10]
-
Necrosis: Look for loss of plasma membrane integrity, for example, by using a propidium iodide (PI) uptake assay or measuring lactate dehydrogenase (LDH) release.
-
A detailed workflow for this is provided in the Troubleshooting section.
Q4: My cytotoxicity assay (MTT/XTT) results are variable. Why? A4: Assays like MTT, XTT, or WST-1 measure metabolic activity as a proxy for cell viability.[11] If your compound affects mitochondrial function—a common mechanism for indole derivatives—it can reduce the MTT signal without causing immediate cell death, leading to a misinterpretation of cytotoxicity.[11] It is crucial to use an orthogonal assay that measures a different parameter, such as membrane integrity, to confirm cell death.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides structured, Q&A-based guides to resolve specific experimental problems.
Guide 1: Problem - Unexpectedly High Cytotoxicity at All Tested Concentrations
Q: My dose-response experiment resulted in over 80% cell death even at the lowest concentration. How do I find a viable working range?
A: Causality & Rationale This issue often stems from either a miscalculation of the appropriate concentration range or an underlying issue with the experimental setup. Primary cells require careful handling and optimized conditions to ensure their health before introducing an experimental compound.[7][12][13] The goal is to first establish a baseline of high viability in your control groups and then systematically determine the compound's toxic threshold.
Workflow: Establishing a Therapeutic Window
Caption: Workflow for troubleshooting high initial cytotoxicity.
Experimental Protocol: Dose-Response Cytotoxicity Assay (Membrane Integrity)
This protocol uses a fluorescent dye that enters cells only when the membrane is compromised (a hallmark of late apoptosis/necrosis), avoiding the artifacts of metabolic assays.
-
Cell Plating: Seed primary cells in a 96-well plate at their recommended density. Allow them to adhere and recover for 24 hours. Proper adherence is key; use coated plates if required.[7][12]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in appropriate cell culture medium. A broad range (e.g., 1 nM to 100 µM) is recommended for the initial screen.
-
Controls:
-
Vehicle Control: Medium with the highest concentration of solvent (e.g., 0.1% DMSO).
-
Untreated Control: Medium only.
-
Maximum Lysis Control: Medium with a lysis agent (e.g., Triton X-100) to establish the 100% cell death signal.
-
-
Treatment: Carefully remove the old medium and add the prepared compound dilutions and controls to the respective wells.
-
Incubation: Incubate for a relevant time period (e.g., 24, 48, or 72 hours). This may need to be optimized.[14]
-
Assay:
-
Add a membrane-impermeable DNA dye (e.g., Propidium Iodide or a proprietary cytotoxicity dye) according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 15-30 minutes).
-
Measure fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Analysis:
-
Normalize the data: (% Cytotoxicity) = 100 * (Sample - Untreated Control) / (Max Lysis - Untreated Control).
-
Plot % Cytotoxicity vs. log[Concentration] and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Guide 2: Problem - Mechanism of Cell Death is Unclear
Q: My compound is cytotoxic, but is it inducing a programmed (apoptotic) or unprogrammed (necrotic) cell death?
A: Causality & Rationale Indole-based anticancer agents often work by inducing apoptosis.[1][15] Confirming this mechanism is a key step in validating the compound's intended mode of action. We can dissect this by measuring key events in the apoptotic cascade: the activation of caspase enzymes and the preceding loss of mitochondrial membrane potential (ΔΨm).[16] These are then compared against a measure of membrane rupture (necrosis).
Diagnostic Workflow: Differentiating Apoptosis from Necrosis
Caption: Decision pathway for identifying the mechanism of cell death.
Key Experimental Protocols
Table 1: Comparison of Key Cytotoxicity Mechanism Assays
| Assay Type | Principle | Measures | Pros | Cons |
| Caspase-3/7 Activity [9][10][17] | A specific peptide substrate (DEVD) linked to a fluorophore is cleaved by active caspases, releasing a fluorescent signal. | Executioner caspase activity, a hallmark of apoptosis. | Highly specific for apoptosis; easy-to-use kits available. | Detects a mid-to-late stage event in apoptosis. |
| JC-1 Mitochondrial Potential [16][18] | A fluorescent dye that forms red aggregates in healthy mitochondria (high ΔΨm) and exists as green monomers in the cytoplasm upon ΔΨm collapse. | Loss of mitochondrial membrane potential, an early event in apoptosis. | Detects an early, reversible stage of apoptosis. | Can be sensitive to mitochondrial uncouplers unrelated to apoptosis. |
| Reactive Oxygen Species (ROS) [19][20][21] | Probes like H2DCFDA become fluorescent upon oxidation by ROS. | General oxidative stress. | Indicates a potential upstream trigger for cell death. | Not specific to a single ROS type; can have artifacts.[22] |
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This protocol is based on commercially available kits that provide a fluorescent readout of executioner caspase activity.[9][10]
-
Cell Treatment: Plate and treat cells with the compound at 1x and 5x the determined IC50 for 12-24 hours in a 96-well plate. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent containing the DEVD substrate according to the manufacturer's instructions.
-
Assay: Add the reagent directly to the wells. Mix gently by orbital shaking.
-
Incubation: Incubate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a plate reader with filters appropriate for the specific fluorophore (e.g., Ex/Em ~499/521 nm for green fluorescence).
-
Interpretation: A significant increase in fluorescence compared to the vehicle control indicates activation of caspase-3 and/or -7, confirming apoptosis.[17]
Protocol 2: JC-1 Mitochondrial Membrane Potential Assay
This assay distinguishes healthy cells from apoptotic cells based on the potential-dependent behavior of the JC-1 dye.[16]
-
Cell Treatment: Treat cells in culture plates with the compound for a shorter duration (e.g., 4-12 hours) to capture early apoptotic events. Include a positive control known to depolarize mitochondria (e.g., CCCP) and a vehicle control.[23]
-
Staining: Prepare the JC-1 staining solution in warm medium (e.g., 2 µM final concentration) and add it to the cells.[23]
-
Wash: Gently wash the cells with assay buffer or PBS to remove excess dye.
-
Analysis: Analyze immediately via fluorescence microscopy or flow cytometry.
-
Healthy Cells: High red fluorescence (J-aggregates, Ex/Em ~585/590 nm).
-
Apoptotic Cells: High green fluorescence (J-monomers, Ex/Em ~514/529 nm).
-
-
Interpretation: A shift from red to green fluorescence in the treated population indicates a collapse of the mitochondrial membrane potential, an early hallmark of apoptosis.
Guide 3: Problem - Oxidative Stress is a Suspected Cause of Cytotoxicity
Q: I hypothesize that the chloro-indole moiety is inducing reactive oxygen species (ROS), leading to cell death. How can I test this?
A: Causality & Rationale Many cytotoxic compounds, particularly those with aromatic rings, can interfere with cellular redox balance, leading to the accumulation of ROS.[21] Excessive ROS can damage DNA, proteins, and lipids, triggering apoptosis or necrosis.[20] Measuring ROS production directly can confirm this as an upstream mechanism of toxicity.
Experimental Protocol: Cellular ROS Detection using H2DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Probe Loading:
-
Prepare a 5-10 µM working solution of H2DCFDA in serum-free medium.
-
Remove the culture medium from the cells, wash once with warm PBS.
-
Add the H2DCFDA solution and incubate at 37°C for 30-60 minutes.
-
-
Compound Treatment:
-
Remove the probe solution and wash the cells gently with PBS.
-
Add the test compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Measurement: Immediately begin measuring fluorescence kinetically over 1-4 hours using a plate reader (Ex/Em ~495/525 nm). Alternatively, take a single endpoint reading.
-
Validation (Optional but Recommended): To confirm that ROS is the cause of cytotoxicity, perform a rescue experiment. Pre-incubate the cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound and repeat the cytotoxicity assay. A reduction in cell death in the presence of NAC supports a ROS-mediated mechanism.
-
Interpretation: A dose-dependent increase in fluorescence indicates that the compound is inducing intracellular ROS.
References
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from Labtoo website. [Link]
-
PromoCell. (2017, August 31). Cell Culture Troubleshooting: Primary Cells and How to Treat Them Nicely. Retrieved from PromoCell website. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from Creative Bioarray website. [Link]
-
Vargas-Mayorga, M., et al. (2020). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PubMed Central. [Link]
-
JoVE. (2023, March 24). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from JoVE website. [Link]
-
MolecularCloud. (2023, November 6). Primary Cell Culture Problems and Solutions. Retrieved from MolecularCloud website. [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from Creative Bioarray website. [Link]
-
Sharma, A., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]
-
DigitalOcean. (n.d.). Troubleshooting: Cell Culture. Retrieved from DigitalOcean Spaces. [Link]
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BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection. Retrieved from BMG LABTECH website. [Link]
-
ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from ResearchGate. [Link]
-
G-Biosciences. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from G-Biosciences website. [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from Elabscience website. [Link]
-
Al-Ostoot, F. H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central. [Link]
-
Weiskirchen, S., et al. (2023). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]
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Kaushik, N., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. [Link]
-
Sharma, A., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PubMed Central. [Link]
-
Wang, S., et al. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed Central. [Link]
-
MDPI. (n.d.). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Retrieved from MDPI website. [Link]
-
Kosheeka. (2019, October 22). Primary cells- A valuable in vitro model for drug toxicity studies. Retrieved from Kosheeka website. [Link]
-
PubMed Central. (n.d.). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Retrieved from PubMed Central. [Link]
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ResearchGate. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Retrieved from ResearchGate. [Link]
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Wilmes, A., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. [Link]
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Technical Support Center: Targeted Delivery of Hydrophobic Indole Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the targeted delivery of hydrophobic indole compounds. The unique chemical properties of the indole scaffold make it a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3] However, the very hydrophobicity that contributes to the bioactivity of many indole derivatives also presents significant challenges in formulation and targeted delivery, often leading to poor solubility, low bioavailability, and off-target toxicity.[4][5]
This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address common experimental hurdles. We will explore the causality behind protocol choices, provide field-proven insights, and ground our recommendations in authoritative scientific literature.
Part 1: FAQs - Formulation & Solubility Enhancement
This section addresses the primary obstacle for any hydrophobic compound: getting it into a stable, deliverable form.
Question 1: My indole compound has extremely low aqueous solubility (<1 µg/mL). How do I select the best initial delivery strategy?
Answer: Selecting the right delivery vehicle is the most critical first step and depends on your compound's specific properties and the therapeutic goal. Simply aiming to increase solubility is not enough; the strategy must be compatible with targeted delivery and controlled release. The three most common and well-validated starting points are liposomes, polymer-based carriers, and cyclodextrins.
-
Liposomes: These are phospholipid vesicles that can encapsulate hydrophobic drugs like indole derivatives within their lipid bilayer.[6] They are highly biocompatible and can be surface-modified for targeting. However, challenges include premature drug leakage and potential instability in circulation.[7][8] The inclusion of cholesterol is a standard method to increase membrane stability and reduce leakage.[7]
-
Polymer-based Nanoparticles & Conjugates: Covalently conjugating your indole compound to a water-soluble polymer, creating a Polymer-Drug Conjugate (PDC), can dramatically improve solubility and circulation half-life.[9][10] Alternatively, encapsulating the compound within a polymeric nanoparticle (e.g., made from PLGA) protects it from degradation and allows for controlled release.[11] These systems can passively accumulate in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[10]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They form inclusion complexes with appropriately sized hydrophobic molecules, like the indole nucleus, effectively "masking" the hydrophobicity and increasing aqueous solubility.[13][14] This is often a simpler formulation approach, but drug loading can be limited, and the complex can dissociate upon dilution in the bloodstream.[15]
A comparative summary is provided below to guide your initial selection.
Table 1: Comparison of Primary Delivery Systems for Hydrophobic Indoles
| Feature | Liposomes | Polymer-Based Carriers (NPs/PDCs) | Cyclodextrins |
|---|---|---|---|
| Mechanism | Encapsulation in lipid bilayer[6] | Encapsulation in polymer matrix or covalent conjugation[9][16] | Formation of host-guest inclusion complex[13][15] |
| Solubility Enhancement | High | Very High | Moderate to High |
| Typical Drug Loading | Low to Moderate | Moderate to High (especially PDCs) | Low |
| Targeting Potential | High (surface modification)[8] | High (surface modification or polymer targeting)[17] | Low (primarily a solubility enhancer) |
| Key Advantage | High biocompatibility, clinically validated | High stability, tunable release, long circulation[18] | Simplicity of formulation, high safety profile[14] |
| Common Challenge | Drug leakage, stability in circulation[7] | Potential immunogenicity, complex synthesis | Dissociation upon dilution, limited drug loading[15] |
Question 2: I've formulated my indole compound in liposomes, but I'm seeing significant drug precipitation or aggregation over time. What's causing this instability?
Answer: This is a classic problem indicating either poor encapsulation efficiency or liposome instability. Hydrophobic drugs can be expelled from the lipid bilayer if the formulation is not optimized.[7]
Potential Causes & Troubleshooting Steps:
-
Incorrect Lipid Composition: The choice of lipids is crucial. Highly hydrophobic drugs are better retained in membranes with a higher phase transition temperature (more rigid). Ensure you are using lipids like DSPC instead of those that are fluid at 37°C, and always include cholesterol (typically 30-40 mol%) to stabilize the bilayer and reduce permeability.[7]
-
Low Drug-to-Lipid Ratio: Overloading the liposomes can lead to drug crystallizing on the surface rather than intercalating into the bilayer.[19] Try reducing the initial drug concentration during formulation. Perform a drug loading study to find the optimal ratio where encapsulation is maximal without sacrificing stability.
-
Inefficient Removal of Unencapsulated Drug: Free drug in the external aqueous phase will precipitate. Ensure your purification method (e.g., size exclusion chromatography or dialysis) is robust enough to separate the liposomes from the unencapsulated compound.
-
pH and Buffer Mismatches: Although less critical for hydrophobic drugs residing in the bilayer compared to hydrophilic drugs in the core, the pH of your buffer can influence lipid headgroup charges and overall vesicle stability. Ensure your buffer is maintained at a stable physiological pH (e.g., 7.4).
Part 2: FAQs - Drug Loading, Release & Cellular Interactions
This section focuses on the challenges of getting a sufficient amount of the compound into the carrier and ensuring it reaches the intracellular target.
Question 3: My encapsulation efficiency is very low (< 20%). How can I improve the loading of my hydrophobic indole into nanoparticles?
Answer: Low encapsulation efficiency (EE) for hydrophobic drugs is common and often relates to the formulation method and the physicochemical properties of the drug and polymer.
Troubleshooting & Optimization Strategies:
-
Optimize the Formulation Method: The choice of method is critical.
-
Solvent Emulsion-Evaporation: This is a common method for encapsulating hydrophobic drugs in polymers like PLGA.[11] The drug and polymer are dissolved in a water-immiscible organic solvent (e.g., dichloromethane), which is then emulsified in an aqueous phase. The key is the rate of solvent evaporation. Slow evaporation allows more time for the drug to be expelled from the hardening polymer matrix. Try rapid evaporation under vacuum to "trap" the drug inside.[20]
-
Nanoprecipitation: In this method, a solution of the drug and polymer in a water-miscible solvent (e.g., acetone) is rapidly added to an aqueous non-solvent phase, causing the nanoparticles to form instantly.[20] This rapid formation can improve EE for some hydrophobic drugs.
-
-
Increase Drug-Polymer Affinity: The interaction between your indole compound and the polymer core is key. If your compound is highly crystalline, it may prefer to self-aggregate rather than disperse in the polymer. Consider using more hydrophobic polymers or copolymers (e.g., PCL blended with PLGA) to better match the hydrophobicity of your drug.[10]
-
Adjust the Drug-to-Polymer Ratio: Counterintuitively, simply adding more drug can sometimes decrease the percentage of EE, as the system becomes saturated.[19] Systematically test different ratios (e.g., 1:20, 1:10, 1:5 drug:polymer by weight) to find the optimal loading capacity.
Question 4: My targeted nanoparticles show good binding to the cell surface, but I'm not seeing the desired downstream biological effect. How can I troubleshoot cellular uptake and endosomal escape?
Answer: This is a multi-faceted problem that points to a failure in intracellular delivery, even if surface targeting is successful. The nanocarrier must be internalized, and the drug must be released from the carrier into the correct subcellular compartment (usually the cytoplasm).[21][22]
Workflow for Investigating Intracellular Trafficking:
Caption: Workflow for diagnosing issues in intracellular delivery.
Detailed Steps:
-
Confirm Internalization: Don't assume binding equals uptake.
-
Method: Label your nanocarrier with a fluorescent dye (ensure the dye itself doesn't alter uptake). Use confocal microscopy to visualize internalization and flow cytometry to quantify it.
-
Insight: An energy-dependent process is required for most nanoparticle uptake; performing the uptake assay at 4°C should show a significant reduction compared to 37°C.[23] If uptake is low, your targeting ligand may not be triggering internalization, or the nanoparticle's physical properties (size, charge) may be unfavorable.[21]
-
-
Identify the Uptake Pathway: Nanoparticles can enter cells via several endocytic pathways, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis, and macropinocytosis.[24][25]
-
Method: Use pharmacological inhibitors for each pathway (e.g., chlorpromazine for CME, genistein for caveolae) to see which one reduces your nanoparticle uptake.[23]
-
Insight: The pathway matters. The CME pathway typically leads to trafficking to late endosomes and then lysosomes, which are degradative environments.[25] If your drug is sensitive to low pH or enzymes, this could be where it's being inactivated.
-
-
Assess Endosomal Escape: This is a major barrier. Many nanocarriers get trapped in endosomes and are eventually degraded in lysosomes.
-
Method: Use confocal microscopy and co-localize your fluorescently-labeled nanoparticle with a dye that stains lysosomes (e.g., LysoTracker). High co-localization (yellow signal in a merged image) indicates lysosomal trapping.
-
Insight: To overcome this, you may need to engineer your delivery system to be "smart." Incorporate pH-sensitive lipids or polymers that change conformation in the acidic environment of the endosome (pH ~5.5-6.0), disrupting the membrane and releasing the payload into the cytoplasm.[8]
-
Part 3: Experimental Protocols & Data
This section provides standardized methodologies for common procedures discussed in this guide.
Protocol 1: Formulation of Liposomes via Thin-Film Hydration
This protocol describes a standard, widely used method for preparing multilamellar vesicles (MLVs), which can then be down-sized.
-
Lipid Preparation: In a round-bottom flask, dissolve your chosen lipids (e.g., DSPC:Cholesterol at a 6:4 molar ratio) and your hydrophobic indole compound in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture).
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid's phase transition temperature to evaporate the solvent, leaving a thin, uniform lipid film on the flask wall.
-
Hydration: Add your aqueous buffer (e.g., PBS, pH 7.4) to the flask. Agitate the flask (vortexing or shaking) at a temperature above the lipid Tc to hydrate the film. This will cause the lipids to self-assemble and peel off the wall, forming MLVs that encapsulate the indole compound within their bilayers.
-
Sizing (Optional but Recommended): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or, preferably, extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by running the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) or by dialysis against the hydration buffer.
-
Characterization: Analyze the final formulation for particle size and distribution (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency (by lysing the liposomes with a detergent and quantifying the drug content via HPLC).
Table 2: Quick Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Drug Loading / Encapsulation Efficiency | 1. Poor drug-carrier affinity.[19]2. Drug crystallization during formulation.3. Suboptimal formulation method.[20] | 1. Change carrier material to better match drug hydrophobicity.2. Increase the speed of solvent removal/precipitation.3. Test alternative methods (e.g., nanoprecipitation vs. emulsion). |
| Poor In Vitro/In Vivo Stability (Aggregation) | 1. Unfavorable surface charge (low zeta potential).2. Insufficient PEGylation leading to opsonization.[26]3. Leakage of encapsulated drug.[7] | 1. Modify surface with charged lipids or polymers.2. Optimize PEG density and length on the carrier surface.3. For liposomes, add cholesterol; for NPs, use a more rigid polymer. |
| Low Cellular Uptake | 1. Lack of an internalization signal.2. Unfavorable particle size or charge.[21]3. Targeting ligand is sterically hindered by PEG. | 1. Use a targeting ligand known to trigger receptor-mediated endocytosis.2. Aim for particle sizes between 50-150 nm with a slightly negative or neutral charge.3. Use a longer PEG spacer between the ligand and the NP surface. |
| No Biological Effect Despite Cellular Uptake | 1. Entrapment and degradation in lysosomes.[25]2. Inefficient release of the drug from the carrier.3. Drug was degraded during the formulation process. | 1. Engineer the carrier for endosomal escape (e.g., using pH-sensitive components).2. Incorporate a cleavable linker (pH-, redox-, or enzyme-sensitive).3. Verify drug integrity post-formulation using HPLC-MS. |
Cellular Uptake Pathways Diagram
This diagram illustrates the primary mechanisms by which nanocarriers are internalized by cells. The fate of the nanoparticle is highly dependent on the entry route.
Caption: Major endocytic pathways for nanoparticle cellular uptake.
References
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- (2025). Achieving High Drug Loading and Sustained Release of Hydrophobic Drugs in Hydrogels through In Situ Crystallization.
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Addressing batch-to-batch variability of synthesized 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
A Guide for Researchers and Drug Development Professionals
Introduction
2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural complexity, stemming from the substituted indole core, presents unique challenges in achieving consistent, high-purity batches. Batch-to-batch variability is a significant concern in pharmaceutical development, potentially impacting downstream processes, final product quality, and therapeutic efficacy.[1][2] This guide provides a comprehensive resource for researchers and scientists to troubleshoot and control the synthesis of this compound, ensuring reproducibility and reliability in their experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and handling of this compound.
Synthesis & Purity
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields can often be traced back to a few critical factors:
-
Quality of Starting Materials: The purity of the precursor, 7-chloroindole, is paramount. Impurities in this starting material can interfere with the reaction.[3][4]
-
Reaction Conditions: The Fischer indole synthesis, a common route to the indole core, is highly sensitive to temperature, solvent, and the choice of acid catalyst.[3][5][6] Deviations from optimal conditions can significantly reduce yield.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion.
-
Product Degradation: Indole derivatives can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat or light.
Q2: I'm observing unexpected impurities in my final product by HPLC. What could they be?
A2: The impurity profile can provide clues to side reactions. Common impurities may include:
-
Unreacted Starting Materials: Residual 7-chloroindole or other reagents.
-
Isomeric Byproducts: The Fischer indole synthesis can sometimes produce regioisomers, depending on the specific substrates and conditions used.[5]
-
Oxidation Products: The indole ring is susceptible to oxidation, which can occur during the reaction or subsequent workup and storage.
-
Products of Side Reactions: Depending on the specific synthetic route, various side reactions can occur. For example, in the Fischer indole synthesis, aldol condensation products or Friedel-Crafts type byproducts can form.[6]
Q3: The color of my isolated product varies from batch to batch (e.g., off-white to pink or brown). Is this a cause for concern?
A3: Yes, color variation often indicates the presence of trace impurities, which could be due to oxidation of the indole ring. While these may be present in small amounts, their presence suggests inconsistencies in the reaction or purification process. It is crucial to characterize these impurities to ensure they do not impact downstream applications.
Analytical & Characterization
Q4: What are the recommended analytical techniques for quality control of this compound?
A4: A combination of techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reverse-phase method with UV detection is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups.
Q5: How can I improve the resolution of my HPLC chromatogram to better separate impurities?
A5: To improve HPLC separation:
-
Optimize the Mobile Phase: Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water) and the pH of the aqueous component.
-
Gradient Elution: Employ a gradient elution method to improve the separation of compounds with different polarities.
-
Column Selection: Choose a column with a different stationary phase (e.g., C18, C8, Phenyl-Hexyl) or a smaller particle size for higher efficiency.
-
Temperature Control: Maintain a constant column temperature to ensure reproducible retention times.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to resolving more complex issues related to batch-to-batch variability.
Guide 1: Diagnosing and Addressing Inconsistent Yield and Purity
Batch-to-batch variations in yield and purity are common challenges.[1][7] A systematic approach is necessary to identify the root cause.[1]
Initial Assessment (The "First 60 Minutes")
When a batch deviates from the expected quality, immediate actions are crucial to prevent further issues.[7]
-
Isolate the Batch: Quarantine the affected batch to prevent its use in downstream processes.[7]
-
Review Documentation: Scrutinize the batch records, paying close attention to any recorded deviations in raw material lot numbers, equipment used, or process parameters (e.g., temperature profiles, reaction times).[7]
-
Notify Stakeholders: Inform quality assurance and process development teams to initiate a coordinated investigation.[7]
Root Cause Analysis Workflow
The following diagram illustrates a systematic workflow for troubleshooting inconsistent yield and purity.
Sources
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Validation & Comparative
A Comparative Efficacy Analysis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid and Other Indole Derivatives
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the potential efficacy of the novel compound, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, against well-established indole derivatives: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, the neurohormone Melatonin, and the primary plant auxin, Indole-3-acetic acid. This comparison is based on the structural features of the target molecule and the known pharmacological profiles of the selected benchmarks.
Introduction to the Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects.[1][[“]] The versatility of the indole ring allows for a wide range of structural modifications, leading to compounds with distinct biological targets and mechanisms of action.
Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][4][5] By inhibiting these enzymes, Indomethacin blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][4][5] It is widely used in the treatment of various inflammatory conditions.[2][5]
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily known for its role in regulating the sleep-wake cycle through its interaction with melatonin receptors MT1 and MT2.[6][7] Beyond its chronobiotic effects, Melatonin is also a potent antioxidant and has demonstrated anti-inflammatory and immunomodulatory properties.[[“]][7][8]
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class, playing a crucial role in plant growth and development.[9][10] In mammalian systems, IAA has been shown to possess antioxidant and anti-inflammatory properties, and it can be metabolized by gut microbiota into compounds that modulate intestinal homeostasis.[11][12]
Comparative Efficacy and Mechanism of Action
The potential efficacy of this compound can be hypothesized by comparing its structure to that of the known indole derivatives.
| Compound | Primary Mechanism of Action | Key Biological Activities | Reported IC50 Values |
| This compound | Hypothesized: Potential COX inhibition or other anti-inflammatory/cytotoxic pathways. | Hypothesized: Anti-inflammatory, Anticancer. | Data not available. |
| Indomethacin | Non-selective COX-1 and COX-2 inhibitor.[1][2][4] | Anti-inflammatory, Analgesic, Antipyretic.[2][5] | COX-1: 18 nM, COX-2: 26 nM.[13] |
| Melatonin | MT1 and MT2 receptor agonist; Antioxidant.[6][7] | Chronobiotic, Neuroprotective, Anti-inflammatory, Antioxidant.[[“]][8] | Varies depending on the assay and cell line. |
| Indole-3-acetic acid | Plant growth regulator; Antioxidant.[9][11] | Plant growth promotion; Anti-inflammatory and Antioxidant in mammalian systems.[10][12] | Varies depending on the assay and cell line. |
Signaling Pathways and Experimental Workflows
To empirically determine the efficacy of this compound, a series of in vitro and in vivo experiments would be necessary. The following diagrams illustrate a potential signaling pathway that could be targeted and a general experimental workflow for comparison.
Caption: Hypothesized mechanism of action via COX inhibition.
Caption: Experimental workflow for comparative efficacy testing.
Experimental Protocols
The following protocols describe standard assays for comparing the anti-inflammatory and cytotoxic efficacy of the test compound against the selected benchmarks.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 or Human COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds and Indomethacin (positive control) dissolved in DMSO
-
96-well plate
-
Plate reader
Procedure:
-
Prepare solutions of COX-1 or COX-2 enzyme in the assay buffer containing heme.
-
Add the enzyme solution to the wells of a 96-well plate.
-
Add various concentrations of the test compound, Indomethacin, or vehicle (DMSO) to the wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable detection method, such as a colorimetric or fluorometric assay kit, or by LC-MS/MS.[14][15][16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the effect of a compound on the viability of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]
In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds and Indomethacin suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Administer the test compounds or Indomethacin orally or intraperitoneally to the animals.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.[18][19][20]
Conclusion
Based on its structural characteristics, this compound presents as a promising candidate for investigation as a novel anti-inflammatory or anticancer agent. The chloro-substitution may enhance its potency, and the N-acetylated propanoic acid side chain could influence its pharmacokinetic properties and target interactions. To ascertain its therapeutic potential, a systematic evaluation using the described in vitro and in vivo models is essential. A direct comparison with established indole derivatives like Indomethacin, and potentially Melatonin and Indole-3-acetic acid for broader biological profiling, will provide a clear understanding of its efficacy and mechanism of action.
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A Head-to-Head Comparison for Drug Discovery Professionals: 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid versus N-acetyltryptophan
In the landscape of contemporary drug discovery, the nuanced evaluation of structurally related molecules is paramount to identifying lead candidates with optimized pharmacological profiles. This guide provides a comprehensive, head-to-head comparison of two tryptophan derivatives: the well-characterized N-acetyltryptophan and its halogenated counterpart, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. While N-acetyltryptophan has established neuroprotective, anti-inflammatory, and antioxidant properties, the biological profile of its 7-chloro analog remains largely unexplored. This document will not only summarize the known attributes of N-acetyltryptophan but will also propose a rigorous experimental framework to elucidate the functional consequences of chlorination on the indole ring, thereby guiding future research and development efforts.
Physicochemical Properties: A Foundation for Biological Activity
The introduction of a chlorine atom to the 7-position of the indole ring in N-acetyltryptophan is anticipated to modulate its physicochemical properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic behavior.
| Property | N-acetyltryptophan | This compound | Rationale for Predicted Differences |
| Molecular Formula | C₁₃H₁₄N₂O₃ | C₁₃H₁₃ClN₂O₃ | Addition of a chlorine atom. |
| Molecular Weight | 246.26 g/mol | 280.71 g/mol | Increased mass due to the chlorine atom. |
| Melting Point | ~188 °C | To be determined | Halogenation can alter crystal lattice energy. |
| Solubility | Slightly soluble in water, soluble in ethanol. | To be determined (predicted to be less soluble in aqueous media) | The chloro group increases lipophilicity. |
| LogP | ~1.1 | To be determined (predicted to be higher) | Halogens are lipophilic, increasing the partition coefficient. |
Comparative Biological Activity: Knowns and Hypotheses
N-acetyltryptophan exerts its biological effects through multiple mechanisms, primarily as a neurokinin-1 receptor (NK-1R) antagonist and an inhibitor of cytochrome c release from mitochondria.[1][2] Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. Therefore, it is hypothesized that this compound may exhibit modulated activity at these targets.
Neuroprotective Effects
N-acetyl-L-tryptophan has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS) and Alzheimer's disease by rescuing neuronal cells from death and reducing neuroinflammation.[1][3][4] A key proposed experiment is to compare the neuroprotective capacity of both compounds in a well-established in vitro model of oxidative stress-induced neuronal cell death.
This protocol outlines a method to assess and compare the neuroprotective effects of N-acetyltryptophan and its 7-chloro derivative against hydrogen peroxide (H₂O₂)-induced toxicity in the human neuroblastoma cell line SH-SY5Y.
Workflow Diagram:
Caption: Workflow for the comparative neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare stock solutions of N-acetyltryptophan and this compound in a suitable solvent (e.g., DMSO). Dilute the compounds in cell culture medium to final concentrations ranging from 0.1 µM to 100 µM. Replace the existing medium with the compound-containing medium and incubate for 2 hours.
-
Induction of Oxidative Stress: Following pre-treatment, add H₂O₂ to each well to a final concentration of 200 µM to induce oxidative stress. Include untreated and H₂O₂-only control wells.
-
MTT Assay: After 24 hours of H₂O₂ exposure, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.
Anti-inflammatory Activity
N-acetyltryptophan has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][5][6] The following protocol is designed to compare the anti-inflammatory potential of the two compounds in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram:
Caption: Workflow for the comparative anti-inflammatory assay.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells into 24-well plates at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations (1-100 µM) of N-acetyltryptophan or its 7-chloro analog for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Antioxidant Capacity
The antioxidant properties of N-acetyltryptophan contribute to its protective effects.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free radical scavenging activity of compounds.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Solution Preparation: Prepare methanolic solutions of N-acetyltryptophan and this compound at various concentrations. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.
Comparative Mechanism of Action
Understanding the molecular targets is crucial for rational drug design. The following experiments are proposed to compare the effects of both compounds on key mechanistic pathways.
Neurokinin-1 Receptor (NK-1R) Binding
As an antagonist of NK-1R, N-acetyltryptophan's affinity for this receptor is a critical aspect of its activity.[2] A competitive binding assay will determine if the 7-chloro analog has a different affinity for NK-1R.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human NK-1R (e.g., U-373 MG cells).
-
Assay Buffer: Use a binding buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA, and a protease inhibitor cocktail.
-
Competitive Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK-1R ligand (e.g., [³H]-Substance P) and varying concentrations of the unlabeled competitor (N-acetyltryptophan or its 7-chloro derivative).
-
Incubation and Filtration: Incubate at room temperature for 60 minutes. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Scintillation Counting: Wash the filters with ice-cold buffer, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
Inhibition of Mitochondrial Cytochrome c Release
N-acetyltryptophan's ability to inhibit the release of cytochrome c from mitochondria is a key component of its anti-apoptotic and neuroprotective effects.[1][2] This can be assessed by isolating mitochondria and inducing the mitochondrial permeability transition.
Step-by-Step Methodology:
-
Mitochondria Isolation: Isolate mitochondria from a suitable cell line (e.g., HeLa) or animal tissue (e.g., rat liver) by differential centrifugation.
-
Induction of Permeability Transition: Incubate the isolated mitochondria in a buffer containing a calcium salt (e.g., CaCl₂) to induce the opening of the mitochondrial permeability transition pore.
-
Compound Treatment: Co-incubate the mitochondria with different concentrations of N-acetyltryptophan or its 7-chloro analog.
-
Separation of Mitochondria and Supernatant: After incubation, centrifuge the samples to pellet the mitochondria.
-
Western Blotting: Analyze the supernatant for the presence of cytochrome c by Western blotting using a specific anti-cytochrome c antibody. The mitochondrial pellet can be used as a loading control.
Summary and Future Directions
This guide provides a comprehensive overview of the known biological activities of N-acetyltryptophan and a proposed experimental framework for the head-to-head comparison with its novel 7-chloro derivative. The addition of a chlorine atom to the indole ring is a strategic modification that has the potential to enhance the therapeutic properties of the parent molecule.
The proposed experiments will systematically evaluate the impact of this halogenation on the neuroprotective, anti-inflammatory, and antioxidant activities, as well as the underlying mechanisms of action. The data generated from these studies will be instrumental in determining if this compound represents a promising new lead compound for the development of therapeutics for neurodegenerative and inflammatory diseases. The elucidation of its complete pharmacological profile is a critical next step in its journey from a chemical entity to a potential therapeutic agent.
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Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis. Journal of Neurochemistry, 135(5), 956-968. Available at: [Link]
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Yu, Z. (2022). Cytochrome c release from isolated mitochondria. protocols.io. Available at: [Link]
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Satarker, S., et al. (2021). N-acetyl-L-tryptophan, a substance-P receptor antagonist attenuates aluminum-induced spatial memory deficit in rats. Metabolic Brain Disease, 36(5), 957-966. Available at: [Link]
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Merck Millipore. (n.d.). Cytochrome c Release Apoptosis Assay Kit. Retrieved from [Link]
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Kuramitsu, Y., et al. (2013). High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Peptide Science 2012, 213-214. Available at: [Link]
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Sirianni, A. C., et al. (2015). N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, Rescues Neuronal Cell Death in Models of Amyotrophic Lateral Sclerosis. ResearchGate. Available at: [Link]
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Chi, L., et al. (2015). N-acetyl-L-tryptophan delays disease onset and extends survival in an amyotrophic lateral sclerosis transgenic mouse model. Cell Death & Disease, 6, e1738. Available at: [Link]
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Satarker, S., et al. (2024). Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer's Disease. Molecular Neurobiology, 61(7), 4421-4440. Available at: [Link]
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Yang, J., et al. (2017). Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. Journal of Pharmaceutical Sciences, 106(12), 3539-3547. Available at: [Link]
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Han, B., et al. (2023). Design, Synthesis and Anti-Inflammation Evaluation of N-Acyl Tryptophan Derivatives as Promising P2Y14R Antagonists Against Lipopolysaccharide-Induced Acute Lung Injury. Journal of Inflammation Research, 16, 4015-4033. Available at: [Link]
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Sharma, N. K., et al. (2024). N-acetyl-L Tryptophan Provides Protection Against Gamma Radiation-Induced Inflammation and Apoptosis in the Irradiated IEC-6 Cells and Mouse Intestine via Neurokinin-1 Receptor/Substance P Expression Inhibition. Austin Journal of Biotechnology & Bioengineering, 11(2), 1134. Available at: [Link]
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Comparative Analysis of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic Acid Across Diverse Cancer Cell Lines: A Cross-Validation Study
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties.[1][2][3] Indole derivatives have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3] Modifications to the indole ring system and its substituents can lead to compounds with enhanced potency and selectivity against various cancer types.[2][4] This guide focuses on the cross-validation of the biological activity of a novel indole derivative, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid, across a panel of distinct cancer cell lines.
The rationale for investigating this specific compound is based on the established anticancer potential of related indole-3-propionic acid (IPA) and its derivatives. For instance, IPA, a metabolite of gut microbiota, has demonstrated cytostatic properties in breast cancer cells by activating aryl hydrocarbon receptor (AHR) and pregnane X receptor (PXR), leading to oxidative stress.[5][6] Furthermore, the introduction of a chlorine atom to the indole ring has been shown in other molecular contexts to influence biological activity.[7][8] This study, therefore, aims to provide a comprehensive comparison of the efficacy of this compound, offering insights into its potential as a broad-spectrum or selective anticancer agent. We will detail the experimental design, present standardized protocols for assessing its activity, and provide a framework for interpreting the comparative data.
Experimental Design and Rationale
To rigorously assess the therapeutic potential of this compound, a multi-faceted experimental approach is essential. This involves a careful selection of cancer cell lines, a battery of assays to measure distinct cellular responses, and a logical workflow to ensure data integrity and reproducibility.
Cell Line Selection: A Rationale for Diversity
The choice of cell lines is critical for a meaningful cross-validation study. We have selected a panel of human cancer cell lines representing diverse tissue origins and genetic backgrounds. This diversity will allow us to determine if the compound's activity is broad-spectrum or specific to certain cancer types.
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative) |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like, forms tight junctions |
| HCT116 | Colorectal Carcinoma | Wild-type p53 |
| A549 | Lung Carcinoma | Adenocarcinomic alveolar basal epithelial cells |
| PANC-1 | Pancreatic Carcinoma | Epithelioid, KRAS mutation |
Experimental Workflow
The experimental workflow is designed to systematically evaluate the compound's activity, from initial screening of cytotoxicity to a more in-depth analysis of its mechanism of action.
Figure 1: Experimental workflow for the cross-validation of this compound activity.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and allow for direct comparison of results across different cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Selected cancer cell lines
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and treat with the compound at its predetermined IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Potential Mechanism of Action: A Hypothesis
Based on the literature for structurally related indole compounds, we can hypothesize potential mechanisms of action for this compound.
Figure 2: Hypothesized signaling pathways modulated by this compound.
To investigate these potential pathways, further experiments such as Western blotting for key proteins (e.g., caspases, Bcl-2 family, p21, cyclins) and gene expression analysis for AHR and PXR target genes would be necessary.
Data Summary and Comparison
The results from the aforementioned assays will be compiled to provide a comparative overview of the compound's activity across the selected cell lines.
Table 1: Comparative IC₅₀ Values (µM) of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 | [Experimental Data] |
| MDA-MB-231 | [Experimental Data] |
| HT-29 | [Experimental Data] |
| HCT116 | [Experimental Data] |
| A549 | [Experimental Data] |
| PANC-1 | [Experimental Data] |
Table 2: Comparative Apoptotic Effects at IC₅₀ Concentration
| Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 | [Experimental Data] | [Experimental Data] |
| MDA-MB-231 | [Experimental Data] | [Experimental Data] |
| HT-29 | [Experimental Data] | [Experimental Data] |
| HCT116 | [Experimental Data] | [Experimental Data] |
| A549 | [Experimental Data] | [Experimental Data] |
| PANC-1 | [Experimental Data] | [Experimental Data] |
Conclusion
This guide provides a comprehensive framework for the cross-validation of this compound's activity in a diverse panel of cancer cell lines. By employing standardized protocols and a logical experimental workflow, this study will generate robust and comparable data on the compound's cytotoxic and apoptotic effects. The insights gained will be crucial in determining its potential as a novel anticancer agent and will guide future preclinical development. The proposed mechanistic studies, grounded in the known biology of related indole derivatives, will further elucidate its mode of action and potential for targeted therapy.
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A Comparative Guide to the Kinase Specificity Profiling of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
Introduction: The Imperative for Selectivity in Kinase Inhibitor Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most critical and intensely pursued target classes in drug discovery, particularly in oncology.[1] Kinases are fundamental regulators of cellular signaling, and their dysregulation can drive cancer cell proliferation, survival, and angiogenesis.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to effectively interact with the ATP-binding pocket of these enzymes.[1][2]
This guide focuses on a novel investigational compound, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (hereafter referred to as "Compound X"), a structurally distinct indole derivative. Given its lineage, Compound X is hypothesized to possess kinase inhibitory activity. However, the therapeutic potential of any new kinase inhibitor is defined not just by its potency against its intended target, but by its selectivity across the entire kinome. A lack of selectivity can lead to off-target effects and associated toxicities, while in some cases, a carefully defined multi-targeting profile can offer enhanced efficacy.[3]
Therefore, rigorous specificity profiling is not merely a characterization step but a cornerstone of the drug development process. This guide provides a framework for assessing the kinase selectivity profile of a novel compound like Compound X, comparing its potential performance with established indole-based kinase inhibitors and detailing the experimental methodologies required to generate the critical supporting data.
The Competitive Landscape: Indole-Based Kinase Inhibitors
The clinical success of indole-based kinase inhibitors provides a valuable benchmark for any new investigational agent. These approved drugs often exhibit a multi-targeted profile, inhibiting several key kinases involved in tumor growth and angiogenesis. Understanding this landscape is crucial for contextualizing the potential profile of Compound X.
| Approved Indole-Based Inhibitor | Primary Kinase Targets | Therapeutic Applications |
| Sunitinib (Sutent®) | VEGFR1/2/3, PDGFRα/β, KIT, FLT3, RET, CSF1R | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST)[4][5][6] |
| Nintedanib (Ofev®) | VEGFR1/2/3, FGFR1/2/3, PDGFRα/β, Src, Flt-3 | Idiopathic Pulmonary Fibrosis (IPF), Non-Small Cell Lung Cancer (NSCLC)[7][8] |
| Vandetanib (Caprelsa®) | VEGFR2/3, EGFR, RET | Medullary Thyroid Cancer (MTC)[9][10][11] |
| Osimertinib (Tagrisso®) | EGFR (including T790M mutation) | Non-Small Cell Lung Cancer (NSCLC)[2][12] |
A Strategic Approach to Kinase Specificity Profiling
A comprehensive and resource-efficient profiling campaign for a novel agent like Compound X should be conducted in a tiered fashion. This approach allows for rapid initial assessment followed by more detailed characterization of significant interactions.
Tier 1: Broad Kinome Screening at a Single Concentration
The initial step involves screening the compound at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a large, representative panel of kinases (often >300 kinases).[9] The output is typically expressed as "Percent Inhibition" relative to a vehicle control. This provides a broad overview of the compound's activity and identifies a "hit list" of potential targets for further investigation.
Tier 2: Dose-Response (IC₅₀) Determination for Primary Hits
For all kinases showing significant inhibition (e.g., >70% at 1 µM) in the primary screen, a full dose-response curve is generated. This involves a 10-point serial dilution of the compound to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value is a quantitative measure of potency and is essential for comparing the compound's activity against different kinases and against benchmark inhibitors.
The diagram below illustrates this strategic workflow.
Data Presentation and Interpretation: A Hypothetical Profile for Compound X
To illustrate the outcome of this process, the table below presents a hypothetical selectivity profile for Compound X, benchmarked against the well-characterized, indole-based inhibitor, Sunitinib. The IC₅₀ values for Sunitinib are based on published data, providing a realistic comparison point.[2][7][13]
Table 2: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | Compound X (Hypothetical IC₅₀, nM) | Sunitinib (Published IC₅₀, nM) | Kinase Family |
| VEGFR2 (KDR) | 15 | 2 - 80 | Tyrosine Kinase |
| PDGFRβ | 25 | 2 | Tyrosine Kinase |
| c-Kit | 45 | 10 - 50 | Tyrosine Kinase |
| FLT3 | 150 | 30 - 50 | Tyrosine Kinase |
| RET | 220 | 50 - 100 | Tyrosine Kinase |
| FGFR1 | > 10,000 | > 1,000 | Tyrosine Kinase |
| EGFR | > 10,000 | > 10,000 | Tyrosine Kinase |
| Src | 850 | > 1,000 | Tyrosine Kinase |
| CDK2 | > 10,000 | > 10,000 | Serine/Threonine Kinase |
| PKA | > 10,000 | > 10,000 | Serine/Threonine Kinase |
Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of key angiogenic receptor tyrosine kinases (VEGFR2, PDGFRβ, c-Kit), similar to Sunitinib. However, it shows potentially greater selectivity, with significantly less potent activity against FLT3 and RET compared to Sunitinib. This profile might suggest a more focused anti-angiogenic mechanism with potentially fewer off-target effects related to FLT3 or RET inhibition. The lack of activity against unrelated kinases like FGFR1, EGFR, and CDK2 indicates high selectivity within the broader kinome.
Experimental Protocol: Biochemical Kinase Activity Assay (Luminescence-Based)
Accurate and reproducible data is the foundation of any profiling guide. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14] It is a universal assay suitable for virtually any kinase.[15]
Protocol: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of Compound X in the kinase reaction buffer. The starting concentration should be high enough to achieve 100% inhibition (e.g., 10 µM). b. Include a DMSO-only vehicle control (representing 100% kinase activity) and a control with a known potent inhibitor or no enzyme (representing 0% activity).
-
Kinase Reaction Setup (in a 384-well plate): a. To each well, add 1 µL of the serially diluted inhibitor or vehicle control. b. Prepare a master mix of the target kinase (e.g., VEGFR2) and its specific substrate in kinase reaction buffer. Add 2 µL of this mix to each well. c. Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Kₘ value for the specific kinase to ensure accurate, competitive inhibition data.[3] The total reaction volume is 5 µL.
-
Reaction Incubation: a. Incubate the plate at 30°C for 60 minutes. This time should be determined during assay validation to be within the linear range of the reaction.
-
ATP Depletion: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes.
-
ADP-to-ATP Conversion and Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP, which is then used by a luciferase/luciferin reaction to generate a luminescent signal.[14] b. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence in each well using a plate-reading luminometer. b. Subtract the background luminescence (0% activity control). c. Normalize the data by setting the vehicle control (DMSO) as 100% kinase activity. d. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Biological Context: The VEGFR Signaling Pathway
The potent inhibition of VEGFR2 by many indole-based compounds, including our hypothetical Compound X, makes the VEGFR signaling pathway a critical area of focus. This pathway is a master regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
As shown, binding of the VEGF-A ligand to its receptor, VEGFR2, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PI3K/AKT and RAF/MEK/ERK pathways. These pathways ultimately promote endothelial cell proliferation, survival, and migration. An inhibitor like Compound X or Sunitinib blocks the initial phosphorylation step, effectively shutting down these pro-angiogenic signals.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for characterizing the kinase specificity of a novel indole-based compound. By employing a tiered screening approach and robust biochemical assays, researchers can generate a detailed selectivity profile, enabling a direct comparison with established drugs like Sunitinib. The hypothetical data for "this compound" illustrates how such a profile can reveal a unique therapeutic window, potentially offering improved selectivity and a better safety profile.
Following this in vitro biochemical characterization, the essential next steps would include:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the phosphorylation of its target kinases within a cellular context.
-
Functional Cellular Assays: Assessing the compound's effect on cancer cell proliferation, migration, and angiogenesis in relevant cell models.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
Through this systematic process of profiling and validation, novel compounds can be effectively evaluated, advancing the development of the next generation of targeted kinase inhibitors.
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Thorax. (2014). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib.
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Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
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Gorre, M. E., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Expert Opinion on Investigational Drugs.
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A Researcher's Guide to Confirming On-Target Effects of Novel Small Molecules: A Case Study with a Putative SH Protein Inhibitor
In the landscape of contemporary drug discovery, the journey from a promising hit compound to a validated clinical candidate is both arduous and fraught with potential pitfalls. A critical juncture in this process is the unequivocal confirmation of a molecule's on-target effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the intended biological activity of a novel compound using state-of-the-art genetic approaches.
To illustrate these principles, we will use a hypothetical case study involving the compound 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid , a novel synthetic molecule, and its putative target, the Small Hydrophobic (SH) protein of a pathogenic virus. The SH protein is a viroporin, forming ion channels in the host cell membrane, a function crucial for viral lifecycle and pathogenesis.[1][2][3] Our objective is to design and execute a series of experiments that will either confirm or refute the hypothesis that our compound's antiviral activity is a direct result of its interaction with the SH protein.
The Imperative of Genetic Target Validation
This guide will focus on two cornerstone genetic validation strategies: siRNA-mediated gene knockdown and CRISPR/Cas9-mediated gene knockout . We will also explore how to compare the cellular phenotype induced by our compound with that of these genetic perturbations.
Experimental Workflow for On-Target Validation
A multi-pronged approach is essential for robust target validation. The following workflow outlines a logical progression of experiments designed to build a compelling case for the on-target effects of this compound.
Figure 1: A stepwise workflow for the genetic validation of a putative small molecule inhibitor.
Comparative Analysis: Interpreting the Data
The cornerstone of this validation strategy lies in the direct comparison of the phenotypic effects of the compound with those of genetic perturbations. The data should be quantified and presented in a clear, comparative format.
| Experimental Condition | SH Protein Expression (% of Control) | Viral Titer (Log Reduction) | Cell Viability (% of Control) |
| Untreated Control | 100% | 0 | 100% |
| Compound (10 µM) | ~100% | 2.5 | 95% |
| Scrambled siRNA Control | 98% | 0.1 | 98% |
| SH siRNA | 15% | 2.3 | 97% |
| CRISPR KO Clone | <1% | 2.8 | 96% |
| CRISPR KO + SH Overexpression | >500% | 0.2 | 94% |
Table 1: Hypothetical data comparing the effects of this compound with genetic knockdown and knockout of the SH protein.
Interpretation of Hypothetical Data:
-
The compound significantly reduces viral titer without affecting SH protein expression levels, consistent with the action of an inhibitor.
-
Both siRNA-mediated knockdown and CRISPR-mediated knockout of the SH gene result in a similar reduction in viral titer, phenocopying the effect of the compound.
-
Crucially, the overexpression of the SH protein in the knockout cells rescues the antiviral phenotype, providing strong evidence that the compound's effect is mediated through its interaction with the SH protein.
Signaling Pathway and Mechanism of Action
Visualizing the proposed mechanism of action within the context of the viral life cycle can aid in understanding the experimental rationale.
Figure 2: Proposed mechanism of action of the SH protein and the inhibitory effect of the compound.
Detailed Experimental Protocols
The following protocols provide a starting point for researchers. It is crucial to optimize these protocols for the specific cell line and virus being studied.
Protocol 1: siRNA-Mediated Knockdown of SH Protein
Objective: To transiently reduce the expression of the SH protein using small interfering RNA (siRNA).
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
Silencer Select siRNAs (a pool of at least 3 siRNAs targeting the SH gene and a non-targeting control)
-
6-well tissue culture plates
-
Virus stock
-
Reagents for Western blotting and RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed HEp-2 cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 30 pmol of siRNA into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 300 µL of siRNA-lipid complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Virus Infection: After the incubation period, infect the cells with the virus at a multiplicity of infection (MOI) of 0.1.
-
Sample Collection: At 24-48 hours post-infection, harvest the cells and supernatant.
-
Analysis:
-
Western Blot: Analyze cell lysates to confirm the knockdown of SH protein expression.
-
Viral Titer Assay: Determine the viral titer in the supernatant using a plaque assay or TCID50.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of the SH Gene
Objective: To generate a stable cell line with a permanent disruption of the SH gene.
Materials:
-
HEp-2 cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the SH gene
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Reagents for genomic DNA extraction, PCR, and Sanger sequencing
Procedure:
-
gRNA Design and Cloning: Design and clone at least two gRNAs targeting a conserved and functionally important region of the SH gene into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA expression vector, a Cas9 expression vector, and the packaging plasmids. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce HEp-2 cells with the lentiviral particles in the presence of Polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution to isolate clonal populations of cells.
-
Genotyping:
-
Validation of Knockout: Confirm the absence of SH protein expression in the validated knockout clones by Western blot.
-
Phenotypic Analysis: Use the validated knockout cell line in viral replication assays and compare the results to the wild-type cells and cells treated with the compound.
Conclusion
The convergence of chemical biology and genetics provides a powerful paradigm for modern drug discovery. The methodologies outlined in this guide, when executed with rigor and careful consideration of controls, will enable researchers to build a robust and compelling case for the on-target effects of their novel small molecule inhibitors. By embracing these genetic validation strategies, we can enhance the translatability of our preclinical findings and accelerate the development of new medicines.
References
-
UniProt Consortium. (2017). SH - Small hydrophobic protein - Human respiratory syncytial virus A (strain A2). UniProt. [Link]
-
Khan, I. U., et al. (2011). 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid including an unknown solvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]
-
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A Comparative Guide to Chlorinated vs. Non-Chlorinated Indolepropanoic Acids for Therapeutic Development
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparative analysis of chlorinated and non-chlorinated indolepropanoic acids, offering a scientific framework for their evaluation in therapeutic contexts. We will delve into their chemical properties, known biological activities, and underlying mechanisms of action. Crucially, this guide also furnishes detailed experimental protocols to enable a direct, evidence-based comparison of their performance.
Introduction: The Promise of Indolepropanoic Acid and the Intrigue of Halogenation
Indole-3-propionic acid (IPA), a tryptophan metabolite produced by the gut microbiota, has emerged as a molecule of significant interest in human health.[1][2] It is recognized for its potent antioxidant and neuroprotective properties, playing a role in maintaining gut barrier integrity and modulating inflammatory responses.[3][4] The therapeutic potential of IPA is being explored for a range of metabolic and neurodegenerative diseases.[2]
The introduction of halogen atoms, particularly chlorine, into a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties.[5] Halogenation can influence lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This raises a critical question for drug development professionals: how does chlorination of the indolepropanoic acid scaffold impact its therapeutic potential compared to its non-chlorinated parent compound? This guide aims to provide a foundational understanding and a practical experimental framework to answer this question.
Physicochemical Properties: The Impact of a Chlorine Substituent
The addition of a chlorine atom to the indole ring of indolepropanoic acid is expected to alter its fundamental physicochemical properties. These changes can have profound implications for the molecule's pharmacokinetic and pharmacodynamic profile.
| Property | Indole-3-propionic Acid (IPA) | Chlorinated Indolepropanoic Acid (Cl-IPA) | Rationale for Difference |
| Molecular Weight | 189.21 g/mol [6] | Increased | Addition of a chlorine atom (atomic weight ~35.45 amu). |
| Lipophilicity (logP) | ~2.1 (predicted) | Increased | Halogens, particularly chlorine, are lipophilic and increase the overall non-polar character of the molecule.[5] |
| pKa | ~4.8 (carboxylic acid) | Slightly decreased | The electron-withdrawing nature of the chlorine atom can increase the acidity of the carboxylic acid group. |
| Solubility | Soluble in ethanol, DMF, and DMSO.[7] | Potentially decreased in aqueous media | Increased lipophilicity generally leads to reduced solubility in polar solvents. |
| Metabolic Stability | Metabolized by host enzymes. | Potentially increased | The C-Cl bond is generally more stable to metabolic degradation than a C-H bond, which could lead to a longer half-life.[5] |
Table 1. Predicted comparative physicochemical properties of indole-3-propionic acid and its chlorinated derivatives.
Synthesis of Indolepropanoic Acids: A Comparative Overview
The synthesis of both non-chlorinated and chlorinated indolepropanoic acids can be achieved through various established organic chemistry routes.
Synthesis of Non-Chlorinated Indole-3-propionic Acid
A multi-component, one-pot procedure offers an efficient method for synthesizing 3-indolepropionic acids from commercially available starting materials, often with high yields and without the need for chromatographic purification.[8]
Synthesis of Chlorinated Indolepropanoic Acids
The synthesis of chlorinated indolepropanoic acids can be approached in two primary ways: by starting with a pre-chlorinated indole precursor or by direct chlorination of the indolepropanoic acid scaffold. Direct chlorination of the indole ring requires careful control of reaction conditions to achieve the desired regioselectivity.[9] The specific position of the chlorine atom (e.g., at the 4, 5, 6, or 7-position of the indole ring) will significantly influence the final properties of the molecule.
Comparative Biological Activity: Knowns and Postulates
While direct comparative studies are scarce, we can infer potential differences in biological activity based on the known effects of IPA and the influence of halogenation on indole derivatives.
Antioxidant Activity
Indole-3-propionic acid is a potent scavenger of hydroxyl radicals.[6] The antioxidant activity of indole derivatives is influenced by the electron-donating or -withdrawing nature of substituents on the indole ring.[10]
-
Hypothesis: The electron-withdrawing effect of chlorine might slightly diminish the radical scavenging capacity of the indole nitrogen. However, altered lipophilicity could enhance its ability to protect cell membranes from lipid peroxidation.
Neuroprotective Effects
IPA has demonstrated neuroprotective effects in various models of neuronal damage and oxidative stress.[11][12] This is attributed to its antioxidant properties and its ability to modulate neuroinflammatory pathways.[3]
-
Hypothesis: Chlorinated derivatives, with potentially enhanced blood-brain barrier permeability due to increased lipophilicity, could exhibit more potent neuroprotective effects in vivo. However, the potential for increased neurotoxicity must also be carefully evaluated.[11]
Anti-inflammatory Activity
IPA modulates inflammatory responses by acting on various signaling pathways.[3] Halogenation of indole derivatives has been shown to influence their anti-inflammatory properties.[13]
-
Hypothesis: Chlorination could enhance the anti-inflammatory activity by improving the binding affinity to key protein targets involved in the inflammatory cascade.
Receptor Activation: PXR and AhR
Indole-3-propionic acid is a known ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are crucial in regulating xenobiotic metabolism and immune responses.[3][14] Halogenated indoles have also been shown to be potent modulators of AhR activity.[15][16]
-
Hypothesis: The position and number of chlorine substituents on the indole ring are likely to significantly impact the affinity and activation profile for both PXR and AhR, potentially leading to altered downstream gene expression and biological effects.[17]
Experimental Protocols for a Comprehensive Comparative Analysis
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative analysis.
Detailed Experimental Protocols
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of IPA and Cl-IPA derivatives in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or standard.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2 or LS174T) in appropriate media.
-
Co-transfect the cells with a PXR or AhR expression vector and a reporter plasmid containing luciferase gene under the control of a PXR or AhR-responsive promoter.
-
-
Compound Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of IPA, Cl-IPA derivatives, a known PXR agonist (e.g., rifampicin), or a known AhR agonist (e.g., TCDD).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Express the results as fold induction over the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Caption: Luciferase reporter gene assay workflow.
-
Cell Culture:
-
Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.
-
-
Pre-treatment and Induction of Oxidative Stress:
-
Pre-treat the cells with various concentrations of IPA or Cl-IPA derivatives for a defined period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
-
Cell Viability Assessment:
-
After the neurotoxin treatment, assess cell viability using an MTT or LDH assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the concentration of the test compounds that provides significant neuroprotection.
-
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
-
Treatment and Stimulation:
-
Treat the cells with various concentrations of IPA or Cl-IPA derivatives.
-
After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
-
Data Analysis:
-
Determine the concentration-dependent inhibition of cytokine production by the test compounds.
-
Toxicological Considerations
While halogenation can enhance therapeutic efficacy, it can also introduce toxicological risks. Halogenated aromatic compounds can be persistent in the environment and may have adverse health effects, including hepatotoxicity and carcinogenicity. Therefore, a thorough toxicological evaluation of any chlorinated indolepropanoic acid candidate is paramount. Initial in vitro cytotoxicity and genotoxicity assays are essential early-stage screens.
Conclusion and Future Directions
The comparative analysis of chlorinated versus non-chlorinated indolepropanoic acids presents a compelling avenue for the discovery of novel therapeutic agents. While non-chlorinated IPA demonstrates a favorable safety and efficacy profile in preclinical studies, the targeted introduction of chlorine atoms holds the potential to further optimize its drug-like properties. The experimental framework provided in this guide offers a systematic approach to evaluating the relative merits of these two classes of compounds. A thorough investigation into their structure-activity relationships will be crucial for identifying lead candidates with enhanced potency, selectivity, and a favorable safety profile for further development.
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Evaluating the Off-Target Profile of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid: A Comparative Guide
Introduction: The Critical Imperative of Off-Target Profiling in Drug Discovery
The journey of a small molecule from a promising hit to a clinically approved drug is fraught with challenges, with a significant portion of candidates failing due to unforeseen toxicity or a lack of efficacy.[1] A primary contributor to these failures is the promiscuous interaction of drug candidates with unintended biological targets, a phenomenon known as off-target activity. While on-target activity describes the desired therapeutic effect, off-target interactions can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild side effects to severe, life-threatening toxicities. Therefore, a comprehensive evaluation of a compound's off-target profile is not merely a regulatory checkbox but a cornerstone of robust drug development, enabling the early identification and mitigation of potential safety liabilities.[2][3]
This guide provides an in-depth comparative analysis of the off-target profile of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid , a novel indole-based compound. For the purpose of this evaluation, we will consider its hypothetical primary target to be Indoleamine 2,3-dioxygenase 1 (IDO1) , a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in immuno-oncology.
To establish a meaningful comparison, we will evaluate our compound of interest against two benchmarks:
-
Epacadostat: A well-characterized, potent, and selective IDO1 inhibitor that has undergone extensive clinical investigation.
-
N-Acetyl-L-tryptophan: A structurally related endogenous molecule, anticipated to have minimal inhibitory activity at IDO1 and serving as a negative control.
Our evaluation will be multi-pronged, integrating computational prediction with a suite of robust in vitro experimental assays. This dual approach allows for a broad, initial screening of potential liabilities followed by focused, empirical validation. The causality behind our experimental choices is to build a self-validating system, where computational predictions guide experimental design, and the resulting data provides a feedback loop to refine our understanding of the compound's selectivity.
A Multi-Faceted Approach to Off-Target Profiling
A comprehensive assessment of off-target interactions necessitates a tiered approach, beginning with broad, predictive methods and progressively moving towards more specific and biologically relevant assays. This workflow is designed to efficiently identify potential liabilities while conserving resources.
Caption: The relationship between on-target and off-target activities.
The ideal candidate will exhibit high potency for its intended target (IDO1) and a wide therapeutic window, defined by a large separation between its on-target efficacy and any off-target effects. By comparing the off-target profile of our novel compound to that of a well-characterized molecule like Epacadostat and a negative control, we can make a data-driven assessment of its potential for advancement in the drug discovery pipeline. This rigorous, multi-faceted approach to off-target profiling is indispensable for de-risking novel drug candidates and ultimately, for developing safer and more effective medicines.
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Benchmarking a Novel Tryptophan Analogue: A Comparative Guide to Evaluating 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid Against Known IDO1 Inhibitors
In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint regulator.[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[3][4] This enzymatic activity has profound implications within the tumor microenvironment. Depletion of tryptophan, an essential amino acid, can arrest T-cell proliferation, while the accumulation of kynurenine metabolites actively suppresses effector T cells and promotes the generation of regulatory T cells (Tregs).[1][5][6] Consequently, the overexpression of IDO1 by tumor cells or immune cells in the tumor microenvironment is a significant mechanism of immune evasion, often correlating with a poor prognosis.[1][7]
This guide provides a comprehensive framework for benchmarking the novel tryptophan analogue, 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid (hereafter referred to as Compound X), against a panel of well-characterized IDO1 inhibitors: Epacadostat, Navoximod (Linrodostat), and Indoximod. These comparators have been selected based on their distinct mechanisms of action and their progression into clinical trials.[1][8] We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present hypothetical data to illustrate the comparative analysis.
The Rationale for Targeting IDO1 and the Significance of Novel Inhibitors
The therapeutic potential of inhibiting IDO1 lies in its ability to restore anti-tumor immunity. By blocking tryptophan catabolism, IDO1 inhibitors can alleviate the immunosuppressive environment within the tumor, thereby enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors targeting PD-1/PD-L1 and CTLA-4.[5] While early clinical trials with IDO1 inhibitors, notably the combination of Epacadostat and Pembrolizumab in melanoma, did not meet their primary endpoints, the scientific rationale for targeting this pathway remains compelling.[5][9] The failure of these initial trials has spurred further research into the nuances of IDO1 biology, the development of next-generation inhibitors with improved pharmacological properties, and the identification of predictive biomarkers to guide patient selection.[5]
The chemical structure of Compound X, featuring an indole core akin to tryptophan, strongly suggests its potential as an IDO1 inhibitor. This guide outlines the necessary steps to validate this hypothesis and rigorously compare its performance against established benchmarks.
Understanding the Competitive Landscape: Mechanisms of Action of Comparator IDO1 Inhibitors
A thorough benchmarking study requires a deep understanding of the comparators. Epacadostat, Navoximod, and Indoximod each interact with the IDO1 pathway through distinct mechanisms.
-
Epacadostat (INCB024360): A potent and selective, competitive inhibitor of IDO1.[10] It directly binds to the heme cofactor within the active site of the enzyme, preventing the binding of tryptophan.[11] Epacadostat has demonstrated high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO).[10][12]
-
Navoximod (Linrodostat, BMS-986205): This compound represents a class of non-competitive inhibitors that bind to the apo-enzyme (the enzyme without its heme cofactor), preventing the incorporation of heme and thus maturation into a catalytically active enzyme.[11][13] This mechanism offers a different approach to shutting down IDO1 activity.
-
Indoximod (1-Methyl-D-Tryptophan): Unlike the direct enzyme inhibitors, Indoximod acts as a tryptophan mimetic.[14][15] It does not directly inhibit the IDO1 enzyme but rather counteracts the downstream effects of tryptophan depletion.[2][16] Specifically, Indoximod can reactivate the mTOR pathway in T cells, which is suppressed under low tryptophan conditions, thereby restoring T cell proliferation and function.[17]
The following diagram illustrates the distinct points of intervention for these inhibitors within the IDO1 pathway.
Caption: Mechanisms of action of comparator IDO1 inhibitors.
A Phased Approach to Benchmarking Compound X
A rigorous evaluation of Compound X should follow a logical progression from in vitro biochemical assays to more complex cell-based models that recapitulate the tumor microenvironment.
Phase 1: Biochemical Characterization
The initial phase focuses on the direct interaction of Compound X with the IDO1 enzyme.
Objective: To determine the potency of Compound X as a direct inhibitor of IDO1 and its selectivity over the related enzyme TDO.
Experimental Protocol: IDO1/TDO Biochemical Inhibition Assay
-
Enzyme Source: Recombinant human IDO1 and TDO enzymes.
-
Assay Principle: The assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which can be detected spectrophotometrically at 321 nm.[18]
-
Procedure: a. Prepare a reaction mixture containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase. b. Add a range of concentrations of Compound X, Epacadostat, and Navoximod to the reaction mixture. c. Initiate the reaction by adding recombinant IDO1 or TDO enzyme and L-tryptophan. d. Monitor the increase in absorbance at 321 nm over time to determine the initial reaction rate. e. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Data Presentation: Hypothetical Biochemical Inhibition Data
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) | Selectivity (TDO/IDO1) |
| Compound X | 15 | >10,000 | >667 |
| Epacadostat | 10 | >20,000 | >2000 |
| Navoximod | 5 (apo-enzyme binding) | >10,000 | >2000 |
Phase 2: Cellular Potency and Mechanism of Action
Moving into a cellular context is crucial to assess compound permeability, stability, and engagement with the target in its native environment.
Objective: To evaluate the ability of Compound X to inhibit IDO1 activity in cancer cells and to elucidate its mechanism of action.
Experimental Protocol: Cellular IDO1 Inhibition Assay
-
Cell Line: Human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa, which can be induced to express high levels of IDO1.[19]
-
IDO1 Induction: Treat cells with interferon-gamma (IFNγ) to upregulate IDO1 expression.[19][20]
-
Inhibitor Treatment: Add serial dilutions of Compound X and the comparator inhibitors to the IFNγ-stimulated cells.
-
Kynurenine Measurement: After incubation, collect the cell culture supernatant and measure the concentration of kynurenine using high-performance liquid chromatography (HPLC) or a colorimetric assay.
-
Data Analysis: Determine the cellular IC50 value for each compound.
Experimental Protocol: T-Cell Co-culture Assay
-
Objective: To assess the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation.[21][22]
-
Procedure: a. Co-culture IFNγ-stimulated cancer cells (e.g., SKOV-3) with a T-cell line (e.g., Jurkat) or primary human T cells. b. Treat the co-culture with the test compounds. c. Measure T-cell proliferation using a standard method such as BrdU incorporation or CFSE dilution.
-
Expected Outcome: Effective IDO1 inhibitors will reverse the suppressive effect of the cancer cells on T-cell proliferation.
Data Presentation: Hypothetical Cellular Activity Data
| Compound | Cellular IDO1 IC50 (nM) | T-Cell Proliferation Rescue (EC50, nM) |
| Compound X | 50 | 75 |
| Epacadostat | 30 | 50 |
| Navoximod | 25 | 40 |
| Indoximod | >10,000 (not a direct inhibitor) | 100 |
The following workflow diagram illustrates the experimental pipeline for benchmarking Compound X.
Caption: Experimental workflow for benchmarking novel IDO1 inhibitors.
Phase 3: In Vivo Pharmacokinetics and Pharmacodynamics
Should Compound X demonstrate promising in vitro and cellular activity, the next logical step is to evaluate its properties in a living system.
Objective: To determine the pharmacokinetic profile of Compound X and its ability to modulate tryptophan and kynurenine levels in vivo.
Experimental Protocol: In Vivo Pharmacodynamic Study
-
Animal Model: Use a mouse model where IDO1 can be induced, for example, by lipopolysaccharide (LPS) administration.[23]
-
Dosing: Administer Compound X and comparators orally to the mice.
-
Sample Collection: Collect plasma and tissue samples at various time points.
-
Bioanalysis: Measure the concentrations of tryptophan and kynurenine in the samples using LC-MS/MS.[24]
-
Data Analysis: Assess the extent and duration of target engagement by observing the reduction in kynurenine levels and the restoration of the tryptophan/kynurenine ratio.
Data Presentation: Hypothetical In Vivo Pharmacodynamic Data
| Compound (Oral Dose) | Plasma Kynurenine Reduction (%) | Tumor Kynurenine Reduction (%) |
| Compound X (30 mg/kg) | 85 | 75 |
| Epacadostat (30 mg/kg) | 90 | 80 |
| Navoximod (30 mg/kg) | 88 | 78 |
Conclusion and Future Directions
This guide has outlined a comprehensive, phased approach to benchmarking the novel tryptophan analogue, this compound (Compound X), against established IDO1 inhibitors. By systematically evaluating its biochemical potency, cellular activity, and in vivo target engagement, researchers can build a robust data package to support its further development. The hypothetical data presented herein illustrates a promising profile for Compound X, with potent and selective IDO1 inhibition that translates from biochemical to cellular and in vivo models.
The journey of an IDO1 inhibitor from the bench to the clinic is fraught with challenges, as evidenced by the outcomes of early clinical trials.[5][9] However, the fundamental role of the tryptophan catabolism pathway in immune suppression remains a valid and compelling target in oncology.[2] Rigorous preclinical evaluation, as detailed in this guide, is paramount to identifying next-generation inhibitors with the potential to overcome the limitations of their predecessors and unlock the full therapeutic promise of targeting IDO1.
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid
This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-acetamido-3-(7-chloro-1H-indol-3-yl)propanoic acid. As a chlorinated heterocyclic compound, this substance requires rigorous handling and disposal procedures to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. The guidance herein is synthesized from established regulatory frameworks and best practices in chemical waste management, designed for immediate application by researchers and drug development professionals.
Core Principle: Hazard Identification and Waste Classification
From a chemical standpoint, this compound must be treated as hazardous waste . This classification is not arbitrary; it is a direct consequence of its molecular structure:
-
Chlorinated Organic Compound: The presence of a chlorine atom on the indole ring places this molecule in a category of compounds known for their potential toxicity and persistence. The U.S. Environmental Protection Agency (EPA) specifically lists wastes from the production of chlorinated aliphatic hydrocarbons and other chlorinated compounds as hazardous.[1] Improper disposal of chlorinated organics can lead to the contamination of soil and groundwater.[2]
-
Indole Moiety: Indole and its derivatives can exhibit biological activity and may be toxic to aquatic life.[3]
-
Acid Functionality: As a propanoic acid derivative, it possesses corrosive properties, which is a characteristic of hazardous waste.
Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or in the general solid waste stream.[4] Such actions violate regulatory standards like the Resource Conservation and Recovery Act (RCRA) and pose a significant environmental risk.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure a complete barrier of protection is in place. Adherence to PPE protocols is the first line of defense against accidental exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting, ANSI Z87.1-compliant safety goggles. A face shield is required if there is a splash hazard. | Protects against accidental splashes of solutions or fine dust particles entering the eyes. |
| Skin Protection | Chemical-resistant nitrile or neoprene gloves. A full-sleeved lab coat must be worn and buttoned. | Prevents dermal absorption, which is a potential route of exposure for indole derivatives.[3] |
| Respiratory Protection | Not typically required for small quantities handled in a well-ventilated area or chemical fume hood. If weighing powders or creating aerosols, a NIOSH-approved N95 respirator is recommended. | Minimizes inhalation of fine particulates of the compound. |
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6]
Waste Segregation & Collection: A Step-by-Step Protocol
Proper segregation is paramount to prevent dangerous chemical reactions and to streamline the final disposal process. Mixing halogenated waste with non-halogenated solvents makes solvent recovery impossible and significantly increases disposal costs.[7]
Step 1: Designate a Waste Container
-
Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[8][9]
-
The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[4]
-
Ensure the container is clearly and exclusively designated for "Halogenated Organic Waste" or "Chlorinated Solvent Waste." [7][9]
Step 2: Label the Container Before Use
-
Federal regulations require that all hazardous waste containers be properly labeled from the moment waste is first added.[8][10]
-
The label must include:
Step 3: Waste Collection at the Point of Generation
-
Solid Waste: For pure compound, contaminated personal protective equipment (e.g., gloves, weigh boats), or spill cleanup materials, collect these directly into a designated solid halogenated waste container.
-
Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid halogenated waste container using a funnel to prevent spillage on the container's exterior.[9]
-
Never fill a waste container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[9]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
-
The waste container must be kept at or near the point of generation and under the control of laboratory personnel.[8] This designated location is known as a Satellite Accumulation Area (SAA).
-
The container must remain tightly sealed at all times, except when waste is being added.[8][9]
-
Store the SAA container in a well-ventilated area and within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
The following diagram illustrates the workflow for waste segregation and collection within the laboratory.
Caption: In-lab waste handling workflow for this compound.
Final Disposal and Emergency Procedures
Arranging for Final Disposal The final disposal of this chemical waste is a regulated process that must be handled by trained professionals.
-
Contact EH&S: Once the waste container is approaching 90% full or has been accumulating for a set period (institutional policies may vary, but can be up to 12 months for SAAs), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]
-
Professional Disposal: EH&S will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Recommended Disposal Method: The industry-standard and most environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration .[2] This process thermally decomposes the molecule into simpler gases like carbon dioxide, nitrogen, and hydrogen chloride (HCl). The exhaust gases are then passed through a scrubber to neutralize the HCl, preventing its release into the atmosphere.[2][11]
Regulatory Storage Limits Laboratories must adhere to strict regulatory limits for storing hazardous waste.
| Regulation | Requirement | Rationale |
| SAA Volume Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA. | To prevent the accumulation of large quantities of hazardous materials in a working laboratory space.[8] |
| Acutely Toxic Waste | For P-listed (acutely toxic) wastes, the limit is 1 quart of liquid or 1 kg of solid. While this compound is not pre-listed, this highlights the stringency for highly toxic materials. | Provides an extra layer of safety for substances that pose an immediate and severe health risk.[8] |
| Removal Timeline | Once the 55-gallon limit is reached, the institution has 3 calendar days to move the waste from the SAA. | Ensures timely removal and proper management of accumulated waste.[8] |
Spill Management In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact EH&S or the emergency response team.
-
Contain the Spill: For small, manageable spills, wear appropriate PPE. Use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spilled material.[12]
-
Collect and Dispose: Carefully sweep or scoop the absorbent material and place it into your designated hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain the integrity of your research environment, and uphold your professional responsibility to environmental stewardship.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
